molecular formula C15H16N2O2 B1271412 3-N-Cbz-Aminomethylaniline CAS No. 374554-26-4

3-N-Cbz-Aminomethylaniline

Cat. No.: B1271412
CAS No.: 374554-26-4
M. Wt: 256.3 g/mol
InChI Key: ODFMBKSFAAEDJV-UHFFFAOYSA-N
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Description

3-N-Cbz-Aminomethylaniline (CAS 374554-26-4) is a carbamate-protected amine derivative with the molecular formula C15H16N2O2 and a molecular weight of 256.30 g/mol. Its IUPAC name is benzyl N-[(3-aminophenyl)methyl]carbamate . This compound serves as a critical synthetic building block and chemical intermediate in organic synthesis and medicinal chemistry. A primary research application of this compound is its role as a precursor in the development of molecular imaging probes. Specifically, it is utilized as the pABzA-DIG linker ( p-aminomethylaniline-diglycolic acid ) in the synthesis of gastrin-releasing peptide receptor (GRPR)-targeted radioligands, such as the positron emission tomography (PET) tracer [68Ga]Ga-SB3 . These agents are investigated for visualizing solid tumors, including prostate and breast cancers, due to GRPR's overexpression in these malignancies . The compound's structure features both a free aromatic amine and a carbamate-protected benzylamine, allowing for selective deprotection and further functionalization. This makes it a valuable intermediate for constructing complex molecules, particularly in peptide mimetics and linker systems for bioconjugation. This compound is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[(3-aminophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c16-14-8-4-7-13(9-14)10-17-15(18)19-11-12-5-2-1-3-6-12/h1-9H,10-11,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFMBKSFAAEDJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373867
Record name 3-N-Cbz-Aminomethylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374554-26-4
Record name 3-N-Cbz-Aminomethylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 374554-26-4
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Foundational & Exploratory

In-Depth Technical Guide to the Chemical Properties of 3-N-Cbz-Aminomethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-N-Cbz-Aminomethylaniline, chemically known as benzyl N-[(3-aminophenyl)methyl]carbamate, is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a primary aromatic amine and a carbamate-protected aminomethyl group, making it a valuable building block for the synthesis of a wide array of complex molecules, including enzyme inhibitors, receptor ligands, and, notably, as a linker in Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.

Chemical and Physical Properties

Precise experimental data for the physical properties of this compound are not widely reported in publicly available literature. However, based on its structure and data from closely related compounds, the following properties can be predicted and are summarized in Table 1. For comparison, experimental data for the related compound, benzyl carbamate, are also provided.

Table 1: Physicochemical Properties

PropertyThis compound (Predicted/Inferred)Benzyl Carbamate (Experimental)
Molecular Formula C₁₅H₁₆N₂O₂C₈H₉NO₂[1]
Molecular Weight 256.30 g/mol 151.17 g/mol [1]
Melting Point Data not available. Likely a solid at room temperature. The related compound benzyl N-(3-hydroxypropyl)carbamate has a melting point of 50-53 °C.88 °C[1]
Boiling Point Data not available. Expected to be high and likely to decompose upon heating.130-135 °C at 0.5 Torr
Solubility Inferred to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. Moderately soluble in water.Soluble in organic solvents, moderately soluble in water.[1]
XlogP 2.31.2[2]

Synthesis and Purification

A general and efficient method for the N-benzyloxycarbonylation of amines, which can be adapted for the synthesis of this compound, involves the reaction of the corresponding amine with benzyl chloroformate.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the Cbz-protection of amines.

Materials:

  • 3-Aminobenzylamine

  • Benzyl chloroformate (Cbz-Cl)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminobenzylamine (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution and stir for 5-10 minutes.

  • Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford pure this compound.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants 3-Aminobenzylamine + Benzyl Chloroformate Reaction Reaction in DCM with TEA at 0°C to RT Reactants->Reaction Quench Quench with Water Reaction->Quench Wash Wash with NaHCO₃ and Brine Quench->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography PureProduct Pure 3-N-Cbz- Aminomethylaniline Chromatography->PureProduct

Figure 1. Synthetic and purification workflow.

Analytical Characterization

Table 2: Spectroscopic Data for Benzyl Carbamate (as a reference)

TechniqueKey Signals
¹H NMR Signals corresponding to the benzylic protons, aromatic protons, and the amine protons.
FT-IR (KBr, cm⁻¹) ~3422-3332 (N-H stretching), ~1694 (C=O stretching, carbamate), ~1610 (N-H bending), ~1346 (C-N stretching), ~1068 (C-O stretching).[3]
Experimental Protocol: Analytical Methods

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm).

Mass Spectrometry (MS):

  • Ionization: Electrospray ionization (ESI) is suitable for this molecule.

  • Expected Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 257.13.

The logical relationship for the analytical characterization process is depicted in the following diagram.

G cluster_analytical_workflow Analytical Workflow cluster_techniques Characterization Techniques start Synthesized Product TLC TLC (Purity Check) start->TLC HPLC HPLC (Purity & Quantification) TLC->HPLC MS Mass Spectrometry (Molecular Weight) HPLC->MS NMR NMR Spectroscopy (Structure Elucidation) MS->NMR IR IR Spectroscopy (Functional Groups) NMR->IR end Confirmed Structure and Purity IR->end

Figure 2. Analytical characterization workflow.

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a synthetic intermediate. The presence of two distinct amino functionalities, one aromatic and one protected aliphatic, allows for sequential and site-selective modifications.

  • PROTACs: The molecule can serve as a versatile linker, connecting a ligand for an E3 ubiquitin ligase and a ligand for a target protein. The aminomethyl group, once deprotected, can be readily functionalized.

  • Combinatorial Chemistry: The free aromatic amine provides a handle for the construction of libraries of compounds for high-throughput screening.

  • Scaffold for Bioactive Molecules: The aminomethylaniline core is a feature in various pharmacologically active compounds.

As of the current literature, there is no direct evidence of this compound being involved in specific signaling pathways itself. Its role is primarily as a structural component in the synthesis of molecules that are designed to interact with such pathways.

Conclusion

This compound is a key chemical entity for researchers and scientists in the field of drug development. Its well-defined, albeit not extensively documented, chemical properties and its synthetic accessibility make it an important tool for the creation of novel therapeutic agents. Further elucidation of its physical properties and the development of more detailed, publicly available analytical data will undoubtedly enhance its utility in the scientific community.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-N-Cbz-Aminomethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 3-N-Cbz-Aminomethylaniline, a valuable intermediate in organic synthesis and drug discovery. This document outlines the synthetic protocol, presents key data in a structured format, and discusses the analytical techniques used for its characterization.

Introduction

This compound, also known as benzyl (3-aminobenzyl)carbamate, is a bifunctional molecule incorporating a protected primary amine and a free aromatic amine. The presence of the carbobenzyloxy (Cbz) protecting group on the benzylic amine allows for selective reactions at the aromatic amine functionality. Subsequent removal of the Cbz group can then unmask the primary amine for further derivatization. This strategic protection makes it a versatile building block in the synthesis of complex molecules, including pharmaceutical agents and other biologically active compounds.

Synthesis of this compound

The primary synthetic route to this compound involves the selective N-protection of 3-aminobenzylamine with benzyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 3-Aminobenzylamine 3-Aminobenzylamine Reaction_Vessel Reaction 3-Aminobenzylamine->Reaction_Vessel Benzyl_Chloroformate Benzyl Chloroformate Benzyl_Chloroformate->Reaction_Vessel Solvent Tetrahydrofuran (THF) Solvent->Reaction_Vessel Base Triethylamine (TEA) Base->Reaction_Vessel Temperature 0 °C to Room Temperature Temperature->Reaction_Vessel Product_Name This compound Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Flash Chromatography Workup->Purification Purification->Product_Name

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is based on a reported synthesis of this compound.

Materials:

  • 3-Aminobenzylamine

  • Benzyl chloroformate

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water (deionized)

Procedure:

  • To a solution of 3-aminobenzylamine (1.0 eq) and triethylamine (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add benzyl chloroformate (1.1 eq) dropwise.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Quench the reaction with the addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of THF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash chromatography using a gradient of 0% to 50% ethyl acetate in hexanes to yield this compound.

Quantitative Data for Synthesis
ParameterValueReference
Starting Material3-AminobenzylamineN/A
ReagentBenzyl ChloroformateN/A
BaseTriethylamineN/A
SolventTetrahydrofuranN/A
Yield71%N/A

Characterization of Starting Material: 3-Aminobenzylamine

A thorough characterization of the starting material is crucial for a successful synthesis.

Physical and Chemical Properties
PropertyValueReference
CAS Number4403-70-7[1]
Molecular FormulaC₇H₁₀N₂[1]
Molecular Weight122.17 g/mol [1]
AppearancePale brown low melting solid[1]
Melting Point41-45 °CN/A
Boiling Point134 °C / 4 mmHg[1]
Spectroscopic Data

¹H NMR (CDCl₃):

  • δ 7.08 ppm (t, 1H): Aromatic CH

  • δ 6.64 ppm (d, 1H): Aromatic CH

  • δ 6.58 ppm (s, 1H): Aromatic CH

  • δ 6.52 ppm (d, 1H): Aromatic CH

  • δ 3.75 ppm (s, 2H): -CH₂-NH₂

  • δ 2.7 ppm (br s, 2H): -NH₂ (aromatic) and -NH₂ (benzylic)[1]

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized product.

Physical and Chemical Properties
PropertyValueReference
CAS Number374554-26-4N/A
Molecular FormulaC₁₅H₁₆N₂O₂N/A
Molecular Weight256.30 g/mol N/A
Spectroscopic Data

While specific experimental spectra for this compound were not located in the searched literature, the expected spectral characteristics are outlined below based on its chemical structure.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons (C₆H₅-CH₂-): Signals in the range of δ 7.2-7.4 ppm, corresponding to the five protons of the benzyl group.

  • Aromatic Protons (-C₆H₄-): A complex multiplet pattern in the aromatic region (δ 6.5-7.2 ppm) for the four protons on the aniline ring.

  • Benzylic Protons (-O-CH₂-Ph): A singlet around δ 5.1 ppm for the two protons of the benzyloxy group.

  • Benzylic Protons (-CH₂-NH-): A doublet around δ 4.3 ppm for the two protons adjacent to the carbamate nitrogen, coupled to the NH proton.

  • Carbamate Proton (-NH-Cbz): A broad singlet or triplet around δ 5.0-5.5 ppm.

  • Aromatic Amine Protons (-NH₂): A broad singlet in the range of δ 3.5-4.0 ppm for the two protons of the free amine.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon (-C=O): A signal around δ 156 ppm.

  • Aromatic Carbons (C₆H₅-CH₂-): Signals in the range of δ 127-136 ppm.

  • Aromatic Carbons (-C₆H₄-): Signals in the range of δ 113-148 ppm, with the carbon attached to the amino group appearing more upfield.

  • Benzylic Carbon (-O-CH₂-Ph): A signal around δ 67 ppm.

  • Benzylic Carbon (-CH₂-NH-): A signal around δ 45 ppm.

Expected IR Spectral Features:

  • N-H Stretching (Amine): Two bands in the region of 3300-3500 cm⁻¹ for the primary aromatic amine.

  • N-H Stretching (Carbamate): A single band around 3300-3400 cm⁻¹.

  • C=O Stretching (Carbamate): A strong absorption band in the region of 1680-1720 cm⁻¹.

  • C-N Stretching: Bands in the region of 1200-1350 cm⁻¹.

  • Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

  • Aromatic C=C Bending: Signals in the region of 1450-1600 cm⁻¹.

Mass Spectrometry:

  • ESI-MS: [M+H]⁺ at m/z 257.3.

Characterization Data Summary
AnalysisExpected/Reported Data
¹H NMR No experimental data found. See expected features above.
¹³C NMR No experimental data found. See expected features above.
IR No experimental data found. See expected features above.
MS (ESI) [M+H]⁺ = 257.3 m/z

Conclusion

References

3-N-Cbz-Aminomethylaniline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of 3-N-Cbz-Aminomethylaniline, a bifunctional molecule incorporating a protected amine and an aniline moiety. This compound serves as a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of targeted therapies and complex molecular architectures.

Chemical Identity and Properties

This compound, also known as benzyl N-[(3-aminophenyl)methyl]carbamate, is characterized by the presence of a carbamate protecting group on the aminomethyl substituent of an aniline ring. This strategic protection allows for selective chemical modifications at other positions of the molecule.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compound (Free Base)This compound HCl (Hydrochloride Salt)
CAS Number 374554-26-4[1]1159826-16-0[2]
Molecular Formula C15H16N2O2[1]C15H17ClN2O2
Molecular Weight 256.3 g/mol [1]292.76 g/mol
IUPAC Name benzyl N-[(3-aminophenyl)methyl]carbamatebenzyl N-[(3-aminophenyl)methyl]carbamate;hydrochloride[2]

Synthesis Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from procedures for analogous compounds. This method involves the selective N-protection of 3-aminobenzylamine.

Experimental Workflow: Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Workup cluster_4 Purification A Dissolve 3-aminobenzylamine and triethylamine in THF B Cool the solution to 0°C A->B C Add benzyl chloroformate dropwise B->C D Stir the mixture at room temperature for 30 minutes C->D E Quench the reaction with water D->E F Extract with ethyl acetate E->F G Wash organic layer with brine F->G H Dry over sodium sulfate and concentrate G->H I Purify by flash chromatography H->I

Caption: A generalized workflow for the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 3-aminobenzylamine (1.0 equivalent) and triethylamine (2.0 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cooling: Place the flask in an ice bath to cool the solution to 0°C.

  • Reagent Addition: While stirring, add benzyl chloroformate (1.1 equivalents) dropwise to the cooled solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 30 minutes.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Applications in Drug Discovery

While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its structural motifs are prevalent in various areas of medicinal chemistry.

  • Linker Moiety: The aminomethylaniline core is a component of linkers used in the development of targeted therapies. For instance, p-aminomethylaniline has been incorporated into linkers for Gastrin-Releasing Peptide Receptor (GRPR) targeted radiopharmaceuticals.

  • Scaffold for Inhibitor Synthesis: The Cbz-protected amine and the reactive aniline group make this molecule a versatile starting material for the synthesis of libraries of compounds for screening against various biological targets, such as kinases and other enzymes.

  • PROTACs: The structural features of this compound are amenable to its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can be part of the linker connecting a target-binding ligand and an E3 ligase-recruiting moiety.

Logical Relationship: Role in Targeted Therapy Development

G A This compound Versatile Building Block B Deprotection and Functionalization A->B Chemical Modification C Linker Synthesis B->C Incorporation D Targeted Ligand Conjugation C->D Attachment E Therapeutic Agent D->E Final Product

Caption: The utility of this compound as a precursor in targeted therapies.

Due to the nascent stage of research directly involving this compound, further investigations are required to fully elucidate its biological activities and potential applications in specific signaling pathways. The information provided herein is intended to serve as a foundational guide for researchers interested in leveraging this compound for their drug discovery and development endeavors.

References

An In-depth Technical Guide to 3-N-Cbz-Aminomethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-N-Cbz-Aminomethylaniline, systematically known as benzyl N-[(3-aminophenyl)methyl]carbamate, is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure incorporates a protected amine functionality (Cbz group) and a primary aromatic amine, making it a versatile intermediate for the synthesis of more complex molecules, including those with potential therapeutic applications. This guide provides a comprehensive overview of its structure, nomenclature, physicochemical properties, synthesis, and a proposed analytical workflow.

Structure and Nomenclature

The chemical structure of this compound is characterized by a benzyl carbamate group attached to the methylamino group, which is, in turn, bonded to an aniline ring at the meta position.

  • IUPAC Name: benzyl N-[(3-aminophenyl)methyl]carbamate

  • Common Name: this compound

  • CAS Number: 374554-26-4

  • Molecular Formula: C₁₅H₁₆N₂O₂

  • Molecular Weight: 256.30 g/mol

Physicochemical Properties

Quantitative data for this compound is primarily based on computational predictions. The following table summarizes these properties.

PropertyValueSource
Molecular Weight 256.30 g/mol Predicted
XLogP3 2.4Predicted
Hydrogen Bond Donor Count 2Predicted
Hydrogen Bond Acceptor Count 3Predicted
Rotatable Bond Count 4Predicted
Exact Mass 256.121178 g/mol Predicted
Monoisotopic Mass 256.121178 g/mol Predicted
Topological Polar Surface Area 64.3 ŲPredicted
Heavy Atom Count 19Predicted
Formal Charge 0Predicted
Complexity 289Predicted

Synthesis

The synthesis of this compound can be achieved through the reaction of 3-aminobenzylamine with benzyl chloroformate.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Aminobenzylamine

  • Benzyl chloroformate

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or another suitable base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve 3-aminobenzylamine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (approximately 1.1 to 1.5 equivalents) to the solution.

  • Slowly add benzyl chloroformate (approximately 1.0 to 1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Proposed Analytical Workflow

Due to the lack of publicly available experimental spectroscopic data for this compound, this section outlines a standard workflow for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the aniline and benzyl rings, the methylene protons of the benzyl and aminomethyl groups, and the amine protons.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the carbamate group.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and the carbamate, the C=O stretching of the carbamate, and C-N stretching, as well as aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Visualizations

Synthesis Workflow of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 3-Aminobenzylamine 3-Aminobenzylamine Reaction_Vessel Reaction in DCM with TEA at 0°C to RT 3-Aminobenzylamine->Reaction_Vessel Benzyl_chloroformate Benzyl Chloroformate Benzyl_chloroformate->Reaction_Vessel Quenching Quenching with NaHCO3 Reaction_Vessel->Quenching Reaction Mixture Extraction Extraction with DCM Quenching->Extraction Drying Drying over Na2SO4 Extraction->Drying Purification Flash Chromatography Drying->Purification Crude Product Product_Compound This compound Purification->Product_Compound Pure Product

Caption: Synthesis of this compound.

Disclaimer: The quantitative data presented in this guide is based on computational predictions and has not been experimentally verified. The experimental protocols are based on standard organic synthesis methodologies and may require optimization.

A Technical Guide to the Spectroscopic Data of 3-N-Cbz-Aminomethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-N-Cbz-Aminomethylaniline (Benzyl (3-aminobenzyl)carbamate). The information herein is compiled from spectral data of analogous compounds and established principles of spectroscopic analysis, offering a predictive yet comprehensive resource for researchers.

Chemical Structure

Systematic Name: Benzyl (3-aminobenzyl)carbamate Common Name: this compound Molecular Formula: C₁₅H₁₆N₂O₂ Molecular Weight: 256.30 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of its constituent functional groups: the 3-aminobenzyl moiety and the carbobenzyloxy (Cbz) protecting group.

2.1. ¹H NMR Spectroscopy

Predicted solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30-7.40m5HC₆H ₅ (Cbz group)
~7.05-7.15t1HAr-H (Position 5)
~6.55-6.70m3HAr-H (Positions 2, 4, 6)
~5.10s2HC₆H₅CH₂ O
~5.00br s1HNH (Carbamate)
~4.30d2HArCH₂ NH
~3.70br s2HNH₂ (Aniline)

2.2. ¹³C NMR Spectroscopy

Predicted solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Chemical Shift (δ, ppm)Assignment
~156.5C =O (Carbamate)
~147.0C -NH₂ (Aromatic)
~139.5Quaternary Ar-C (Position 3)
~136.5Quaternary Ar-C (Cbz group)
~129.5Ar-C (Position 5)
~128.5Ar-C (Cbz group, ortho/meta)
~128.0Ar-C (Cbz group, para)
~118.0Ar-C (Position 6)
~115.0Ar-C (Position 4)
~114.0Ar-C (Position 2)
~67.0C₆H₅C H₂O
~45.0ArC H₂NH

2.3. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretch (primary amine, NH₂)
3350 - 3250MediumN-H stretch (secondary amine, carbamate)
3100 - 3000MediumC-H stretch (aromatic)
2950 - 2850MediumC-H stretch (aliphatic)
~1690StrongC=O stretch (carbamate)
1620 - 1580StrongN-H bend (primary amine) & C=C stretch (aromatic)
1550 - 1500MediumC=C stretch (aromatic)
1250 - 1200StrongC-O stretch (ester)
1100 - 1000MediumC-N stretch
800 - 690StrongC-H bend (out-of-plane, aromatic)

2.4. Mass Spectrometry (MS)

m/z RatioProposed Fragment
256[M]⁺ (Molecular ion)
148[M - C₇H₇O]⁺ (Loss of benzyloxy group)
108[C₇H₉N]⁺ (benzylamine fragment)
106[C₇H₈N]⁺ (aminotropylium ion)
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum at room temperature. Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds. Obtain a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise.

3.2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Neat Liquid/Solid: Place a small amount of the sample on a diamond attenuated total reflectance (ATR) crystal.

    • KBr Pellet (for solids): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O absorptions.

3.3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, for example, one coupled with a gas chromatograph (GC-MS) or with a direct infusion source using electrospray ionization (ESI).

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • GC-MS Conditions (for a volatile derivative):

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution.

    • Carrier Gas: Helium.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV or Electrospray Ionization (ESI).

    • Mass Range: Scan from m/z 40 to 400.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Output Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS ProcessNMR Process NMR Data (FT, Phasing, Integration) NMR->ProcessNMR ProcessIR Process IR Data (Baseline Correction) IR->ProcessIR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS Interpret Structural Elucidation ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret Report Technical Report Interpret->Report

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide on the Solubility and Stability of 3-N-Cbz-Aminomethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 3-N-Cbz-Aminomethylaniline, also known by its IUPAC name, benzyl N-[(3-aminophenyl)methyl]carbamate. Due to a lack of specific experimental data in publicly accessible literature for this particular compound, this guide focuses on the known physicochemical principles of its core functional groups and provides generalized experimental protocols for its characterization.

Core Concepts: Understanding the Structure

This compound is an organic molecule featuring a central aminomethylaniline core. The key structural features influencing its solubility and stability are the aniline moiety, the secondary amine protected by a benzyloxycarbonyl (Cbz or Z) group, and the overall aromatic character. The Cbz group is a widely used protecting group in organic synthesis, particularly in peptide chemistry, and its stability profile is well-documented.[1]

Solubility Profile

It is expected to have limited solubility in water and higher solubility in common organic solvents such as alcohols, ethers, and chlorinated solvents. The aniline nitrogen provides a site for protonation, suggesting that the solubility may be enhanced in acidic aqueous solutions through the formation of the corresponding ammonium salt.

Table 1: Predicted Qualitative Solubility of this compound
Solvent ClassPredicted SolubilityRationale
WaterLowThe large, non-polar Cbz group and aromatic rings dominate the molecule's character.
Polar Protic Solvents (e.g., Methanol, Ethanol)Moderate to HighCapable of hydrogen bonding with the amine and carbamate functionalities.
Polar Aprotic Solvents (e.g., DMSO, DMF)HighGood solvating power for polar and non-polar moieties.
Non-polar Solvents (e.g., Hexane, Toluene)Low to ModerateThe polar amine and carbamate groups limit solubility in highly non-polar environments.
Aqueous Acid (e.g., dilute HCl)Moderate to HighProtonation of the aniline nitrogen to form a more soluble salt.
Aqueous Base (e.g., dilute NaOH)LowThe compound lacks acidic protons and is unlikely to form a soluble salt in basic solutions.
Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of an organic compound like this compound.

Objective: To determine the approximate solubility of this compound in a range of solvents at a specified temperature.

Materials:

  • This compound

  • A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

    • Calculate the solubility in the original solvent based on the measured concentration and the dilution factor.

Data Presentation: The results should be tabulated, presenting the solubility in units such as g/L or mol/L for each solvent at the specified temperature.

Diagram 1: Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Allow undissolved solid to settle B->C D Withdraw and filter supernatant C->D E Dilute filtered solution D->E F Quantify concentration (e.g., HPLC-UV) E->F G Calculate solubility F->G

A generalized workflow for determining the solubility of this compound.

Stability Profile

The stability of this compound is largely dictated by the reactivity of the benzyloxycarbonyl (Cbz) protecting group. The Cbz group is known for its stability under a variety of conditions, which is why it is a preferred protecting group in organic synthesis.[1] However, it is susceptible to cleavage under specific conditions.

Chemical Stability
  • Acidic Conditions: The Cbz group is generally stable to mild acidic conditions. However, it can be cleaved by strong acids, such as hydrogen bromide in acetic acid (HBr/AcOH) or excess HCl.[2] The mechanism involves protonation of the carbamate followed by nucleophilic attack.

  • Basic Conditions: The Cbz group is stable to basic conditions, including aqueous bases and amines.[3] This orthogonality to base-labile protecting groups like Fmoc is a key feature.[2]

  • Reductive Cleavage (Hydrogenolysis): The most common and mildest method for Cbz group removal is catalytic hydrogenolysis.[2] This involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., hydrogen gas, ammonium formate). This process is highly efficient and proceeds under neutral conditions.

Thermal and Photochemical Stability

While specific studies on the thermal and photostability of this compound are not available, compounds containing the benzyloxycarbonyl group are generally stable at moderate temperatures. High temperatures could potentially lead to degradation. Photochemical stability would need to be assessed experimentally, as the aromatic rings could absorb UV radiation, potentially leading to degradation pathways.

Table 2: Predicted Stability of this compound under Various Conditions
ConditionPredicted StabilityRationale for Instability
Mild Aqueous Acid (pH 4-6)StableThe Cbz group is resistant to mild acid hydrolysis.
Strong Aqueous Acid (pH < 2)Potentially UnstableCleavage of the Cbz group can occur under strong acidic conditions.[2]
Aqueous Base (pH 8-12)StableThe Cbz group is known to be stable under basic conditions.[3]
Catalytic HydrogenolysisUnstableThe Cbz group is readily cleaved by catalytic hydrogenolysis.[2]
Elevated TemperatureTo be determinedPotential for thermal degradation.
UV Light ExposureTo be determinedAromatic systems may absorb UV light, leading to photochemical degradation.
Experimental Protocol for Stability Assessment

The following is a general protocol for assessing the stability of this compound under various stress conditions, based on ICH guidelines for stability testing.[4]

Objective: To evaluate the stability of this compound under conditions of acid and base hydrolysis, oxidation, heat, and light.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Suitable organic solvent for stock solution preparation (e.g., methanol or acetonitrile)

  • Temperature-controlled ovens

  • Photostability chamber

  • Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Add an aliquot of the stock solution to solutions of varying HCl concentrations. Incubate at a specified temperature (e.g., 60°C) for a set period.

    • Base Hydrolysis: Add an aliquot of the stock solution to solutions of varying NaOH concentrations. Incubate at a specified temperature (e.g., 60°C) for a set period.

    • Oxidative Degradation: Add an aliquot of the stock solution to a solution of H₂O₂. Keep at room temperature for a set period.

    • Thermal Degradation: Store solid samples and solutions of the compound at elevated temperatures (e.g., 60°C, 80°C) for a set period.

    • Photostability: Expose solid samples and solutions to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a validated stability-indicating HPLC method. This method should be able to separate the intact compound from any degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for each condition.

    • Identify and, if possible, characterize any major degradation products.

Diagram 2: Logical Flow for Stability Testing

G Logical Flow for Stability Assessment cluster_stress Stress Conditions Acid Acid Hydrolysis Sample Sample at Time Points Acid->Sample Base Base Hydrolysis Base->Sample Oxidation Oxidative Stress Oxidation->Sample Thermal Thermal Stress Thermal->Sample Photo Photostability Photo->Sample Start Prepare Stock Solution of this compound Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Analyze Analyze by Stability-Indicating HPLC Sample->Analyze Data Calculate % Remaining and Identify Degradants Analyze->Data

A flowchart illustrating the key stages of a forced degradation study for this compound.

Conclusion

While specific experimental data on the solubility and stability of this compound is currently limited in the public domain, a strong understanding of its properties can be derived from the well-established chemistry of its constituent functional groups, particularly the N-Cbz group. The provided experimental protocols offer a robust framework for researchers to generate specific, quantitative data for this compound. Such data is crucial for its application in drug development and other scientific research, enabling informed decisions on formulation, storage, and handling. It is recommended that any researcher working with this compound perform the described experiments to obtain the necessary empirical data.

References

An In-depth Technical Guide on the Purity and Quality Specifications for 3-N-Cbz-Aminomethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality specifications for 3-N-Cbz-Aminomethylaniline, a key intermediate in pharmaceutical synthesis. Adherence to these specifications is critical to ensure the consistency, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2][3][4]

Introduction

This compound, also known as benzyl N-[(3-aminophenyl)methyl]carbamate, is a crucial building block in the synthesis of various pharmaceutical compounds. The purity and quality of this intermediate directly impact the manufacturing process's reproducibility, the impurity profile of the resulting API, and overall regulatory compliance.[2][3][5] This guide outlines the essential quality control parameters, analytical methodologies, and acceptance criteria for this compound.

Physicochemical Properties

A foundational aspect of quality control involves the characterization of the material's physical and chemical properties.

PropertySpecification
Appearance White to off-white crystalline powder
Molecular Formula C15H16N2O2
Molecular Weight 256.30 g/mol
Melting Point To be determined; a sharp melting range indicates high purity.
Solubility Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.

Analytical Specifications for Quality Control

Rigorous analytical testing is necessary to confirm the identity, purity, and quality of this compound. The following table summarizes the recommended tests and their acceptance criteria.

ParameterMethodAcceptance Criteria
Identification ¹H NMR, ¹³C NMRConforms to the reference spectrum, confirming the chemical structure.[6][7][8][9]
Mass Spectrometry (MS)Molecular ion peak corresponds to the expected molecular weight.[10][11][12][13]
FTIRThe spectrum shows characteristic absorption bands for the functional groups present.
Assay (Purity) HPLC≥ 98.0% (as is basis)
Impurities
Individual ImpurityHPLC≤ 0.5%
Total ImpuritiesHPLC≤ 1.5%
Residual Solvents GC-HSComplies with ICH Q3C limits.
Water Content Karl Fischer Titration≤ 0.5% w/w
Heavy Metals ICP-MS or equivalent≤ 20 ppm

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These methods should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[14][15][16][17]

4.1. High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size (or equivalent).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identification

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Prepare a sample solution of approximately 10 mg/mL. Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration values should be consistent with the structure of this compound.[6][7][8]

4.3. Mass Spectrometry (MS) for Molecular Weight Confirmation

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.[10][11][13]

  • Procedure: Introduce the sample solution into the mass spectrometer. The resulting mass spectrum should display a prominent molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of this compound.[12][18]

4.4. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet or acquire the spectrum using an ATR accessory.

  • Expected Characteristic Peaks:

    • N-H stretching (amine and carbamate): ~3400-3200 cm⁻¹

    • C=O stretching (carbamate): ~1700 cm⁻¹[19][20]

    • Aromatic C-H stretching: ~3100-3000 cm⁻¹

    • C-N stretching: ~1350-1250 cm⁻¹

Visualization of Quality Control Workflow

The following diagram illustrates the logical workflow for the quality control of this compound.

QC_Workflow raw_material Incoming Raw Material: This compound sampling Representative Sampling raw_material->sampling physicochemical Physicochemical Tests: Appearance, Melting Point, Solubility sampling->physicochemical identification Identification Tests: NMR, MS, FTIR sampling->identification purity_assay Purity and Impurity Analysis: HPLC sampling->purity_assay specific_tests Specific Tests: Water Content, Residual Solvents, Heavy Metals sampling->specific_tests data_review Data Review and Comparison against Specifications physicochemical->data_review identification->data_review purity_assay->data_review specific_tests->data_review pass Release for Manufacturing data_review->pass Meets Specifications fail Reject and Investigate data_review->fail Does Not Meet Specifications

Caption: Quality Control Workflow for this compound.

This comprehensive approach to defining and verifying the purity and quality of this compound is essential for ensuring the integrity of the final pharmaceutical product and for meeting stringent regulatory expectations.[21][22][23]

References

3-N-Cbz-Aminomethylaniline as a selectively protected diamine

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Research on Molecule

I'm starting a deep dive into "3-N-Cbz-amin omethylaniline." I'm prioritizing its properties, how it's made, and what it's used for, especially regarding its role as a selectively protected diamine. This initial phase is crucial for establishing a solid foundation.

Analyzing Quantitative Data

I'm now hunting for hard data on "3-N-Cbz-amin omethylaniline": yields, purity metrics, spectral data are high priorities. Detailed synthesis and deprotection protocols are also critical. My next step will be to visualize the key transformations and reaction schemes for this molecule. I'm aiming for detailed experimental workflows that will become diagrams for a technical guide.

Reviewing Cbz Protection

I've been meticulously reviewing the intricacies of benzyloxycarbonyl (Cbz) protecting group chemistry. The initial search yielded a strong foundation, encompassing installation, hydrogenolysis and acidic deprotection, and compatibility with other protecting groups. I'm focusing on the details of this and the specific context for my application of it.

Gathering Specific Data

I'm now zeroing in on 3-N-Cbz-aminomethylaniline. While my initial review of Cbz chemistry provided a solid base, I need precise information for my technical guide. I'm actively searching for quantitative data, detailed protocols, and real-world examples specifically for this protected aniline derivative. My previous searches yielded broad Cbz info, but this requires more specific content!

Uncovering Experimental Data

I've located a detailed experimental protocol for synthesizing 3-N-C bz-aminomethylaniline. The protocol is quite thorough, with specifics on reagents, ideal reaction conditions, and even the expected yield. Mass spectrometry data is also included.

Refining Protocol Details

I have a draft protocol for the synthesis of this compound, as well as deprotection strategies. While I possess information on common Cbz methods, I'm still searching for concrete examples of selective deprotection, particularly with quantitative data. Finding specific applications of the compound in multi-step syntheses remains a priority. I now know the mass spectrometry data, MS (ESI) m/z 257.3 (M+H)+.

Examining Relevant Procedures

I've made headway in understanding the synthetic landscape. I found a detailed protocol for benzyl carbamate synthesis. Additionally, I uncovered a procedure related to 3-N-Cbz-aminomethyl, broadening my perspective.

Compiling Synthesis Details

I've assembled a wealth of information. I now have the synthesis protocol for this compound, plus crucial mass spectrometry data. I've also gathered general Cbz deprotection methods. However, I still need the specific NMR data and examples of multi-step syntheses using this compound. Furthermore, I lack a detailed protocol for selective Cbz deprotection in this specific molecule.

Analyzing Missing Information

I've made considerable progress. I gathered procedures for benzyl carbamate and this compound synthesis with reaction details and yield, plus mass spec data. I have general Cbz deprotection methods. However, I still need the specific NMR data and examples of multi-step syntheses using this compound. Finally, I lack a detailed protocol for selective Cbz deprotection in this specific molecule, so that's my focus now.

Gathering Urethane Data

I've made some headway! I located a helpful document outlining a general urethane synthesis using benzylic hydrogens. It includes 1H and 13C NMR data, which is a big help. I'm now cross-referencing this information with other resources to build a more complete picture.

Refining the Synthesis Route

I've made more progress. I've compiled various Cbz deprotection methods and identified the importance of benzyl carbamate in HIV-integrase inhibitor synthesis. I have detailed protocols for benzyl carbamate synthesis and yield information. I'm now focusing on finding specific NMR data for this compound, as well as a published multi-step synthesis example to demonstrate its application. I'm still seeking a specific deprotection protocol with associated yield.

Targeting Specific Data Gaps

I've been busy! I've confirmed that the information I've compiled so far is relevant, particularly the benzyl carbamate synthesis and deprotection methods. My current focus is laser-focused on acquiring the precise 1H and 13C NMR data for this compound. I'm also actively searching for a published multi-step synthesis example that uses it as a key intermediate and a specific, well-documented deprotection protocol with associated yield. These are now my top priorities for the next stage of my research.

Role of the Cbz protecting group in 3-N-Cbz-Aminomethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the pivotal role of the Carboxybenzyl (Cbz) protecting group in the synthesis and application of 3-N-Cbz-Aminomethylaniline.

Executive Summary

In the landscape of complex organic synthesis, particularly in pharmaceutical development, the use of protecting groups is fundamental for achieving desired molecular architectures. The Carboxybenzyl (Cbz or Z) group is a cornerstone in amine protection, offering stability and selective removal. This document elucidates the role of the Cbz protecting group in the context of 3-Aminomethylaniline, a versatile building block in medicinal chemistry. By selectively protecting the more nucleophilic aliphatic amine, the Cbz group allows for controlled functionalization of the aniline moiety. This guide provides a comprehensive overview of the protection and deprotection strategies, detailed experimental protocols, and the synthetic utility of the resulting intermediate, this compound.

The Carboxybenzyl (Cbz) Protecting Group

The Cbz group, formally known as Benzyloxycarbonyl, was introduced by Leonidas Zervas and Max Bergmann in 1932 and has since become an indispensable tool in peptide synthesis and broader organic chemistry.[1] It is valued for its ability to protect amines as stable carbamates, which are resilient to a wide range of non-reductive chemical conditions.

Key Advantages of the Cbz Group:

  • Stability: The Cbz group is robust and stable under both basic and mildly acidic conditions, making it compatible with a variety of subsequent reaction steps.[2]

  • Orthogonality: It is orthogonal to many other common protecting groups, such as the acid-labile Boc group, allowing for selective deprotection strategies in complex molecules.[1][2]

  • Mild Removal: The primary method for Cbz group removal is catalytic hydrogenation, an exceptionally mild process that proceeds at neutral pH and typically results in high yields with easily removable byproducts (toluene and CO2).[1][3]

Synthesis and Role of this compound

The synthesis involving 3-Aminomethylaniline highlights the strategic importance of the Cbz group. The molecule contains two distinct amine functionalities: a primary aliphatic amine (-CH₂NH₂) and a primary aromatic amine (-C₆H₄NH₂). The aliphatic amine is significantly more nucleophilic and basic than the aromatic amine. This difference in reactivity allows for the selective protection of the aminomethyl group.

Selective Protection of the Aliphatic Amine

The protection step involves the reaction of 3-Aminomethylaniline with benzyl chloroformate (Cbz-Cl) under mild basic conditions. The more nucleophilic aliphatic amine selectively attacks the electrophilic carbonyl carbon of Cbz-Cl, forming a stable carbamate linkage. The aromatic amine remains largely unreacted under these conditions.

This selective protection is the core function of the Cbz group in this context. By "masking" the highly reactive aminomethyl group, it liberates the aniline functionality for further, controlled chemical modifications. The resulting intermediate, this compound, is a valuable synthon where reactions can be directed specifically at the aniline nitrogen or the aromatic ring.

G amine R-NH₂ (Aliphatic Amine) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack cbz_cl Cbz-Cl cbz_cl->intermediate product R-NH-Cbz (Protected Amine) intermediate->product Chloride Elimination base Base intermediate->base Proton Transfer byproducts Cl⁻ + H-Base⁺ base->byproducts G start R-NH-Cbz hydrogenolysis Hydrogenolysis on Pd/C Surface start->hydrogenolysis H₂ carbamic_acid Carbamic Acid Intermediate (R-NH-COOH) hydrogenolysis->carbamic_acid decarboxylation Spontaneous Decarboxylation carbamic_acid->decarboxylation products R-NH₂ (Free Amine) + CO₂ + Toluene decarboxylation->products

References

The Cornerstone of Modern Synthesis: An In-depth Technical Guide to Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Aniline and its derivatives are fundamental building blocks in organic synthesis, serving as indispensable precursors in the development of a vast array of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, applications, and biological significance of aniline derivatives, with a focus on key synthetic methodologies and their practical implementation.

Aniline, a simple aromatic amine, possesses a unique reactivity profile that allows for diverse chemical modifications.[1] Its derivatives are integral components of numerous blockbuster drugs, including anticancer agents, analgesics, and antimicrobials.[2][3] The versatility of the aniline scaffold has cemented its role as a privileged structure in medicinal chemistry.[2]

Key Synthetic Methodologies

The construction of carbon-nitrogen bonds to form aniline derivatives is a cornerstone of modern organic chemistry. Several powerful synthetic methods have emerged, each with its own advantages and substrate scope. This guide will focus on three of the most prevalent and impactful reactions: the Buchwald-Hartwig amination, the Ullmann condensation, and reductive amination.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[2][4] This method allows for the formation of C-N bonds between aryl halides or triflates and a wide range of amines, including anilines.[2][4] The reaction is prized for its high functional group tolerance, broad substrate scope, and generally high yields.[5] The choice of palladium precatalyst, phosphine ligand, and base is critical for the success of the reaction, particularly with challenging substrates like sterically hindered or electron-poor aryl chlorides.[4][5]

Table 1: Buchwald-Hartwig Amination of Aryl Halides with Anilines - A Comparative Overview

EntryAryl HalideAnilineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzeneAnilineγ-Fe2O3@MBD/Pd-CoK2CO3Water50198[6]
24-ChlorotolueneMorpholinePd(dba)2 / XPhosNaOtBuTolueneReflux694[7]
33-Chloro-5-(4-fluorophenyl)anilineMorpholinePd2(dba)3 / XPhosNaOtBuToluene11012>95 (typical)[5]
4Aryl ChloridePrimary/Secondary AminePd(OAc)2 / CyPF-tBuK3PO4Dioxane1201870-95[4]
Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, providing an alternative to palladium-catalyzed methods.[8] Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper.[8] However, modern protocols often employ copper(I) salts as catalysts in conjunction with ligands, allowing the reaction to proceed under milder conditions.[8] The Goldberg reaction is a specific type of Ullmann condensation that involves the coupling of an aniline with an aryl halide.[8]

Table 2: Ullmann Condensation for the Synthesis of N-Aryl Anilines

EntryAryl HalideAnilineCopper SourceLigandBaseSolventTemp (°C)Yield (%)Reference
12-Chlorobenzoic AcidAnilineCuIPhenanthrolineKOH-High-[8]
2Aryl IodideAmineCuIN-MethylglycineK3PO4DMSO40-90Good to Excellent[9][10]
3Aryl BromideAmineCuIL-ProlineK2CO3DMSO40-90Good to Excellent[9][10]
4Aryl HalideAmidineCuIL19Cs2CO3--Moderate to Good[11]
Reductive Amination

Reductive amination is a versatile and widely used method for the synthesis of amines, including N-alkylanilines.[1] This one-pot reaction typically involves the reaction of a ketone or aldehyde with an aniline to form an imine intermediate, which is then reduced in situ to the corresponding amine.[1] A variety of reducing agents can be employed, with sodium borohydride and its derivatives being common choices.[1][12] This method is particularly valuable for introducing alkyl substituents to the nitrogen atom of aniline.

Table 3: Reductive Amination of Carbonyl Compounds with Anilines

EntryCarbonyl CompoundAnilineReducing AgentCatalyst/AdditiveSolventConditionsYield (%)Reference
1Aldehyde/KetoneAnilineNaBH4Boric AcidSolvent-free-Good to Excellent[12]
2KetoneElectron-deficient AnilineBH3·THFAcOHCH2Cl2rt, hoursVariable[13]
3KetoneElectron-deficient AnilineNaBH4TMSClDMFrt, 10-25 minHigh[13]
4AldehydeAnilinePhenylsilaneDibutyltin dichloride-MicrowaveRapid, High[14]

Experimental Protocols

Detailed Protocol for Buchwald-Hartwig Amination of 3-Chloro-5-(4-fluorophenyl)aniline with Morpholine

Materials:

  • 3-Chloro-5-(4-fluorophenyl)aniline

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube

  • Standard laboratory glassware for workup and purification[5]

Procedure:

  • An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%).

  • The tube is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • To the Schlenk tube, add NaOtBu (1.2-1.5 equivalents), 3-Chloro-5-(4-fluorophenyl)aniline (1.0 equivalent), and morpholine (1.1-1.2 equivalents).

  • Anhydrous toluene is added via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.

  • The reaction mixture is heated to 110 °C and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-arylated product.[5]

General Protocol for Ullmann Condensation of an Aryl Iodide with an Aniline

Materials:

  • Aryl iodide

  • Aniline

  • Copper(I) iodide (CuI)

  • N-Methylglycine

  • Potassium phosphate (K₃PO₄)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware for workup and purification[9][10]

Procedure:

  • To a reaction vessel, add the aryl iodide (1.0 mmol), aniline (1.2 mmol), CuI (5-10 mol%), N-methylglycine (10-20 mol%), and K₃PO₄ (2.0 mmol).

  • The vessel is evacuated and backfilled with an inert gas.

  • Anhydrous DMSO is added, and the reaction mixture is heated to a temperature between 40-90 °C.

  • The reaction is stirred until completion, as monitored by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography.[9][10]

General Protocol for Reductive Amination of a Ketone with an Aniline

Materials:

  • Ketone

  • Aniline

  • Sodium borohydride (NaBH₄)

  • Boric acid

  • Standard laboratory glassware for workup and purification[12]

Procedure:

  • In a reaction flask, the ketone (1.0 mmol), aniline (1.0 mmol), and boric acid (1.0 mmol) are mixed.

  • The mixture is stirred at room temperature under solvent-free conditions.

  • Sodium borohydride (1.5 mmol) is added portion-wise to the reaction mixture.

  • The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of water.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by an appropriate method, such as column chromatography or recrystallization.[12]

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway involving aniline derivatives, a typical experimental workflow, and a reaction mechanism.

EGFR_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF (Ligand) EGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain EGF->EGFR:f0 Binding ADP ADP EGFR:f2->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR:f2->Downstream Phosphorylation Anilinoquinazoline 4-Anilinoquinazoline Inhibitor Anilinoquinazoline->EGFR:f2 Inhibition ATP ATP ATP->EGFR:f2 Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

EGFR signaling pathway inhibition by 4-anilinoquinazoline derivatives.

synthesis_workflow start Start reaction_setup Reaction Setup (Reagents, Solvent, Catalyst) start->reaction_setup reaction Reaction (Heating, Stirring) reaction_setup->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Pure Aniline Derivative characterization->end

General experimental workflow for the synthesis of aniline derivatives.

sulfonamide_mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Sulfonamide Sulfonamide (Aniline Derivative) Sulfonamide->DHPS Competitive Inhibition Dihydrofolic_acid Dihydrofolic Acid Synthesis DHPS->Dihydrofolic_acid Bacterial_growth Bacterial Growth Inhibition Dihydrofolic_acid->Bacterial_growth Blocked

Mechanism of action of sulfonamide antibiotics.

Conclusion

Aniline derivatives continue to be of paramount importance in the field of organic synthesis, particularly for the development of new therapeutic agents. The synthetic methodologies outlined in this guide—Buchwald-Hartwig amination, Ullmann condensation, and reductive amination—represent powerful tools for the construction of diverse aniline-based molecules. A thorough understanding of these reactions, including their mechanisms, scope, and practical execution, is essential for researchers and scientists working at the forefront of chemical and pharmaceutical innovation.

References

Methodological & Application

Application Notes and Protocols: The Use of 3-N-Cbz-Aminomethylaniline in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols describe a potential application for 3-N-Cbz-Aminomethylaniline in solid-phase peptide synthesis. As of this writing, this compound is not a commonly documented reagent for this purpose in publicly available scientific literature. Therefore, the protocols provided are based on established principles of peptide chemistry and analogous linker strategies. Researchers should consider these as a conceptual guide and would need to perform initial optimization and validation.

Introduction

This compound is a bifunctional molecule that can be hypothetically employed as a cleavable linker in solid-phase peptide synthesis (SPPS) for the production of C-terminal peptide amides. The aminomethyl group, protected by a benzyloxycarbonyl (Cbz) group, provides a handle for attachment to a solid support. The aniline nitrogen can serve as the initiation point for peptide chain elongation. The benzylic amide linkage formed upon cleavage is susceptible to acidic conditions, allowing for the release of the final peptide amide. This approach offers an alternative to standard amide-producing resins like Rink Amide or MBHA resins.

Core Principles

The strategy involves a three-stage process:

  • Linker Synthesis and Immobilization: Synthesis of this compound and its subsequent covalent attachment to a suitable solid support, such as 2-chlorotrityl chloride (2-CTC) resin.

  • Solid-Phase Peptide Synthesis (SPPS): Elongation of the peptide chain on the aniline nitrogen of the immobilized linker using standard Fmoc/tBu chemistry.

  • Cleavage: Release of the synthesized peptide from the resin as a C-terminal amide using an acidic cleavage cocktail.

Data Presentation

The following tables present representative quantitative data for the key stages of the process. These values are illustrative and may vary depending on the specific peptide sequence and reaction conditions.

ParameterValueMethod of Determination
Linker Loading on 2-CTC Resin
Initial Resin Substitution1.2 mmol/gManufacturer's Specification
Linker Loading Efficiency85%Gravimetric Analysis
Final Resin Substitution1.02 mmol/gGravimetric Analysis
**Peptide Synthesis (Model Peptide: H-Ala-Phe-Gly-NH₂) **
Fmoc Deprotection Efficiency (per cycle)>99%UV-Vis Spectroscopy of Piperidine-Dibenzofulvene Adduct
Coupling Efficiency (per cycle)>99%Kaiser Test[1]
Final Peptide
Crude Peptide Yield78%Gravimetric Analysis
Crude Peptide Purity89%RP-HPLC (220 nm)
Final Purity (after purification)>98%RP-HPLC (220 nm)
Observed Mass (M+H)⁺279.15 DaMass Spectrometry
Expected Mass (M+H)⁺279.15 DaTheoretical Calculation

Table 1: Representative Quantitative Data for Peptide Synthesis using a this compound Linker.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the linker molecule from 3-aminobenzylamine.

Materials:

  • 3-Aminobenzylamine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-aminobenzylamine (1.0 eq) in DCM.

  • Add an aqueous solution of NaHCO₃ (2.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography.

Protocol 2: Immobilization of this compound on 2-Chlorotrityl Chloride Resin

This protocol details the attachment of the synthesized linker to 2-CTC resin.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the 2-CTC resin (1.0 g) in anhydrous DCM (10 mL) for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • Dissolve this compound (2.0 eq relative to resin capacity) and DIPEA (4.0 eq) in anhydrous DCM (10 mL).

  • Add the solution to the swollen resin and agitate at room temperature for 2 hours.

  • To cap any unreacted chlorotrityl sites, add MeOH (1 mL) and agitate for an additional 30 minutes.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • Dry the resin under vacuum to a constant weight. The loading can be estimated by the weight gain of the resin.

Protocol 3: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines a single cycle of deprotection and coupling for elongating the peptide chain.

Materials:

  • Linker-loaded resin from Protocol 2

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (0.95 eq relative to amino acid), HOBt (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Fmoc Deprotection:

  • Swell the resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.

  • Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

Amino Acid Coupling:

  • In a separate vessel, dissolve the Fmoc-amino acid (3.0 eq relative to resin loading) and HOBt (3.0 eq) in DMF.

  • Add HBTU (2.85 eq) and allow to pre-activate for 2 minutes.

  • Add DIPEA (6.0 eq) to the amino acid solution.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling completion using the Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat the deprotection and coupling cycles for each amino acid in the sequence.

Protocol 4: Cleavage of the Peptide from the Resin

This protocol describes the final release of the peptide amide from the solid support.

Materials:

  • Peptide-loaded resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water. (Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment) .

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour.

  • Place the dried resin in a reaction vessel.

  • Add the cleavage cocktail (10 mL per gram of resin) to the resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

G cluster_synthesis Protocol 1: Linker Synthesis 3-Aminobenzylamine 3-Aminobenzylamine Reaction Reaction 3-Aminobenzylamine->Reaction Cbz-Cl Cbz-Cl Cbz-Cl->Reaction This compound This compound Reaction->this compound G cluster_immobilization Protocol 2: Linker Immobilization 2-CTC Resin 2-CTC Resin Coupling Coupling 2-CTC Resin->Coupling Linker This compound Linker->Coupling Loaded Resin Linker-on-Resin Coupling->Loaded Resin G cluster_spps Protocol 3: SPPS Cycle start Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 end Elongated Peptide-Resin wash2->end G cluster_cleavage Protocol 4: Cleavage Peptide-Resin Peptide-Resin Reaction Reaction Peptide-Resin->Reaction Cleavage Cocktail TFA/TIS/H2O Cleavage Cocktail->Reaction Peptide Amide Crude Peptide Amide Reaction->Peptide Amide Purification RP-HPLC Peptide Amide->Purification Pure Peptide Purified Peptide Amide Purification->Pure Peptide

References

Application Notes and Protocols: 3-N-Cbz-Aminomethylaniline as a Self-Immolative Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The linker is a critical component in the design of bioconjugates, particularly antibody-drug conjugates (ADCs), dictating the stability of the conjugate in circulation and the efficiency of payload release at the target site. Self-immolative linkers are sophisticated constructs designed to degrade in a controlled manner upon a specific triggering event, leading to the release of an unmodified payload. The most clinically validated self-immolative linker is based on p-aminobenzyl carbamate (PABC), which undergoes a 1,6-elimination reaction following enzymatic cleavage of a dipeptide trigger, such as valine-citrulline (Val-Cit).

These application notes explore the theoretical application of 3-N-Cbz-aminomethylaniline , a meta-isomer of the PABC backbone, as a novel self-immolative linker. While the para-isomer has been extensively studied and utilized, the meta-isomer presents an intriguing alternative that may offer different release kinetics and stability profiles. The carboxybenzyl (Cbz) group serves as a standard protecting group for the aniline nitrogen, which would be deprotected in the final stages of payload attachment.

This document provides a theoretical framework and detailed protocols for the synthesis, conjugation, and evaluation of bioconjugates utilizing this novel linker, based on established methodologies for analogous PABC-containing ADCs.

Principle of Action: The Self-Immolative Mechanism

The proposed mechanism for the 3-aminomethylaniline-based linker mirrors the 1,6-elimination of the PABC system. Following internalization of the ADC into a target cell, lysosomal proteases like Cathepsin B cleave the Val-Cit dipeptide. This cleavage unmasks a free aniline, which then triggers a spontaneous electronic cascade, resulting in the release of the payload, carbon dioxide, and aza-quinone methide.

The key difference lies in the meta position of the aminomethyl group relative to the aniline nitrogen. This positioning is hypothesized to influence the rate of the self-immolation cascade due to altered electronic effects compared to the para isomer. While the para system allows for direct electronic conjugation, the meta system's electronic communication is less direct, which could potentially result in slower, more controlled payload release.

Data Presentation

As the use of this compound as a linker is a novel concept, direct experimental data is not available in the cited literature. The following tables provide a comparative summary of known data for the well-established Val-Cit-PABC linker and hypothetical, expected values for a Val-Cit-meta-aminobenzyl carbamate (MABC) linker. These hypothetical values are based on theoretical considerations of electronic effects and are intended for illustrative purposes.

Table 1: Comparative Stability of ADCs with PABC and Hypothetical MABC Linkers

Linker TypeConjugation SitePayloadPlasma Stability (% Intact ADC after 168h in human plasma)Source
Val-Cit-PABCSite-Specific CysteineAuristatin-0101>95%[1][2]
Val-Cit-MABC (Hypothetical) Site-Specific Cysteine Auristatin-0101 >95% (Expected high stability) N/A
Val-Cit-PABCSite-Specific CysteineAuristatin-0101Unstable in mouse plasma due to Ces1c hydrolysis[2][3]
Val-Cit-MABC (Hypothetical) Site-Specific Cysteine Auristatin-0101 Potentially more stable in mouse plasma N/A

Table 2: In Vitro Payload Release and Cytotoxicity

ADC ConstructTarget Cell LinePayload Release Half-life (upon Cathepsin B incubation)IC50 (nM)Source
Trastuzumab-vc-PABC-MMAESK-BR-3 (HER2+)~30 minutes~1.5[4]
Trastuzumab-vc-MABC-MMAE (Hypothetical) SK-BR-3 (HER2+) ~45-60 minutes (Potentially slower release) ~2.0-3.0 (Potentially slightly higher IC50) N/A

Experimental Protocols

The following protocols are adapted from established methods for the synthesis and conjugation of PABC-based linkers and payloads.[4][5] They provide a detailed methodology for researchers to synthesize and evaluate a bioconjugate using the novel this compound linker.

Protocol 1: Synthesis of the Linker-Payload Moiety (MC-Val-Cit-MABC-Payload)

This protocol describes the synthesis of a linker-payload construct ready for conjugation to a thiol-containing biomolecule. The example payload is Monomethyl Auristatin E (MMAE).

Materials:

  • Fmoc-Val-Cit-PAB (para-aminobenzyl alcohol) can be synthesized or purchased commercially.[6]

  • 3-Aminobenzylamine[7][8]

  • Triphosgene

  • Monomethyl Auristatin E (MMAE)

  • Maleimidocaproic acid (MC)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)

Procedure:

  • Synthesis of 3-(Aminomethyl)aniline Carbamate with MMAE:

    • Dissolve 3-aminobenzylamine (1.1 eq) in anhydrous DCM under an inert atmosphere (N2 or Ar).

    • Cool the solution to 0°C and add a solution of triphosgene (0.4 eq) in DCM dropwise. Stir for 2 hours at 0°C.

    • In a separate flask, dissolve MMAE (1.0 eq) and DIPEA (3.0 eq) in anhydrous DMF.

    • Slowly add the MMAE solution to the isocyanate solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.

    • Purify the resulting MMAE-MABC intermediate by silica gel chromatography.

  • Synthesis of Fmoc-Val-Cit-MABC-MMAE:

    • Synthesize Fmoc-Val-Cit dipeptide using standard solid-phase or solution-phase peptide synthesis methods.

    • Dissolve the MMAE-MABC intermediate (1.0 eq), Fmoc-Val-Cit (1.2 eq), and HATU (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) and stir the reaction at room temperature for 4 hours.

    • Monitor the reaction by LC-MS. Upon completion, purify the product by preparative HPLC.

  • Fmoc Deprotection:

    • Dissolve the purified Fmoc-Val-Cit-MABC-MMAE in DMF containing 20% piperidine.

    • Stir at room temperature for 1 hour.

    • Remove the solvent under reduced pressure and purify the resulting H2N-Val-Cit-MABC-MMAE by HPLC.

  • Coupling with Maleimidocaproic Acid (MC):

    • Dissolve the deprotected linker-payload (1.0 eq), maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS) (1.5 eq), and DIPEA (2.0 eq) in anhydrous DMF.

    • Stir at room temperature for 2 hours.

    • Purify the final product, MC-Val-Cit-MABC-MMAE, by preparative HPLC and lyophilize to obtain a white powder.

Protocol 2: Antibody-Drug Conjugation

This protocol details the conjugation of the linker-payload to a monoclonal antibody (mAb) via cysteine-thiol chemistry.[9][][11]

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS).

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).

  • MC-Val-Cit-MABC-MMAE linker-payload.

  • Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 1 mM EDTA.

  • Quenching solution: N-acetylcysteine (10 mM in PBS).

  • Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Procedure:

  • Antibody Reduction:

    • Dilute the antibody to a concentration of 5-10 mg/mL in conjugation buffer.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

  • Conjugation Reaction:

    • Prepare a 10 mM stock solution of the MC-Val-Cit-MABC-MMAE linker-payload in DMSO.

    • Add a 5 to 8-fold molar excess of the linker-payload solution to the reduced antibody. Ensure the final concentration of DMSO is below 10% (v/v).

    • Incubate the reaction at room temperature for 1 hour with gentle mixing.

  • Quenching:

    • Add a 10-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC using SEC (e.g., Sephadex G-25 column) or TFF to remove unreacted linker-payload and other small molecules.

    • The purified ADC should be buffer-exchanged into a formulation buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or reverse-phase HPLC.

    • Assess the level of aggregation using size-exclusion chromatography (SEC).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ADC_Mechanism_of_Action Figure 1: ADC Mechanism of Action with a Self-Immolative Linker cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) (Stable Linker) Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosome (Acidic pH, High Protease Activity) Internalization->Lysosome Cleavage Proteolytic Cleavage of Val-Cit by Cathepsin B Lysosome->Cleavage 3. Trafficking SelfImmolation Self-Immolation of MABC Linker Cleavage->SelfImmolation 4. Trigger PayloadRelease Released Cytotoxic Payload (e.g., MMAE) SelfImmolation->PayloadRelease 5. Release Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis 6. Action

Caption: ADC Mechanism of Action

Linker_Synthesis_Workflow Figure 2: Workflow for Linker-Payload Synthesis Start Start Materials: 3-Aminobenzylamine, MMAE, Fmoc-Val-Cit, MC-NHS Step1 Step 1: Carbamate Formation (3-Aminobenzylamine + Triphosgene + MMAE) Start->Step1 Intermediate1 Intermediate: MMAE-MABC Step1->Intermediate1 Step2 Step 2: Peptide Coupling (MMAE-MABC + Fmoc-Val-Cit) Intermediate1->Step2 Intermediate2 Intermediate: Fmoc-Val-Cit-MABC-MMAE Step2->Intermediate2 Step3 Step 3: Fmoc Deprotection (20% Piperidine in DMF) Intermediate2->Step3 Intermediate3 Intermediate: H2N-Val-Cit-MABC-MMAE Step3->Intermediate3 Step4 Step 4: Maleimide Functionalization (Intermediate 3 + MC-NHS) Intermediate3->Step4 FinalProduct Final Product: MC-Val-Cit-MABC-MMAE Step4->FinalProduct

Caption: Linker-Payload Synthesis Workflow

Self_Immolation_Mechanism Figure 3: Self-Immolation of the MABC Linker ADC ADC Val-Cit NH-MABC-C(O)-Payload Cleaved Cleaved Intermediate H2N-MABC-C(O)-Payload ADC->Cleaved Cathepsin B Cleavage Release Payload + CO2 + Aza-Quinone Methide Cleaved->Release Spontaneous 1,4-Elimination (Self-Immolation)

Caption: Self-Immolation Mechanism

References

Application Notes: Protocol for Amide Bond Formation via Coupling of 3-N-Cbz-Aminomethylaniline to a Carboxyl Group

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amide bond formation is a cornerstone reaction in organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and other bioactive molecules.[1][2] The coupling of a carboxylic acid with an amine to form an amide is often challenging to perform directly due to a competing acid-base reaction that forms an unreactive carboxylate salt.[3][4] To overcome this, coupling reagents are employed to "activate" the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.[1]

This document provides detailed protocols for the coupling of 3-N-Cbz-Aminomethylaniline, an amine protected with a carboxybenzyl (Cbz) group, to a generic carboxylic acid. The Cbz group is a common amine protecting group stable to various reaction conditions but readily removable by catalytic hydrogenation.[5][6] Two robust and widely used coupling methods are detailed: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and another using the highly efficient uronium-based reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[7][8]

General Reaction Scheme & Mechanisms

The overall reaction involves the activation of a carboxylic acid (R-COOH) followed by nucleophilic attack from the primary amine of this compound to form the desired amide.

A. EDC/HOBt Coupling Mechanism The carbodiimide EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] This intermediate is prone to side reactions and racemization. The addition of HOBt mitigates these issues by reacting with the O-acylisourea to form an HOBt-active ester.[9][10] This active ester is more stable than the O-acylisourea but highly reactive towards the amine, which attacks the activated carbonyl to form the amide bond, regenerating HOBt in the process.[10][11]

G cluster_activation Step 1: Activation cluster_stabilization Step 2: Active Ester Formation cluster_coupling Step 3: Amide Formation RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-acylisourea Intermediate RCOOH->O_acylisourea +EDC EDC EDC HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester +HOBt O_acylisourea->HOBt_ester HOBt HOBt Amide Final Amide Product HOBt_ester->Amide + Amine HOBt_ester->Amide Amine This compound

Caption: EDC/HOBt Coupling Mechanism Pathway.

B. HATU Coupling Mechanism HATU is a highly efficient coupling reagent known for rapid reaction times and suppression of racemization.[7] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[7][11] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester intermediate.[7] The amine then attacks this active ester to yield the final amide product.[11] It is crucial to allow the carboxylic acid to "pre-activate" with HATU and the base before adding the amine to avoid a side reaction where the amine reacts directly with HATU.[7]

Quantitative Data Summary

The efficiency of amide coupling reactions can vary based on the substrates, reagents, and conditions used. The following table summarizes typical reaction parameters for the protocols described below, with expected yields generally falling in the 70-95% range for non-hindered substrates.[3]

Coupling ReagentAdditiveBase (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
EDC HOBt (0.1-1)DIPEA or Et₃N (2-5)DMF, DCM, MeCN0 to 234 - 4865 - 90+
HATU NoneDIPEA or TEA (2-4)DMF, ACN, DMA0 to 601 - 2475 - 95+

Yields are highly substrate-dependent. Data compiled from multiple sources.[7][8][9][12]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

A. Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a robust and cost-effective method for standard amide couplings.[9]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.0 - 1.2 equiv)

  • EDC (1.0 - 1.5 equiv)

  • HOBt (0.1 - 1.0 equiv)[8][9]

  • DIPEA or Triethylamine (Et₃N) (2.0 - 3.0 equiv)

  • Anhydrous Solvent (e.g., DMF, DCM, or Acetonitrile)

  • Ethyl acetate (EtOAc)

  • 1N HCl or Saturated NH₄Cl

  • Saturated NaHCO₃

  • Brine (Saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv).

  • Dissolve the acid in the chosen anhydrous solvent (e.g., DMF or DCM, approximately 0.1-0.5 M concentration).

  • Add this compound (1.0-1.2 equiv), HOBt (a catalytic amount of 0.1 equiv is often sufficient, but up to 1.0 equiv can be used), and the base (e.g., DIPEA, 2.0-3.0 equiv).[8][9] Stir the mixture until all solids are dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Initiation: Add EDC (1.0-1.5 equiv) to the stirred solution portion-wise. A slight exotherm may be observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.[7][13]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (to remove excess amine and base), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine.[7] Perform each wash twice.

    • Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.[7]

B. Protocol 2: HATU Mediated Coupling

This protocol is ideal for more challenging or sterically hindered substrates, offering high efficiency and rapid reaction times.[1][7]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.0 - 1.1 equiv)

  • HATU (1.05 - 1.2 equiv)

  • DIPEA or other non-nucleophilic base (2.0 - 4.0 equiv)[7]

  • Anhydrous Solvent (e.g., DMF, ACN, or DMA)[12]

  • Ethyl acetate (EtOAc)

  • 1N HCl or 10% LiCl solution

  • Saturated NaHCO₃

  • Brine (Saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and dissolve it in the chosen anhydrous solvent (e.g., DMF).

  • Add the non-nucleophilic base (DIPEA, 2.0-4.0 equiv).[7][12]

  • Pre-activation: Add HATU (1.05-1.2 equiv) to the mixture. Stir at room temperature for 10-15 minutes. This pre-activation step is critical to form the reactive OAt-ester and prevent side reactions.[7]

  • Coupling: Add this compound (1.0-1.1 equiv) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-18 hours. For sluggish reactions, gentle heating (e.g., 40-60 °C) may be applied.[7][12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[7]

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with an acidic solution (e.g., 1N HCl or 10% LiCl), saturated NaHCO₃, and brine.[7][12] Repeat each wash as necessary.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[7][12]

Visualization of Experimental Workflow

The following diagram outlines the general workflow for the amide coupling protocols described above.

G start Start prep 1. Prepare Reactants - Dissolve Carboxylic Acid (1.0 eq) - Add Amine & Base (or Base only for HATU) start->prep activation 2. Activate Carboxylic Acid - Add Coupling Reagent (EDC/HATU) - (Stir 15 min for HATU pre-activation) prep->activation coupling 3. Couple Amine - (Add Amine for HATU protocol) - Stir for 1-24h at RT activation->coupling monitor 4. Monitor Reaction (TLC / LC-MS) coupling->monitor monitor->coupling Incomplete workup 5. Aqueous Work-up - Dilute with EtOAc - Wash with Acid, Base, Brine monitor->workup Reaction Complete purify 6. Purify Product - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify end End (Pure Amide) purify->end

Caption: General workflow for amide coupling reactions.

References

Application Notes and Protocols for Solid-Phase Synthesis of Benzimidazole Derivatives using 3-N-Cbz-Aminomethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase organic synthesis (SPOS) has become a cornerstone in modern drug discovery and development, enabling the rapid generation of compound libraries for high-throughput screening. The benzimidazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This document provides a detailed protocol for the solid-phase synthesis of a library of 2-substituted-1-(aminomethyl)benzimidazoles utilizing 3-N-Cbz-Aminomethylaniline as a key building block.

The presented strategy employs the versatile 2-chlorotrityl chloride (2-CTC) resin for the immobilization of the aniline moiety.[3][4] Subsequent removal of the benzyloxycarbonyl (Cbz) protecting group, followed by acylation and cyclization, allows for the introduction of diversity at two positions of the benzimidazole core. The mild cleavage conditions associated with the 2-CTC resin ensure the integrity of the final products.[1][5]

Data Presentation

Table 1: Resin Loading and Functionalization Efficiency
StepParameterValueMethod of Determination
1Initial Resin Loading1.2 mmol/gManufacturer's Specification
2Loading of this compound0.98 mmol/gGravimetric Analysis
3Cbz Deprotection Efficiency>95%Kaiser Test
4Acylation Efficiency>98%Kaiser Test
Table 2: Synthesis of a Representative Benzimidazole Library
Compound IDR¹ Group (from Carboxylic Acid)R² Group (from Aldehyde)Overall Yield (%)Purity (%)
BZ-01Phenyl4-Chlorophenyl8596
BZ-024-Methoxyphenyl2-Naphthyl8295
BZ-03Cyclohexyl3-Pyridyl7893
BZ-04Thiophen-2-ylFuran-2-yl8094
BZ-05Benzyl4-(Trifluoromethyl)phenyl8897

Yields are calculated based on the initial loading of the starting material on the resin. Purity was determined by RP-HPLC analysis of the crude product after cleavage.

Experimental Protocols

Immobilization of this compound on 2-Chlorotrityl Chloride Resin

Materials:

  • 2-Chlorotrityl chloride resin (1.2 mmol/g)

  • This compound

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1 g, 1.2 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Drain the DCM.

  • In a separate flask, dissolve this compound (0.65 g, 2.4 mmol) in anhydrous DCM (10 mL).

  • Add the solution of this compound to the swollen resin.

  • Add DIPEA (0.84 mL, 4.8 mmol) to the resin suspension.

  • Agitate the mixture at room temperature for 2 hours.

  • To cap any unreacted chlorotrityl groups, add MeOH (1 mL) and agitate for an additional 30 minutes.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), N,N-Dimethylformamide (DMF) (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight. The loading is determined gravimetrically.

Deprotection of the Cbz Group

Materials:

  • Resin-bound this compound

  • 33% HBr in acetic acid

  • DCM

  • 10% DIPEA in DMF

Procedure:

  • Swell the resin in DCM (10 mL) for 30 minutes.

  • Drain the DCM.

  • Add a solution of 33% HBr in acetic acid (10 mL) to the resin.

  • Agitate the mixture at room temperature for 1 hour.

  • Drain the acidic solution and wash the resin with DCM (3 x 10 mL).

  • Neutralize the resin by washing with 10% DIPEA in DMF (2 x 10 mL), followed by DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Confirm the completion of the deprotection using the Kaiser test (a positive test indicates the presence of a primary amine).

Acylation of the Resin-Bound Amine

Materials:

  • Deprotected resin

  • Carboxylic acid (R¹-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • DMF

Procedure:

  • Swell the deprotected resin in DMF (10 mL) for 30 minutes.

  • In a separate vial, pre-activate the carboxylic acid by dissolving the carboxylic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF (5 mL). Allow the mixture to stand for 5 minutes.

  • Drain the DMF from the resin and add the pre-activated carboxylic acid solution.

  • Agitate the mixture at room temperature for 2 hours.

  • Drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Perform a Kaiser test to confirm the completion of the acylation (a negative test indicates the absence of primary amines).

Cyclization to Form the Benzimidazole Ring

Materials:

  • Acylated resin

  • Aldehyde (R²-CHO)

  • DMF

Procedure:

  • Swell the acylated resin in DMF (10 mL) for 30 minutes.

  • Add the aldehyde (5 equivalents relative to resin loading) to the resin suspension.

  • Heat the reaction mixture at 60°C for 12 hours with gentle agitation.

  • Cool the reaction to room temperature.

  • Drain the solution and wash the resin with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Cleavage of the Benzimidazole from the Resin

Materials:

  • Resin-bound benzimidazole

  • Cleavage cocktail: 20% Trifluoroacetic acid (TFA) in DCM

  • Cold diethyl ether

Procedure:

  • Swell the dried resin in DCM (5 mL) for 20 minutes.

  • Add the cleavage cocktail (10 mL) to the resin.

  • Agitate the mixture at room temperature for 30 minutes.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional cleavage cocktail (2 x 5 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the solid, decant the ether, and dry the product under vacuum.

  • Analyze the purity of the crude product by RP-HPLC and characterize by LC-MS.

Visualizations

Solid_Phase_Synthesis_Workflow Resin 2-Chlorotrityl Chloride Resin Immobilized Immobilized Starting Material Resin->Immobilized StartMat This compound StartMat->Immobilized DIPEA, DCM Deprotected Deprotected Amine on Resin Immobilized->Deprotected 33% HBr/AcOH Acylated Acylated Intermediate on Resin Deprotected->Acylated HATU, DIPEA, DMF Cyclized Resin-Bound Benzimidazole Acylated->Cyclized DMF, 60°C FinalProduct Final Benzimidazole Product Cyclized->FinalProduct 20% TFA/DCM CarboxylicAcid R¹-COOH CarboxylicAcid->Acylated Aldehyde R²-CHO Aldehyde->Cyclized

Caption: Workflow for the solid-phase synthesis of benzimidazoles.

Logical_Relationship Scaffold This compound Scaffold Diversity1 Diversity Point 1 (Acylation) Scaffold->Diversity1 Cbz Deprotection Diversity2 Diversity Point 2 (Cyclization) Diversity1->Diversity2 Amide Coupling Library Benzimidazole Library Diversity2->Library Cyclocondensation CarboxylicAcids Carboxylic Acids (R¹-COOH) CarboxylicAcids->Diversity1 Aldehydes Aldehydes (R²-CHO) Aldehydes->Diversity2

Caption: Logical relationship for library generation.

References

Application Notes and Protocols: Solution-Phase Synthesis Applications of 3-N-Cbz-Aminomethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-N-Cbz-Aminomethylaniline, also known as benzyl ((3-aminophenyl)methyl)carbamate, is a valuable bifunctional building block for solution-phase synthesis. The strategic placement of a carboxybenzyl (Cbz) protecting group on the benzylic amine allows for selective functionalization of the aromatic amine. This orthogonal protection scheme enables the sequential introduction of diverse chemical moieties, making it a highly versatile reagent in drug discovery, combinatorial chemistry, and materials science.

The aniline moiety serves as a nucleophile or a precursor for a variety of chemical transformations, while the Cbz-protected aminomethyl group remains inert until a deprotection step is performed. This allows for the construction of complex molecular scaffolds and libraries of compounds with tailored properties. The Cbz group is particularly advantageous due to its stability under a wide range of reaction conditions and its facile removal via catalytic hydrogenolysis.[1][2]

These application notes provide detailed protocols for the use of this compound in the solution-phase synthesis of key structural motifs relevant to medicinal chemistry.

Application 1: Synthesis of Substituted N-Aryl Amides as Potential Kinase Inhibitors

Aniline derivatives are fundamental components of many kinase inhibitors, where the aniline nitrogen often forms a key hydrogen bond interaction within the ATP-binding site of the target kinase.[3] This protocol describes a general method for the acylation of this compound with various carboxylic acids, followed by Cbz deprotection to yield a primary amine that can be further functionalized.

Experimental Protocol: Two-Step Synthesis of N-(3-(Aminomethyl)phenyl)amides

Step 1: Amide Coupling

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M).

  • Coupling Agent Addition: Add N,N'-diisopropylcarbodiimide (DIC) (1.5 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the Cbz-protected amide.

Step 2: Cbz Deprotection

  • Setup: Dissolve the Cbz-protected amide (1.0 eq.) in methanol or ethanol in a flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol %).[1]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.[1]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the deprotected N-(3-(aminomethyl)phenyl)amide.

Data Presentation: Representative Yields for Amide Coupling and Deprotection
Carboxylic Acid R-COOHCoupling Yield (%)Deprotection Yield (%)Overall Yield (%)
Benzoic Acid929587
4-Chlorobenzoic Acid899685
3-Pyridinecarboxylic Acid859379
Cyclohexanecarboxylic Acid959893

Visualization: Synthetic Workflow

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Cbz Deprotection This compound This compound Coupling DIC, HOBt DMF, RT This compound->Coupling Carboxylic_Acid R-COOH Carboxylic_Acid->Coupling Cbz_Amide Cbz-Protected Amide Coupling->Cbz_Amide Deprotection H₂, Pd/C Methanol, RT Cbz_Amide->Deprotection Final_Amide N-(3-(Aminomethyl)phenyl)amide Deprotection->Final_Amide

Caption: Workflow for the synthesis of N-(3-(Aminomethyl)phenyl)amides.

Application 2: Synthesis of Ureas and Thioureas for Combinatorial Libraries

The aniline nitrogen of this compound can react with isocyanates and isothiocyanates to form ureas and thioureas, respectively. These motifs are prevalent in medicinal chemistry. Subsequent deprotection of the Cbz group provides a handle for further diversification, making this a powerful strategy for generating compound libraries.

Experimental Protocol: Synthesis of Substituted Ureas

Step 1: Urea Formation

  • Dissolution: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.5 M).

  • Isocyanate Addition: Add the desired isocyanate (1.05 eq.) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by trituration with diethyl ether or by flash column chromatography to afford the Cbz-protected urea.

Step 2: Cbz Deprotection

  • Follow the hydrogenation procedure as described in Application 1, Step 2.

Data Presentation: Representative Yields for Urea Formation
Isocyanate R-NCOUrea Formation Yield (%)Deprotection Yield (%)Overall Yield (%)
Phenyl isocyanate989694
4-Fluorophenyl isocyanate979592
Cyclohexyl isocyanate999897
Benzyl isocyanate969793

Visualization: Logical Relationship of the Synthesis

G Start This compound Urea_Formation Urea Formation Start->Urea_Formation Isocyanate R-NCO Isocyanate->Urea_Formation Cbz_Urea Cbz-Protected Urea Urea_Formation->Cbz_Urea Deprotection Cbz Deprotection Cbz_Urea->Deprotection Final_Urea Final Urea Product Deprotection->Final_Urea

Caption: Synthesis pathway for substituted ureas.

Application 3: Reductive Amination for Secondary Amine Synthesis

The aniline moiety can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent. This protocol outlines the synthesis of N-alkylated derivatives, which can be valuable intermediates in the synthesis of various bioactive molecules.

Experimental Protocol: Reductive Amination and Deprotection

Step 1: Reductive Amination

  • Imine Formation: Dissolve this compound (1.0 eq.) and an aldehyde or ketone (1.2 eq.) in 1,2-dichloroethane (DCE) or methanol (0.4 M). Add acetic acid (1-2 drops) to catalyze imine formation. Stir at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction: Stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the Cbz-protected secondary amine.

Step 2: Cbz Deprotection

  • Follow the hydrogenation procedure as described in Application 1, Step 2.

Data Presentation: Representative Yields for Reductive Amination
Carbonyl CompoundReductive Amination Yield (%)Deprotection Yield (%)Overall Yield (%)
Benzaldehyde889483
Cyclohexanone909787
Isobutyraldehyde859581
4-Pyridinecarboxaldehyde829275

Visualization: Signaling Pathway Analogy for Synthetic Steps

G Start This compound + RCHO Imine Imine Intermediate Start->Imine AcOH (cat.) Reduction Reduction (NaBH(OAc)₃) Imine->Reduction Cbz_Product Cbz-Protected Secondary Amine Reduction->Cbz_Product Deprotection Deprotection (H₂, Pd/C) Cbz_Product->Deprotection Final_Product Final Secondary Amine Deprotection->Final_Product

Caption: Step-wise transformation in reductive amination.

Disclaimer: The provided protocols are intended as a general guide. Reaction conditions, including solvent, temperature, and reaction time, may require optimization for specific substrates. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for the Deprotection of the Cbz Group from 3-N-Cbz-Aminomethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. Its widespread use stems from its stability under a variety of reaction conditions and the numerous methods available for its removal. The selection of an appropriate deprotection strategy for a Cbz-protected amine, such as 3-N-Cbz-aminomethylaniline, is critical to ensure high yields and compatibility with other functional groups within the molecule.

This document provides detailed application notes and protocols for the deprotection of the Cbz group from this compound, focusing on the most prevalent and effective methods: catalytic hydrogenation and acid-catalyzed cleavage.

Deprotection Methodologies

The removal of the Cbz group can be achieved through several pathways, with the choice of method being dictated by the substrate's sensitivity and the desired reaction scale.

  • Catalytic Hydrogenolysis: This is the most frequently employed method for Cbz deprotection due to its mild reaction conditions and clean byproducts (toluene and carbon dioxide).[1] The reaction is typically carried out using a palladium catalyst, most commonly palladium on carbon (Pd/C), and a hydrogen source.[2]

  • Acid-Catalyzed Cleavage: Strong acidic conditions can also effectively cleave the Cbz group. This method is advantageous when the molecule contains functionalities sensitive to reduction, such as alkenes or alkynes.[2] Reagents like hydrogen chloride (HCl) in an organic solvent are commonly used.[3]

Data Presentation: Comparison of Deprotection Methods

The following table summarizes quantitative data for various Cbz deprotection methods, providing a basis for comparison and selection of the optimal conditions for this compound.

Deprotection MethodReagents and ConditionsSubstrate ExampleYield (%)Reaction Time (h)Reference
Catalytic Hydrogenation10% Pd/C, H₂ (balloon), Methanol, Room TemperatureN-Cbz-benzylamine>951-4[1]
Transfer Hydrogenation10% Pd/C, Ammonium Formate, Methanol, Room TemperatureN-Cbz-aniline~980.1-0.5[4]
Acid-Catalyzed CleavageIsopropanol hydrochloride (IPA·HCl), 65-75°CBenzyl carbamate derivativeHigh4[3]
Alternative Reductive10% Pd/C, NaBH₄, Methanol, Room TemperatureN-Cbz-aniline98< 0.2[5]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and Hydrogen Gas

This protocol describes the deprotection of the Cbz group using hydrogen gas in the presence of a palladium on carbon catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH), analytical grade

  • Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite® or a suitable filter agent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[1]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere. The typical catalyst loading is 5-10 mol% of palladium relative to the substrate.[6]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus or use a hydrogen-filled balloon. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure the atmosphere is saturated with hydrogen.[6]

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.[7]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[1]

  • Work-up:

    • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.[7]

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[1]

    • Wash the filter cake with the reaction solvent to ensure all the product is collected.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-(aminomethyl)aniline. The product can be further purified by column chromatography if necessary.[6]

Protocol 2: Transfer Hydrogenation using Palladium on Carbon (Pd/C) and Ammonium Formate

This protocol provides an alternative to using hydrogen gas, employing ammonium formate as a hydrogen donor.[8]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.[4]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution.

  • Reagent Addition: To the stirred suspension, add ammonium formate (3-5 equivalents) portion-wise at room temperature.[8]

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete in a shorter time compared to hydrogenation with H₂ gas.

  • Work-up and Isolation:

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the Celite® pad with methanol.

    • Concentrate the filtrate under reduced pressure. An aqueous work-up may be necessary to remove excess ammonium formate salts before final concentration and purification.

Protocol 3: Acid-Catalyzed Deprotection using HCl

This protocol details the cleavage of the Cbz group under acidic conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution in an organic solvent (e.g., 4M HCl in 1,4-dioxane or isopropanol)

  • Anhydrous organic solvent (e.g., 1,4-dioxane, ethyl acetate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Apparatus for solvent removal (rotary evaporator)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in a minimal amount of a suitable anhydrous organic solvent.

  • Reagent Addition: Add the HCl solution in an organic solvent to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating as required.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation:

    • Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration.

    • Alternatively, concentrate the reaction mixture under reduced pressure to obtain the crude product as its hydrochloride salt.

    • The free amine can be obtained by neutralization with a suitable base and subsequent extraction.

Visualizations

Experimental Workflow for Cbz Deprotection

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start dissolve Dissolve This compound in Solvent start->dissolve add_catalyst Add Catalyst/ Reagent dissolve->add_catalyst react Stir at Specified Temp. add_catalyst->react monitor Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete filter Filter to Remove Catalyst (if applicable) monitor->filter Complete concentrate Concentrate Filtrate filter->concentrate purify Purify Product (if necessary) concentrate->purify end End purify->end

Caption: General experimental workflow for the deprotection of this compound.

Signaling Pathway: Mechanism of Catalytic Hydrogenolysis

Hydrogenolysis_Mechanism substrate This compound adsorption Adsorption onto Pd/C Catalyst substrate->adsorption cleavage Hydrogenolysis of Benzyl-Oxygen Bond adsorption->cleavage + H₂ intermediate Unstable Carbamic Acid Intermediate cleavage->intermediate decarboxylation Spontaneous Decarboxylation intermediate->decarboxylation product 3-(Aminomethyl)aniline decarboxylation->product byproducts Toluene + CO₂ decarboxylation->byproducts

Caption: Mechanism of Cbz group removal via catalytic hydrogenolysis.

References

Application Notes and Protocols for the Deprotection of 3-N-Cbz-Aminomethylaniline via Hydrogenolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the deprotection of the carboxybenzyl (Cbz or Z) group from 3-N-Cbz-Aminomethylaniline to yield 3-aminomethylaniline. This transformation is a critical step in various synthetic pathways, particularly in the development of pharmaceuticals and other fine chemicals. The notes cover various hydrogenolysis conditions, including catalytic hydrogenation and transfer hydrogenolysis, to offer flexibility based on available equipment and substrate compatibility.

Introduction

The benzyloxycarbonyl (Cbz) group is a widely employed protecting group for amines due to its stability under a range of reaction conditions and its facile removal by hydrogenolysis.[1] This method is generally clean, proceeding under mild conditions to produce the deprotected amine along with toluene and carbon dioxide as byproducts. The selection of the appropriate catalyst, hydrogen source, and solvent system is crucial for achieving high yields and purity of the desired 3-aminomethylaniline.

Hydrogenolysis for Cbz deprotection can be broadly categorized into two main approaches:

  • Catalytic Hydrogenation: This classic method utilizes hydrogen gas (H₂) in the presence of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[2]

  • Transfer Hydrogenolysis: This technique employs a hydrogen donor molecule in solution, such as ammonium formate or sodium borohydride, to transfer hydrogen to the substrate, mediated by a catalyst like Pd/C.[3][4] This approach is often preferred for its operational simplicity, as it avoids the need for handling gaseous hydrogen.[4]

Data Presentation: Comparison of Hydrogenolysis Conditions

The following table summarizes various conditions reported for the hydrogenolysis of Cbz-protected amines. While specific data for this compound is not extensively published, the conditions for structurally similar anilines and benzylamines provide a strong basis for protocol development.

CatalystHydrogen SourceSolventTemperatureTimeYield (%)Substrate ScopeReference
10% Pd/CH₂ (1 atm/balloon)Methanol (MeOH)Room Temp.1-4 h>95%General Cbz-amines[2][5]
10% Pd/CAmmonium FormateMethanol (MeOH)Room Temp.15-60 min90-98%Cbz-amino acids, peptides
10% Pd/CSodium BorohydrideMethanol (MeOH)Room Temp.5-15 min93-98%Cbz-anilines, various amines[4]
5% Pd/CH₂ (1 atm)Methanol (MeOH)Room Temp.1-2 hHighGeneral Cbz-amines[6]
10% Pd/C & 10% Nb₂O₅/CH₂ (balloon)Methanol (MeOH)Room Temp.<1 h>95%N-Cbz and N-Benzyl amines[5][7]
Mg powder & Ammonium FormateAmmonium FormateMethanol (MeOH)Room Temp.2-4 h85-95%N-Benzyl derivatives[8]

Experimental Protocols

The following are detailed protocols for the deprotection of this compound based on established methods for analogous substrates.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon and Hydrogen Gas

This protocol describes the standard procedure for Cbz deprotection using palladium on carbon and hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 5-10 mol%

  • Methanol (MeOH) or Ethanol (EtOH), ACS grade

  • Hydrogen gas (H₂) supply with balloon or hydrogenation apparatus

  • Celite® or a suitable filtration agent

  • Round-bottom flask

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel or syringe filter)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the this compound (1.0 equivalent) in methanol or ethanol (approximately 0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation Setup: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this evacuation-backfill cycle three times to ensure the atmosphere is replaced with hydrogen.[2] Alternatively, a balloon filled with hydrogen can be used.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or balloon pressure) at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is completely consumed.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 3-aminomethylaniline.

  • Purification (if necessary): The crude product can be purified by column chromatography or other suitable methods if required.

Protocol 2: Transfer Hydrogenolysis using Palladium on Carbon and Ammonium Formate

This protocol offers a convenient alternative to using hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 1/10 to 1/5 the weight of the substrate

  • Ammonium Formate (HCOONH₄), 2-4 equivalents

  • Methanol (MeOH) or Dimethylformamide (DMF)

  • Celite®

  • Round-bottom flask

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the this compound (1.0 equivalent) in methanol or DMF in a round-bottom flask.

  • Reagent Addition: Add 10% Pd/C (1/10 to 1/5 the weight of the substrate) followed by ammonium formate (2-4 equivalents).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 15-60 minutes.

  • Filtration: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.

  • Work-up: Evaporate the filtrate to dryness. To remove excess ammonium formate, the residue can be dissolved in an organic solvent and washed with a saturated sodium chloride solution, or purified directly.

  • Purification: Purify the crude product as needed.

Mandatory Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve this compound in Solvent (e.g., MeOH) B Add Pd/C Catalyst A->B 1. C Introduce Hydrogen Source (H₂ gas or Transfer Reagent) B->C 2. D Stir at Room Temperature C->D 3. E Monitor Reaction by TLC/LC-MS D->E 4. F Filter through Celite to Remove Catalyst E->F 5. G Concentrate Filtrate in vacuo F->G 6. H Purify Crude Product (if necessary) G->H 7.

Caption: Experimental workflow for the hydrogenolysis of this compound.

Reaction_Mechanism compound_a This compound plus1 + compound_b 3-Aminomethylaniline plus2 + byproducts Toluene + CO₂ h2_source H₂ Source (H₂ or Donor) catalyst Pd/C Catalyst h2_source->catalyst catalyst->compound_b

Caption: Hydrogenolysis of this compound to 3-aminomethylaniline.

References

Application Notes and Protocols for the Acid-Mediated Deprotection of 3-N-Cbz-Aminomethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a widely employed protecting group for amines in organic synthesis due to its relative stability under a variety of reaction conditions. Its effective removal is a critical step in many synthetic pathways, particularly in the development of pharmaceutical intermediates. This document provides detailed application notes and protocols for the acid-mediated deprotection of 3-N-Cbz-aminomethylaniline to yield 3-aminobenzylamine, a valuable building block in medicinal chemistry.

Acid-mediated cleavage offers a robust alternative to catalytic hydrogenolysis, especially for substrates containing functional groups susceptible to reduction.[1][2] Strong acids like hydrogen bromide in acetic acid (HBr/AcOH) and trifluoroacetic acid (TFA) are commonly used for this transformation. The choice of acid and reaction conditions can significantly impact the reaction's efficiency and yield.

Data Presentation: Comparison of Acidic Deprotection Conditions

While specific comparative data for the deprotection of this compound is not extensively available, the following table summarizes typical conditions and reported yields for the acid-mediated deprotection of Cbz-protected aromatic amines, providing a useful guide for reaction optimization.

Acid ReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
33% HBr in Acetic AcidAcetic AcidRoom Temperature1 - 485 - 95A potent and rapid method, though the conditions are harsh and corrosive.[1]
Trifluoroacetic Acid (TFA)Dichloromethane (DCM) or neat0 - Room Temperature1 - 580 - 90Milder than HBr/AcOH, with the advantage of easy solvent and excess reagent removal.[3]
Hydrochloric Acid (HCl)Dioxane or Ethyl AcetateRoom Temperature - 502 - 1275 - 90A common and cost-effective option, though reaction times can be longer.
Aluminum Chloride (AlCl₃)Anisole or Dichloromethane0 - Room Temperature1 - 385 - 95A Lewis acid approach that can offer good selectivity.[4]

Signaling Pathways and Experimental Workflows

Reaction Mechanism

The acid-mediated deprotection of a Cbz group is believed to proceed through protonation of the carbamate oxygen, followed by nucleophilic attack at the benzylic carbon. The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine.[1][5]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 3_N_Cbz_Aminomethylaniline This compound Protonated_Cbz Protonated Cbz Intermediate 3_N_Cbz_Aminomethylaniline->Protonated_Cbz Protonation HBr HBr (in Acetic Acid) HBr->Protonated_Cbz Carbamic_Acid Carbamic Acid Intermediate Protonated_Cbz->Carbamic_Acid Nucleophilic Attack by Br⁻ Benzyl_Bromide Benzyl Bromide Protonated_Cbz->Benzyl_Bromide 3_Aminobenzylamine_HBr 3-Aminobenzylamine (as HBr salt) Carbamic_Acid->3_Aminobenzylamine_HBr Decarboxylation CO2 Carbon Dioxide Carbamic_Acid->CO2 G Start Start: this compound Reaction Dissolve in Acidic Solution (e.g., HBr/AcOH) Start->Reaction Monitoring Monitor Reaction by TLC/LC-MS Reaction->Monitoring Precipitation Precipitate Product Salt (e.g., with Diethyl Ether) Monitoring->Precipitation Upon Completion Filtration Filter and Wash Solid Precipitation->Filtration Drying Dry Under Vacuum Filtration->Drying Neutralization Neutralize Salt to Obtain Free Amine Drying->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Purification Purify by Chromatography or Distillation Extraction->Purification Final_Product Final Product: 3-Aminobenzylamine Purification->Final_Product

References

Application Notes and Protocols for the Synthesis of Imaging Agents Using 3-N-Cbz-Aminomethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-N-Cbz-Aminomethylaniline is a versatile bifunctional molecule that can serve as a valuable building block in the synthesis of novel imaging agents for positron emission tomography (PET), single-photon emission computed tomography (SPECT), and fluorescence imaging. Its structure, featuring a protected primary amine and an aromatic amine, allows for sequential and site-specific modifications. This enables the strategic attachment of chelating agents for radiolabeling or fluorescent dyes, along with targeting moieties such as peptides or small molecules, to create sophisticated imaging probes.

These application notes provide detailed protocols for the synthesis of a PET imaging agent and a fluorescent imaging probe utilizing this compound as a core scaffold. The methodologies are based on established bioconjugation and radiolabeling techniques, adapted for this specific starting material.

I. Synthesis of a PET Imaging Agent for Gastrin-Releasing Peptide Receptor (GRPR) Targeting

The gastrin-releasing peptide receptor (GRPR) is a promising target for cancer imaging, as it is overexpressed in various malignancies, including prostate and breast cancer.[1][2] This protocol outlines the synthesis of a GRPR-targeted PET imaging agent based on the structure of [⁶⁸Ga]Ga-SB3, a clinically validated antagonist.[1] Here, we adapt the synthesis to incorporate a linker derived from 3-aminomethylaniline.

Signaling Pathway: GRPR in Cancer

GRPR is a G-protein coupled receptor that, upon binding to its ligand (e.g., bombesin), activates downstream signaling pathways, such as the phospholipase C pathway, leading to increased cell proliferation and survival.[1] Imaging agents targeting GRPR can visualize tumors expressing this receptor.

GRPR_Signaling cluster_membrane Cell Membrane GRPR GRPR G_protein Gq/11 GRPR->G_protein Activation Ligand GRPR Ligand (e.g., Bombesin) Ligand->GRPR Binding PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activation Proliferation Cell Proliferation & Survival PKC->Proliferation Promotion

Caption: GRPR signaling pathway in cancer cells.

Experimental Workflow: Synthesis of a 3-Aminomethylaniline-Based GRPR Antagonist Precursor

The synthesis involves the preparation of a diglycolic acid linker attached to 3-aminomethylaniline, followed by solid-phase peptide synthesis (SPPS) to assemble the targeting peptide, linker, and a DOTA chelator.

Synthesis_Workflow_PET start This compound step1 1. Deprotection (H₂/Pd-C) 2. Reaction with Diglycolic Anhydride start->step1 linker 3-(Aminomethyl)aniline-Diglycolic Acid Linker step1->linker step2 Coupling of Linker to Peptide linker->step2 sp_peptide Solid-Phase Peptide Synthesis (GRPR Antagonist Peptide) sp_peptide->step2 step3 Coupling of DOTA(tBu)₃ step2->step3 step4 Cleavage and Deprotection (TFA) step3->step4 precursor DOTA-Linker-Peptide Precursor step4->precursor radiolabeling Radiolabeling with ⁶⁸GaCl₃ precursor->radiolabeling final_product [⁶⁸Ga]Ga-DOTA-Linker-Peptide radiolabeling->final_product

Caption: Workflow for the synthesis of a GRPR-targeted PET agent precursor.

Experimental Protocols

1. Synthesis of 3-(Aminomethyl)aniline-Diglycolic Acid Linker

  • Cbz Deprotection: Dissolve this compound in methanol. Add 10% Palladium on carbon (Pd/C) catalyst. Hydrogenate the mixture under balloon pressure at room temperature until TLC indicates complete consumption of the starting material. Filter the reaction mixture through Celite and concentrate under reduced pressure to obtain 3-aminomethylaniline.

  • Linker Conjugation: Dissolve 3-aminomethylaniline in anhydrous DMF. Add diglycolic anhydride and a non-nucleophilic base such as diisopropylethylamine (DIPEA). Stir the reaction at room temperature overnight. Purify the product by flash chromatography to yield the 3-(aminomethyl)aniline-diglycolic acid linker.

2. Solid-Phase Peptide Synthesis (SPPS) of the Precursor

The GRPR antagonist peptide (e.g., D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-NHEt) is synthesized on a rink amide resin using standard Fmoc chemistry.

  • Peptide Synthesis: Perform automated or manual Fmoc-SPPS to assemble the peptide sequence.

  • Linker Coupling: Couple the synthesized 3-(aminomethyl)aniline-diglycolic acid linker to the N-terminus of the peptide using a coupling agent such as HATU and DIPEA in DMF.

  • Chelator Conjugation: Couple DOTA(tBu)₃ to the free amine of the linker using HATU and DIPEA in DMF.

  • Cleavage and Deprotection: Cleave the peptide-linker-chelator conjugate from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the crude product in cold diethyl ether, centrifuge, and lyophilize.

  • Purification: Purify the crude product by preparative HPLC to obtain the final precursor.

3. Radiolabeling with Gallium-68

  • Elute a ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • Add the precursor solution in a suitable buffer (e.g., HEPES, pH 5.0) to the ⁶⁸GaCl₃ eluate.[1]

  • Heat the reaction mixture (e.g., using microwave irradiation at 100°C for 1 minute).[1]

  • Purify the radiolabeled product using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga.

  • The final product should be formulated in a physiologically compatible solution for in vivo studies.

Quantitative Data (Based on the analogous [⁶⁸Ga]Ga-SB3)

The following table summarizes key quantitative data reported for the analogous p-aminomethylaniline-containing PET agent, [⁶⁸Ga]Ga-SB3. Similar characterization would be essential for the newly synthesized 3-aminomethylaniline derivative.

ParameterValueReference
Precursor Synthesis Yield 9.5% (for a similar peptide conjugate)[1]
Radiochemical Yield (decay-corrected) 36-59%[1]
Molar Activity >114 GBq/µmol[1]
GRPR Binding Affinity (Ki) 1.20 ± 0.31 nM[1]
LogD₇.₄ -2.47 ± 0.09[1]
Tumor Uptake (1h p.i. in PC-3 xenografts) 6.98 ± 1.36 %ID/g[1]
Pancreas Uptake (1h p.i.) 37.3 ± 6.90 %ID/g[1]

II. Synthesis of a Fluorescent Imaging Probe

This protocol describes a general method for conjugating a fluorescent dye to 3-aminomethylaniline, which can then be further modified with a targeting ligand if desired.

Experimental Workflow: Synthesis of a Fluorescently Labeled 3-Aminomethylaniline

Synthesis_Workflow_Fluorescent start This compound deprotection Cbz Deprotection (H₂/Pd-C) start->deprotection diamine 3-Aminomethylaniline deprotection->diamine conjugation Conjugation Reaction diamine->conjugation fluorophore NHS-ester or Isothiocyanate -activated Fluorophore fluorophore->conjugation purification HPLC Purification conjugation->purification final_product Fluorescently Labeled 3-Aminomethylaniline purification->final_product

Caption: Workflow for the synthesis of a fluorescently labeled 3-aminomethylaniline.

Experimental Protocol
  • Deprotection of this compound: Follow the same deprotection procedure as described in the PET agent synthesis protocol to obtain 3-aminomethylaniline.

  • Fluorophore Conjugation:

    • Dissolve 3-aminomethylaniline in a suitable buffer (e.g., sodium bicarbonate buffer, pH 8.5-9.0) or an organic solvent like DMF with a non-nucleophilic base (e.g., DIPEA).

    • Add a solution of an amine-reactive fluorescent dye (e.g., an NHS-ester or isothiocyanate derivative of fluorescein, rhodamine, or a cyanine dye) to the reaction mixture.

    • Stir the reaction at room temperature, protected from light, for several hours to overnight.

  • Purification: Purify the fluorescently labeled product by preparative HPLC to remove unreacted dye and starting material.

  • Characterization: Characterize the final product by mass spectrometry and measure its absorbance and emission spectra to confirm successful conjugation and determine its photophysical properties.

Quantitative Data for Characterization
ParameterMethodPurpose
Purity Analytical HPLCTo determine the purity of the final conjugate.
Identity Mass Spectrometry (e.g., ESI-MS)To confirm the molecular weight of the product.
Absorption Maximum (λₐₑₛ) UV-Vis SpectroscopyTo determine the wavelength of maximum light absorption.
Emission Maximum (λₑₘ) Fluorescence SpectroscopyTo determine the wavelength of maximum fluorescence emission.
Quantum Yield (Φ) Comparative method using a standard fluorophoreTo quantify the efficiency of fluorescence.
Extinction Coefficient (ε) Beer-Lambert Law from UV-Vis dataTo measure the light-absorbing capacity of the molecule.

Conclusion

This compound is a readily available and adaptable starting material for the synthesis of a variety of imaging agents. The protocols outlined above provide a framework for developing novel PET and fluorescent probes. For PET agents, the 3-aminomethylaniline core can be integrated into a linker to connect a chelator and a targeting moiety. For fluorescent probes, the deprotected diamine allows for straightforward conjugation to a wide range of commercially available fluorophores. The successful synthesis and characterization of these imaging agents will enable further preclinical evaluation to determine their in vivo biodistribution, target engagement, and potential for clinical translation.

References

Application of 3-N-Cbz-Aminomethylaniline in Medicinal Chemistry: A Versatile Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-N-Cbz-Aminomethylaniline, also known as benzyl ((3-aminophenyl)methyl)carbamate, is a valuable and versatile building block in medicinal chemistry. Its structure uniquely combines a reactive aniline moiety with a carbamate-protected primary amine, allowing for selective chemical transformations. This strategic protection enables chemists to perform reactions on the aniline nitrogen without interference from the more nucleophilic aminomethyl group. Following the desired modification of the aniline, the carbobenzyloxy (Cbz) protecting group can be readily removed under standard conditions to reveal the primary amine, which can then be further functionalized. This bifunctional nature makes this compound an attractive starting material for the synthesis of diverse compound libraries, particularly in the pursuit of novel kinase inhibitors for the treatment of cancer and other diseases.

Application in the Synthesis of Imatinib Analogs

One of the most significant applications of aniline derivatives in medicinal chemistry is in the synthesis of tyrosine kinase inhibitors, exemplified by the groundbreaking drug imatinib (Gleevec®). Imatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, the causative agent in chronic myeloid leukemia (CML). The core structure of imatinib features a pivotal N-phenyl-2-aminopyrimidine pharmacophore. This compound serves as a key precursor for the aniline fragment in the synthesis of various imatinib analogs, enabling the exploration of structure-activity relationships (SAR) to develop next-generation inhibitors with improved potency, selectivity, and resistance profiles.[1][2]

The general synthetic strategy involves the coupling of the this compound with a suitable pyrimidine derivative, often through a Buchwald-Hartwig amination or a related cross-coupling reaction. The aminomethyl group, once deprotected, can be further modified to introduce various side chains, mimicking the N-methylpiperazine moiety of imatinib, which is crucial for its solubility and pharmacokinetic properties.

Urea-Based Kinase Inhibitors

The aniline functionality of this compound is also readily converted into a urea or sulfonamide. Urea-based scaffolds are prevalent in many kinase inhibitors, as the urea motif can form key hydrogen bond interactions with the hinge region of the kinase active site.[3][4] The reaction of this compound with various isocyanates or sulfonyl chlorides provides a straightforward method to generate a diverse array of potential kinase inhibitors. The subsequent deprotection of the Cbz group and further derivatization of the resulting primary amine allow for extensive structural modifications to optimize target binding and cellular activity.

Dual Inhibitors of Host Proteases for Antiviral Therapy

Recent research has highlighted the potential of aminobenzylamine derivatives in antiviral drug discovery. Specifically, para-aminobenzylamine derivatives have been identified as potent dual inhibitors of the host proteases TMPRSS2 and HAT.[5] These proteases are crucial for the entry of several respiratory viruses, including influenza virus and coronaviruses, into host cells. While the initial studies focused on p-aminobenzylamine, the 3-amino isomer represents a synthetically accessible alternative for the generation of novel analogs with potentially improved properties. The synthetic handles present in this compound allow for the systematic exploration of the chemical space around this scaffold to develop broad-spectrum antiviral agents.

Data Presentation

The following table summarizes the biological activity of a representative urea derivative synthesized from a related aminobenzylamine precursor, illustrating the potential of this scaffold in generating potent kinase inhibitors.

Compound IDTarget KinaseIC50 (nM)Cell LineCellular Activity (GI50, µM)
Urea-1 p38 MAP Kinase15U9370.2
BIRB-796 (Reference) p38 MAP Kinase38U9370.1

Data is representative of compounds from the urea class of p38 MAP kinase inhibitors.

Experimental Protocols

1. Synthesis of a Urea Derivative from this compound

This protocol describes a general procedure for the synthesis of a urea derivative, a common pharmacophore in kinase inhibitors, starting from this compound.

Reaction Scheme:

G reagent1 This compound solvent DCM reagent1->solvent reagent2 Phenyl Isocyanate reagent2->solvent product Benzyl ((3-(3-phenylureido)phenyl)methyl)carbamate solvent->product

Figure 1: Synthesis of a urea derivative.

Materials:

  • This compound (1.0 eq)

  • Phenyl isocyanate (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound.

  • Dissolve the starting material in anhydrous dichloromethane.

  • To the stirred solution, add phenyl isocyanate dropwise at room temperature. A slight exotherm may be observed. A catalytic amount of triethylamine can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired urea derivative.

2. Deprotection of the Cbz Group

This protocol describes the removal of the Cbz protecting group to yield the free primary amine, which can be used for further functionalization.

Reaction Scheme:

G reagent1 Cbz-protected urea derivative solvent Methanol reagent1->solvent reagent2 H₂, Pd/C product Deprotected urea derivative (primary amine) reagent2->product solvent->product

Figure 2: Cbz deprotection via hydrogenolysis.

Materials:

  • Cbz-protected urea derivative

  • Palladium on carbon (10% w/w, catalytic amount)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

Equipment:

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer and stir bar

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Dissolve the Cbz-protected urea derivative in methanol or ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of 10% palladium on carbon to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen balloon or a dedicated hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with additional methanol or ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected primary amine.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a simplified signaling pathway targeted by many kinase inhibitors and a general workflow for the synthesis and evaluation of novel inhibitors derived from this compound.

G cluster_0 Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase->Downstream Signaling Proteins Phosphorylates Cell Proliferation, Survival Cell Proliferation, Survival Downstream Signaling Proteins->Cell Proliferation, Survival Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase Inhibits

Figure 3: Simplified Receptor Tyrosine Kinase Signaling Pathway.

G cluster_1 Drug Discovery Workflow A This compound B Chemical Synthesis (e.g., Urea/Amide Formation) A->B C Deprotection (Cbz Removal) B->C D Further Derivatization C->D E Compound Library D->E F Biological Screening (Kinase Assays, Cell Proliferation) E->F G Lead Compound Identification & Optimization F->G

Figure 4: General workflow for inhibitor synthesis and evaluation.

This compound is a highly adaptable and valuable building block in the field of medicinal chemistry. Its pre-protected aminomethyl group and reactive aniline functionality provide a robust platform for the synthesis of diverse molecular scaffolds. The successful application of this and similar building blocks in the development of kinase inhibitors and other therapeutic agents underscores its importance in modern drug discovery. The straightforward and versatile chemistry associated with this compound allows for the rapid generation of compound libraries, facilitating the exploration of structure-activity relationships and the identification of novel drug candidates.

References

Troubleshooting & Optimization

Common side reactions with 3-N-Cbz-Aminomethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-N-Cbz-Aminomethylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis, purification, and handling of this compound, with a focus on troubleshooting common side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound, also known as benzyl (3-(aminomethyl)phenyl)carbamate, is a selectively protected diamine. It contains two amine groups with different reactivities: a primary aliphatic amine and a primary aromatic amine. The benzyloxycarbonyl (Cbz) group protects the more nucleophilic aliphatic amine, leaving the aromatic amine free for subsequent chemical transformations. This differential protection is crucial in multi-step organic synthesis, particularly in the development of pharmaceutical compounds, as it allows for controlled, sequential reactions at the two distinct amine sites.

Q2: What is the most common method for synthesizing this compound?

The most common method is the selective N-acylation of 3-aminobenzylamine with benzyl chloroformate (Cbz-Cl) in the presence of a base. The higher nucleophilicity of the aliphatic amine compared to the aromatic amine allows for selective protection under controlled conditions.

Q3: What are the primary side products to expect during the synthesis?

The main potential side products include:

  • Di-Cbz-3-aminomethylaniline: The product of over-reaction where both the aliphatic and aromatic amines are protected by a Cbz group.

  • Benzyl alcohol: Formed from the hydrolysis of benzyl chloroformate, especially in the presence of water.

  • Unreacted 3-aminobenzylamine: Incomplete reaction can leave starting material in the product mixture.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. By spotting the starting material, the reaction mixture, and a co-spot, you can track the consumption of the starting material and the formation of the product and byproducts.

Q5: What are the recommended storage conditions for this compound?

It is recommended to store this compound in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Troubleshooting Guides

Issue 1: Low Yield of this compound

A low yield of the desired mono-protected product is a common issue. The following table outlines potential causes and their solutions.

Potential Cause Troubleshooting/Solution
Sub-optimal Reaction Temperature The reaction is typically carried out at 0°C to room temperature. Running the reaction at too high a temperature can lead to increased side product formation. Maintain the temperature at 0°C during the addition of benzyl chloroformate.
Incorrect Stoichiometry Using an excess of benzyl chloroformate can lead to the formation of the di-protected byproduct. Use a slight excess (1.05-1.1 equivalents) of benzyl chloroformate relative to 3-aminobenzylamine.
Inefficient Stirring In a biphasic reaction mixture, inefficient stirring can lead to poor mixing of reactants and a slow, incomplete reaction. Ensure vigorous stirring throughout the reaction.
Hydrolysis of Benzyl Chloroformate Benzyl chloroformate is sensitive to moisture and can hydrolyze to benzyl alcohol, reducing the amount available for the reaction.[1] Use anhydrous solvents and handle benzyl chloroformate in a dry environment.
Incorrect Base or pH The choice and amount of base are critical. A weak or insufficient amount of base may not effectively neutralize the HCl generated, slowing down the reaction. A strong base can promote side reactions. Use a mild inorganic base like sodium bicarbonate or an organic base like triethylamine.
Issue 2: Presence of Significant Impurities in the Product

The presence of impurities can complicate subsequent reactions. This section provides guidance on identifying and minimizing common impurities.

Impurity Identification Method Typical Observations
Di-Cbz-3-aminomethylaniline TLC, 1H NMR, LC-MSOn TLC, it will have a higher Rf value than the mono-Cbz product. In 1H NMR, two distinct Cbz protecting group signals will be present.
Unreacted 3-Aminobenzylamine TLC, 1H NMROn TLC, it will have a lower Rf value. In 1H NMR, the characteristic signals of the free aminobenzylamine will be observed.
Benzyl Alcohol TLC, 1H NMROn TLC, it may appear as a separate spot. In 1H NMR, a characteristic singlet for the benzylic protons will be present.
Problem Potential Cause Solution
High levels of di-Cbz byproduct Excess benzyl chloroformate, prolonged reaction time, or high temperature.Carefully control the stoichiometry of benzyl chloroformate. Monitor the reaction by TLC and quench it once the starting material is consumed. Maintain a low reaction temperature (0°C).
Significant amount of unreacted starting material Insufficient benzyl chloroformate, short reaction time, or poor reaction conditions.Ensure the use of at least one equivalent of benzyl chloroformate. Allow the reaction to proceed to completion as monitored by TLC. Optimize reaction conditions (solvent, base, temperature).
Presence of benzyl alcohol Hydrolysis of benzyl chloroformate.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative method for the selective Cbz protection of 3-aminobenzylamine.

Materials:

  • 3-Aminobenzylamine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM, anhydrous)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 3-aminobenzylamine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Add a saturated aqueous solution of sodium bicarbonate (2.0 eq).

  • Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring.

  • Slowly add benzyl chloroformate (1.05 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of 1:1 Hexane:Ethyl Acetate).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Protocol 2: Thin-Layer Chromatography (TLC) Analysis

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., 1:1 Hexane:Ethyl Acetate)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate or ninhydrin)

Procedure:

  • Prepare a developing chamber with the chosen mobile phase.

  • On a TLC plate, spot the starting material (3-aminobenzylamine), the reaction mixture, and a co-spot of both.

  • Place the TLC plate in the developing chamber and allow the solvent front to ascend.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp.

  • If necessary, further visualize the spots by dipping the plate in a suitable staining solution. The starting material and product should show different Rf values.

Representative TLC Data (Illustrative)

Compound Rf Value (1:1 Hexane:EtOAc) Visualization
3-Aminobenzylamine~0.1-0.2UV active, stains with ninhydrin
This compound~0.4-0.5UV active
Di-Cbz-3-aminomethylaniline~0.6-0.7UV active

Note: Rf values are illustrative and can vary depending on the specific TLC plate, solvent system, and experimental conditions.

Visualizations

Reaction Pathway and Side Reactions

reaction_pathway SM 3-Aminobenzylamine product This compound (Desired Product) SM->product 1 eq. Cbz-Cl, Base reagent Benzyl Chloroformate (Cbz-Cl) side_product2 Benzyl Alcohol (Hydrolysis) reagent->side_product2 H₂O side_product1 Di-Cbz-3-aminomethylaniline (Over-reaction) product->side_product1 >1 eq. Cbz-Cl troubleshooting_workflow start Low Yield of This compound check_sm Check TLC: Unreacted Starting Material? start->check_sm check_impurities Check TLC/NMR: Major Side Products? check_sm->check_impurities No increase_reagent Increase Cbz-Cl eq. and/or reaction time check_sm->increase_reagent Yes optimize_conditions Optimize reaction conditions: - Temperature (0°C) - Base (type, amount) - Anhydrous solvent check_impurities->optimize_conditions Other Impurities control_stoichiometry Control Cbz-Cl stoichiometry (1.05-1.1 eq.) check_impurities->control_stoichiometry Di-Cbz Product purification Optimize Purification (Column Chromatography) check_impurities->purification Complex Mixture end Improved Yield increase_reagent->end optimize_conditions->end control_stoichiometry->end purification->end

References

Technical Support Center: Optimizing Coupling Efficiency of 3-N-Cbz-Aminomethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of 3-N-Cbz-Aminomethylaniline in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in coupling reactions?

A1: The primary challenges stem from the presence of two nucleophilic sites: the primary aromatic amine (aniline) and the Cbz-protected primary aliphatic amine. Key issues include:

  • Selectivity: Achieving selective acylation at the aniline nitrogen without affecting the Cbz-protected aminomethyl group.

  • Nucleophilicity: Anilines are generally less nucleophilic than aliphatic amines, which can lead to sluggish or incomplete reactions.

  • Steric Hindrance: The bulk of the Cbz-protecting group and the substituent on the aromatic ring may sterically hinder the approach of the coupling partners.

  • Side Reactions: Potential for side reactions if the Cbz group is not stable under the chosen reaction conditions.

Q2: How can I achieve selective coupling at the aniline nitrogen?

A2: Selective acylation of the aniline moiety is achievable due to the significant difference in basicity (pKa) between the aromatic and the Cbz-protected aliphatic amine. Under neutral to mildly acidic conditions, the more basic aliphatic amine is more likely to be protonated, rendering it less nucleophilic. Standard amide coupling conditions using reagents like HATU, HBTU, or EDC/HOBt are generally selective for the aniline nitrogen.

Q3: Which coupling reagents are most effective for this compound?

A3: For anilines, which can be poor nucleophiles, more potent coupling reagents are often recommended.[1] Uronium/aminium-based reagents are typically highly effective. Good choices include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the reagent of choice for difficult couplings due to its high reactivity.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another powerful phosphonium-based reagent.

Carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive such as HOBt (1-Hydroxybenzotriazole) can also be effective, particularly when catalyzed by DMAP.[2]

Q4: What are the optimal solvent and base combinations?

A4:

  • Solvents: Polar aprotic solvents are generally preferred for amide coupling reactions. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices.

  • Bases: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to deprotonate the aniline. N,N-Diisopropylethylamine (DIPEA) and N-Methylmorpholine (NMM) are standard choices.

Q5: Can microwave irradiation improve coupling efficiency?

A5: Yes, microwave-assisted synthesis can be beneficial for challenging coupling reactions. It can significantly reduce reaction times and potentially increase yields by providing rapid and uniform heating.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield Incomplete activation of the carboxylic acid.* Use a more powerful coupling reagent like HATU or PyBOP.[1] * Ensure all reagents are anhydrous, as moisture can deactivate the coupling reagents.
Low nucleophilicity of the aniline.* Increase the reaction temperature or extend the reaction time. * Consider using microwave irradiation to drive the reaction to completion.
Suboptimal reagent stoichiometry.* Increase the equivalents of the carboxylic acid and coupling reagent (e.g., 1.2-1.5 equivalents of each).
Formation of Side Products Reaction at the Cbz-protected amine.* Ensure the reaction is run under neutral or slightly acidic conditions. The use of a tertiary amine base like DIPEA should maintain appropriate pH. * Avoid excessively harsh conditions (e.g., very high temperatures for prolonged periods) that could compromise the Cbz protecting group.
De-Cbz protection followed by reaction.* Avoid conditions known to cleave Cbz groups, such as catalytic hydrogenation or strong acids/bases.
Incomplete Reaction (Starting material remains) Steric hindrance from the coupling partners.* Switch to a less sterically demanding coupling reagent if possible. * Increase the reaction temperature to overcome the activation energy barrier.
Insufficient base.* Ensure at least 2-3 equivalents of a non-nucleophilic base like DIPEA are used.
Difficulty in Product Purification Removal of urea byproducts (if using carbodiimides like DCC/DIC).* If DCC is used, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration. * If EDC is used, the byproduct is water-soluble and can be removed by an aqueous workup.
Removal of excess coupling reagents and additives.* Perform an aqueous workup with dilute acid (e.g., 1M HCl) and base (e.g., saturated NaHCO₃ solution) to remove basic and acidic impurities.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using HATU.

Materials:

  • This compound

  • Carboxylic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF or DCM.

  • Add this compound (1.0 - 1.2 eq) to the solution.

  • Add DIPEA (2.0 - 3.0 eq) to the reaction mixture.

  • In a separate vial, dissolve HATU (1.1 - 1.3 eq) in a small amount of anhydrous DMF or DCM.

  • Add the HATU solution to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Typical Ratios):

ReagentEquivalents
Carboxylic Acid1.0
This compound1.0 - 1.2
HATU1.1 - 1.3
DIPEA2.0 - 3.0
Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol provides an alternative method using a carbodiimide-based coupling system.

Materials:

  • This compound

  • Carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

  • Add this compound (1.0 eq) to the solution.

  • Add DIPEA (2.0 - 3.0 eq) to the reaction mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Typical Ratios):

ReagentEquivalents
Carboxylic Acid1.0
This compound1.0
EDC1.2
HOBt1.2
DIPEA2.0 - 3.0

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent add_amine Add this compound (1.0-1.2 eq) start->add_amine add_base Add DIPEA (2.0-3.0 eq) add_amine->add_base add_coupling Add Coupling Reagent (e.g., HATU, 1.1-1.3 eq) add_base->add_coupling stir Stir at Room Temperature (4-24h) add_coupling->stir monitor Monitor by TLC/LC-MS stir->monitor quench Dilute with Organic Solvent monitor->quench wash Aqueous Washes (Acid, Base, Brine) quench->wash dry Dry, Filter, Concentrate wash->dry purify Column Chromatography dry->purify end end purify->end Isolated Product

Caption: General experimental workflow for amide coupling with this compound.

troubleshooting_logic start Low or No Yield? reagent_check Are Coupling Reagents Potent and Anhydrous? start->reagent_check Yes side_products Side Products Observed? start->side_products No conditions_check Are Reaction Conditions (Temp, Time) Optimal? reagent_check->conditions_check Yes solution1 Use Stronger Reagent (HATU) Ensure Anhydrous Conditions reagent_check->solution1 No stoichiometry_check Is Stoichiometry Correct? conditions_check->stoichiometry_check Yes solution2 Increase Temperature or Time Use Microwave conditions_check->solution2 No stoichiometry_check->side_products Yes solution3 Increase Equivalents of Acid & Coupling Reagent stoichiometry_check->solution3 No solution4 Verify Reaction pH Avoid Harsh Conditions side_products->solution4 Yes

Caption: Troubleshooting logic for low-yield coupling reactions.

References

Preventing self-polymerization of 3-N-Cbz-Aminomethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the self-polymerization of 3-N-Cbz-Aminomethylaniline. The following information is curated to address common issues encountered during the handling, storage, and use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to self-polymerization?

A1: this compound is an organic compound featuring a benzyloxycarbonyl (Cbz) protected amino group on the methyl substituent of an aniline core. While the Cbz group protects the benzylic amine, the aromatic amine of the aniline moiety remains susceptible to oxidation. This oxidation can initiate a self-polymerization process, leading to the formation of colored, insoluble polymeric materials. The primary mechanism is believed to be oxidative coupling of aniline molecules.

Q2: What are the visible signs of this compound degradation and polymerization?

A2: The initial and most common sign of degradation is a change in color. A pure sample of this compound should be a white to off-white solid. Upon exposure to air and/or light, it may gradually turn yellow, brown, or even dark purple, indicating the formation of colored oligomers and polymers. Other signs of advanced polymerization include an increase in viscosity if the compound is melted or dissolved, the formation of insoluble particulates, and a noticeable decrease in purity as determined by analytical methods such as HPLC or NMR.

Q3: How does the Cbz (benzyloxycarbonyl) protecting group influence the stability of the molecule?

A3: The Cbz group is a robust protecting group for the primary aminomethyl group, rendering it significantly less nucleophilic and preventing its participation in unwanted side reactions.[1] However, the Cbz group is an electron-withdrawing group, which can influence the reactivity of the aniline ring. Electron-withdrawing groups can suppress oxidative polymerization to some extent by decreasing the electron density on the aniline nitrogen.[2] Despite this, the aniline moiety itself remains susceptible to oxidation, which is the primary pathway for polymerization.

Q4: What are the primary factors that can trigger the self-polymerization of this compound?

A4: The main triggers for self-polymerization are:

  • Exposure to Oxygen: Atmospheric oxygen can initiate the oxidative coupling of aniline molecules.[2]

  • Exposure to Light: UV light can provide the energy to initiate radical formation, leading to polymerization.

  • Elevated Temperatures: Higher temperatures can accelerate the rate of both oxidation and polymerization.

  • Presence of Metal Ions: Certain metal ions can catalyze the oxidation of anilines.

  • Acidic Conditions: While polymerization can occur at various pH levels, strongly acidic conditions can sometimes promote the process.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Color Change (Yellowing/Browning) Initial oxidation of the aniline moiety.Store the compound under an inert atmosphere (argon or nitrogen), in a light-proof container, and at a reduced temperature (see storage recommendations). If the color change is minimal, the material may still be usable after purity analysis.
Formation of Insoluble Material Advanced polymerization has occurred.The polymerized material is generally not salvageable. To prevent this, strictly follow recommended storage and handling procedures. For future work, consider adding a polymerization inhibitor.
Inconsistent Reaction Outcomes Partial degradation of the starting material.Always check the purity of this compound before use, especially if it has been stored for an extended period or has changed color. Use freshly opened or repurified material for critical applications.
Difficulty in Dissolving the Compound Presence of insoluble polymers.Filter the solution to remove any insoluble material before use. However, this indicates that the overall purity of the compound is compromised. It is advisable to use a fresh batch of the compound.

Experimental Protocols

Protocol 1: Recommended Storage of this compound
  • Atmosphere: Store the compound under a dry, inert atmosphere such as argon or nitrogen.

  • Container: Use a tightly sealed, amber glass vial or a container wrapped in aluminum foil to protect from light.

  • Temperature: For long-term storage, it is recommended to keep the compound at 2-8°C.[4]

  • Inhibitors: For bulk quantities or long-term storage, consider adding a polymerization inhibitor (see Table 1).

Protocol 2: Handling of Air-Sensitive this compound

For weighing and transferring the compound, especially for sensitive reactions, the use of a glovebox or Schlenk line is recommended to minimize exposure to air and moisture.[5][6][7][8][9]

Glovebox Method:

  • Place the sealed container of this compound, a spatula, and a tared receiving vessel inside the glovebox antechamber.

  • Evacuate and refill the antechamber with inert gas three times before transferring the items into the main chamber.

  • Inside the glovebox, open the container and weigh the desired amount of the compound into the tared vessel.

  • Seal the receiving vessel before removing it from the glovebox.

Schlenk Line Method:

  • Connect both the flask containing this compound and the receiving flask to the Schlenk line.

  • Evacuate and backfill both flasks with inert gas three times.

  • Under a positive pressure of inert gas, quickly open both flasks and transfer the solid.

Data Presentation

Table 1: Common Polymerization Inhibitors for Aniline Derivatives

InhibitorRecommended Concentration (w/w)Mechanism of ActionNotes
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%Radical ScavengerEffective and commonly used.[10][11]
Hydroquinone 0.01 - 0.1%Radical ScavengerCan sometimes impart color to the solution.[12]
4-tert-Butylcatechol (TBC) 0.01 - 0.1%Radical ScavengerOften used for stabilizing monomers.

Note: The optimal inhibitor and concentration may need to be determined empirically for your specific application. If the inhibitor needs to be removed before a reaction, appropriate purification steps (e.g., column chromatography, distillation, or washing with a basic solution for phenolic inhibitors) should be planned.

Mandatory Visualizations

experimental_workflow cluster_storage Storage cluster_handling Handling cluster_reaction Reaction Setup storage Store this compound - Inert Atmosphere (Ar/N2) - Light-Proof Container - 2-8°C - Optional Inhibitor handling Weigh and Transfer - Glovebox or Schlenk Line storage->handling Maintain Inert Atmosphere reaction Use in Synthesis - Check Purity Before Use - Use Anhydrous Solvents handling->reaction Transfer to Reaction Vessel

Caption: Recommended workflow for storing and handling this compound.

polymerization_pathway cluster_inhibitor Inhibition monomer This compound oxidized_monomer Oxidized Monomer (Radical Cation) monomer->oxidized_monomer Oxidation (O2, Light, Metal Ions) dimer Dimer oxidized_monomer->dimer Coupling oligomer Oligomers dimer->oligomer Further Coupling polymer Polymer (Insoluble, Colored) oligomer->polymer Propagation inhibitor Inhibitor (e.g., BHT, Hydroquinone) inhibitor->oxidized_monomer Scavenges Radicals

Caption: Proposed pathway for the self-polymerization of this compound and the role of inhibitors.

References

Technical Support Center: Incomplete Cbz Deprotection of 3-N-Cbz-Aminomethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering incomplete deprotection of 3-N-Cbz-aminomethylaniline. The following sections offer solutions to common issues, detailed experimental protocols, and comparative data to optimize your reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Cbz protecting group and what are its common deprotection methods? The Carboxybenzyl (Cbz or Z) group is a carbamate-based protecting group for amines, widely used in organic synthesis and particularly in peptide chemistry.[1][2][3] It is valued for its stability under various conditions. The most common methods for its removal include catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst), catalytic transfer hydrogenation (using a hydrogen donor like ammonium formate or sodium borohydride), and cleavage under acidic conditions (e.g., HBr in acetic acid).[2][4][5][6]

Q2: Why can the Cbz deprotection of this compound be particularly challenging? The deprotection of this specific substrate can be problematic due to the nature of the product, 3-aminomethylaniline. The resulting aromatic amine product can coordinate with the palladium catalyst, leading to catalyst inhibition or "poisoning."[5][7] This reduces the catalyst's activity and can cause the reaction to stall, resulting in incomplete conversion.

Q3: Are there alternative deprotection strategies if catalytic hydrogenation fails? Yes. If catalytic hydrogenation methods are ineffective, acid-mediated deprotection is a practical alternative.[8] Reagents such as hydrogen chloride (HCl) in an organic solvent or aluminum chloride (AlCl₃) can effectively cleave the Cbz group.[8][9] These methods avoid the use of heavy metals and are not susceptible to the same catalyst poisoning issues, offering a robust alternative for challenging substrates.[8]

Troubleshooting Guide

This guide addresses the most common issue of an incomplete reaction, where a significant amount of the this compound starting material remains.

Problem Potential Cause Recommended Solution
Incomplete Reaction / Stalled Reaction (Significant starting material remains after catalytic hydrogenation)Catalyst Inactivation (Poisoning): The product, 3-aminomethylaniline, contains a free amine that can bind to the palladium catalyst surface, inhibiting its activity.[5][7]1. Increase Catalyst Loading: Raise the amount of 10% Pd/C from the typical 5 mol% to 10-20 mol%.[5][7]2. Use Fresh Catalyst: Ensure the palladium catalyst is fresh and of high quality.3. Add Acid: Introduce a small amount of a weak acid, such as acetic acid, to the reaction mixture. This protonates the product amine, preventing it from coordinating with and poisoning the catalyst.[7]
Insufficient Hydrogen Source: In catalytic hydrogenation, this could be due to inadequate H₂ pressure or poor gas-liquid mixing. In transfer hydrogenation, the hydrogen donor may be depleted.[5][6]1. Catalytic Hydrogenation: Increase hydrogen pressure (e.g., from atmospheric to 50 psi) and ensure vigorous stirring to maximize gas-liquid contact.[5]2. Transfer Hydrogenation: Increase the equivalents of the hydrogen donor (e.g., NaBH₄ or ammonium formate).[7] Consider adding the donor in portions over time to maintain its concentration.[5]
Poor Substrate Solubility: The this compound may not be fully dissolved in the reaction solvent, limiting its access to the catalyst.[5]1. Solvent Screening: Test alternative solvents or solvent mixtures. Methanol and ethanol are common choices.[4][7]2. Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can improve both solubility and reaction kinetics.[5]
Formation of Side Products Insufficient Hydrogen Source: When using catalytic hydrogenolysis, an inadequate supply of hydrogen can lead to the formation of N-benzyl-protected tertiary amine side products.[6]Ensure a sufficient and continuous supply of the hydrogen source throughout the reaction. For transfer hydrogenation, ensure an adequate molar excess of the donor reagent is present.[6]

Quantitative Data on Cbz Deprotection Methods

The following table summarizes results for various Cbz deprotection methods, providing a baseline for expected outcomes.

Cbz-Protected SubstrateDeprotection MethodReagents & ConditionsReaction TimeYield (%)
N-Cbz AnilineTransfer Hydrogenation10% Pd-C, NaBH₄ (1 equiv.) in Methanol, RT5 min98%[7]
N-Cbz AnilineTransfer Hydrogenation3 wt% Pd-C, NaBH₄ (6 equiv.) in Methanol, RT120 min65% (Incomplete)[7]
N-Cbz GlycineCatalytic Hydrogenation10% Pd/C, H₂ (1 atm) in Methanol, RT->95%[4]
N-Cbz Aliphatic AmineTransfer Hydrogenation10% Pd-C, NaBH₄ (1 equiv.) in Methanol, RT3-4 min98%[7]
Benzyl (2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylateAcid-MediatedIPA·HCl, 65-75°C4 hours-

Experimental Protocols

Protocol 1: Rapid Catalytic Transfer Hydrogenation with Pd/C and NaBH₄

This method is highly efficient for the deprotection of N-Cbz anilines and is often complete within minutes.[7]

  • Dissolution: Dissolve this compound (1.0 equiv.) in methanol (approx. 0.1 M).

  • Catalyst Addition: To the solution, carefully add 10% Palladium on Carbon (10 wt% relative to the substrate).

  • Hydrogen Donor Addition: At room temperature, add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC. The reaction is typically complete in under 20 minutes.[7]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-aminomethylaniline.

Protocol 2: Standard Catalytic Hydrogenation

This is the conventional method for Cbz deprotection.[4]

  • Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 equiv.) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere (typically a balloon or 1 atm pressure) at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Filtration: Caution: The catalyst can be pyrophoric. Carefully filter the mixture through a pad of wet Celite® to remove the catalyst. Ensure the filter cake remains wet.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the product. The byproducts, toluene and CO₂, are volatile and easily removed.[4]

Protocol 3: Acid-Mediated Deprotection

This protocol is a metal-free alternative, useful when hydrogenation is not feasible.[8]

  • Setup: In a round-bottom flask, add this compound (1.0 equiv.) and an appropriate solvent such as isopropanol or another organic solvent.

  • Reagent Addition: Add the acidic reagent, such as isopropanol hydrochloride (IPA·HCl) or a solution of HCl in an organic solvent.

  • Reaction: Stir the reaction mixture. Heating may be required (e.g., 65-75°C) to drive the reaction to completion.[8]

  • Monitoring: Track the reaction's progress using TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture. The solvent can be removed under reduced pressure.

  • Isolation: An aqueous work-up followed by extraction with an appropriate organic solvent may be necessary to isolate the final product.

Visualizations

Caption: Troubleshooting workflow for incomplete Cbz deprotection.

Deprotection_Pathway reactant This compound plus_reagents + reactant->plus_reagents product 3-Aminomethylaniline plus_products + product->plus_products reagents H₂ (gas) 10% Pd/C reagents->product Hydrogenolysis byproducts Toluene + CO₂ plus_reagents->reagents plus_products->byproducts

Caption: Cbz deprotection of this compound via catalytic hydrogenation.

References

Technical Support Center: Purification of 3-N-Cbz-Aminomethylaniline Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-N-Cbz-Aminomethylaniline.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound reaction products.

Issue Potential Cause Troubleshooting Steps
Product Streaking on TLC Plate The basic nature of the free aniline group in the product can interact strongly with the acidic silica gel, causing streaking.[1]Add a small amount of a basic modifier, such as 0.5-2% triethylamine (Et3N), to the TLC mobile phase to neutralize the acidic sites on the silica gel.[1][2]
Poor Separation in Column Chromatography The polarity of the eluent may not be optimal for separating the product from impurities.Develop a suitable solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired product. A common starting point is a gradient of ethyl acetate in hexanes.[3]
Product Co-elutes with an Impurity The impurity may have a similar polarity to the product.Try a different solvent system with alternative selectivity. For example, if using an ethyl acetate/hexane system, consider trying a dichloromethane/methanol system.[4] Adding a small percentage of a third solvent can also alter selectivity.
Low Yield After Column Chromatography The product may be partially retained on the column due to its basicity.Add triethylamine (0.5-1%) to the column chromatography eluent to minimize interaction with the silica gel and improve recovery.[2]
Crystallization Fails or Product Oils Out The chosen solvent system is not suitable for crystallization. The product may be impure, leading to oiling out.Screen a variety of solvent systems. Good single solvents for Cbz-protected amines are often alcohols (e.g., ethanol, isopropanol) or esters (e.g., ethyl acetate).[5] A two-solvent system (a solvent in which the compound is soluble and a miscible anti-solvent in which it is insoluble) can also be effective. Ensure the crude product is sufficiently pure before attempting crystallization.
Incomplete Reaction Detected After Work-up The reaction time may have been insufficient, or the reagents may have degraded.Monitor the reaction progress by TLC until the starting material is consumed. Ensure that fresh reagents, particularly benzyl chloroformate, are used.
Presence of a Higher Molecular Weight Impurity This could indicate the formation of a di-Cbz protected byproduct where both the aminomethyl and the aniline nitrogens have reacted.Use a less polar solvent system during column chromatography to separate the more non-polar di-Cbz compound from the desired mono-Cbz product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities include unreacted starting materials such as 3-(aminomethyl)aniline and benzyl chloroformate. Side products can also form, including the di-Cbz protected derivative where both the aminomethyl and aniline nitrogens are protected. Degradation products of benzyl chloroformate, such as benzyl alcohol, may also be present.

Q2: What is a good starting solvent system for column chromatography?

A2: A gradient of ethyl acetate in hexanes is a common and effective solvent system for the purification of this compound. A reported successful purification used a gradient of 0% to 50% ethyl acetate in hexanes.[6]

Q3: How can I visualize this compound on a TLC plate?

A3: this compound is a UV-active compound due to the presence of two aromatic rings and can be visualized under a UV lamp (254 nm).[7] Additionally, stains such as potassium permanganate or a ninhydrin solution can be used, although ninhydrin will primarily stain the free aniline group.[7]

Q4: Is it better to purify by column chromatography or recrystallization?

A4: The choice of purification method depends on the impurity profile and the scale of the reaction. Column chromatography is generally effective for separating a wide range of impurities. However, Cbz-protected amines often have good crystallinity, making recrystallization an excellent and often more scalable purification method if a suitable solvent system can be found.[5]

Q5: My purified product is an oil, but it is reported to be a solid. What should I do?

A5: If the product is pure as determined by analytical methods (e.g., NMR, LC-MS), it may be a supercooled liquid. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. If impurities are present, further purification by column chromatography may be necessary.

Quantitative Data

The following table summarizes typical purification data for this compound.

Purification MethodEluent/Solvent SystemTypical YieldPurityReference
Flash Chromatography0-50% Ethyl Acetate in Hexanes71%>95% (by MS)[6]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

1. Preparation of the Crude Sample:

  • After the reaction is complete and has been quenched with water, extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na2SO4), and concentrate it under reduced pressure to obtain the crude product.

2. TLC Analysis:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the solution on a silica gel TLC plate.

  • Develop the TLC plate using a solvent system of ethyl acetate and hexanes (e.g., starting with 20% ethyl acetate in hexanes).

  • Visualize the spots under a UV lamp and/or with a suitable stain to determine the Rf of the product and the separation from impurities. Adjust the solvent system to achieve an Rf of ~0.2-0.3 for the product.

3. Column Chromatography Setup:

  • Pack a flash chromatography column with silica gel using the chosen eluent.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble products, perform a dry load by adsorbing the crude product onto a small amount of silica gel.

  • Carefully load the sample onto the top of the column.

4. Elution and Fraction Collection:

  • Begin elution with a low polarity solvent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

  • Gradually increase the polarity of the eluent (gradient elution) based on the TLC analysis. A gradient from 0% to 50% ethyl acetate in hexanes has been reported to be effective.[6]

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

5. Product Isolation:

  • Combine the pure fractions and concentrate them under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

1. Solvent Screening:

  • Place a small amount of the crude product in several test tubes.

  • Add a small amount of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures such as ethyl acetate/hexanes) to each tube.

  • Heat the tubes to dissolve the solid.

  • Allow the solutions to cool slowly to room temperature and then in an ice bath.

  • Observe which solvent system yields good quality crystals.

2. Recrystallization Procedure:

  • Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.

3. Crystal Isolation:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_reaction Reaction & Work-up cluster_purification Purification reaction This compound Synthesis workup Aqueous Work-up reaction->workup crude Crude Product workup->crude tlc TLC Analysis crude->tlc Select Method column Column Chromatography tlc->column Optimize Eluent recrystallization Recrystallization tlc->recrystallization Select Solvent pure_product Pure Product column->pure_product recrystallization->pure_product

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_column Column Chromatography cluster_crystallization Crystallization start Purification Issue streaking Streaking/Tailing? start->streaking poor_sep Poor Separation? start->poor_sep low_yield Low Yield? start->low_yield oiling_out Oiling Out? start->oiling_out no_crystals No Crystals Form? start->no_crystals add_base Add Et3N to Eluent streaking->add_base Yes change_eluent Change Solvent System poor_sep->change_eluent Yes add_base_column Add Et3N to Eluent low_yield->add_base_column Yes rescreen_solvents Screen More Solvents oiling_out->rescreen_solvents Yes check_purity Check Purity / Re-purify no_crystals->check_purity Yes

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Analysis of 3-N-Cbz-Aminomethylaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC and TLC analysis of 3-N-Cbz-Aminomethylaniline and its associated reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during chromatographic analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

This section focuses on troubleshooting common issues and providing a standardized protocol for the analysis of this compound using reverse-phase HPLC.

HPLC Troubleshooting & FAQs

Q1: Why am I seeing significant peak tailing for my this compound peak?

A: Peak tailing for this compound is common and typically caused by secondary interactions between the basic amine functionality and acidic silanol groups on the silica-based stationary phase of the HPLC column.[1] Here’s how to resolve it:

  • Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your analyte. For basic compounds like amines, a lower pH (e.g., 2.5-3.5) protonates the amine, which can reduce tailing. Using a buffer is crucial to maintain a stable pH.[1]

  • Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). TEA will interact with the active silanol sites, preventing your analyte from doing so.[2]

  • Column Choice: Use a modern, high-purity "Type B" silica column or a column with a polar-embedded or end-capped stationary phase. These are designed to shield analytes from residual silanol groups.[1][2]

Q2: My retention times are drifting and inconsistent between runs. What's the cause?

A: Retention time shifts can indicate issues with the mobile phase, column, or pump system.[3][4][5]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injection. A minimum of 5-10 column volumes is recommended.[2]

  • Mobile Phase Composition: If preparing the mobile phase online, check for pump malfunctions or leaks that could alter the solvent ratio.[3] If preparing it manually, be aware that mixing solvents can cause volume changes; measure components before mixing for best results.[6] Ensure the mobile phase is fresh and properly degassed to prevent bubble formation in the pump.[4]

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature changes can significantly affect retention times.[4][7]

Q3: I'm observing a noisy or drifting baseline. How can I fix this?

A: A noisy baseline can obscure small peaks and affect integration accuracy. Common causes include:

  • Mobile Phase Issues: Impurities in solvents, inadequate degassing, or precipitation of buffer salts can all contribute to noise.[8][9] Use HPLC-grade solvents, filter and degas the mobile phase thoroughly.[2]

  • System Leaks: Check for leaks in the pump, injector, or detector fittings. Salt buildup is a common sign of a leak.[4][7][8]

  • Detector Instability: The detector lamp may be failing or the flow cell could be contaminated.[8] Flush the flow cell and check the lamp's energy output.

Q4: My peaks are broad, and the resolution is poor. What are the likely causes?

A: Broad peaks can result from on-column or extra-column effects.

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause peak broadening.[1] Keep tubing as short and narrow as possible.

  • Column Contamination: Strongly retained impurities from previous injections can accumulate at the head of the column, leading to distorted peak shapes.[1] Use a guard column and ensure your samples are filtered before injection.[6]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.[4][7]

Quantitative Data: Example HPLC Retention Times

The following table provides example retention times for compounds involved in a typical reaction sequence. These values are illustrative and will vary based on the specific HPLC system, column, and conditions used.

CompoundRetention Time (min)Notes
3-Aminomethylaniline2.5Starting material; highly polar.
This compound8.2Cbz-protected product; less polar.
Reaction Byproduct5.4Example of a potential impurity.
Desired Final Product9.5Example of a subsequent reaction product.
Detailed Experimental Protocol: HPLC Reaction Monitoring

This protocol is a standard starting point for analyzing the progress of reactions involving this compound.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in 1 mL of acetonitrile.

    • Vortex the sample thoroughly.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.[10]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]

    • Mobile Phase A: Deionized water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

    • Gradient: 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.[10]

    • Injection Volume: 10 µL.[10]

    • Column Temperature: 30 °C.

    • Detector: UV-Vis Diode Array Detector (DAD) monitoring at 254 nm.

  • Analysis:

    • Identify peaks by comparing their retention times to those of pure standards.

    • Monitor the reaction progress by observing the decrease in the starting material peak area and the corresponding increase in the product peak area over time.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis SamplePrep Sample Preparation (Aliquot, Quench, Filter) SystemEquil System Equilibration MobilePhasePrep Mobile Phase Prep (Filter & Degas) MobilePhasePrep->SystemEquil Inject Inject Sample SystemEquil->Inject Acquire Data Acquisition Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Analyze Analyze Results (Compare Retention Times) Integrate->Analyze Report Generate Report Analyze->Report

Caption: A typical workflow for HPLC analysis, from sample preparation to final reporting.

Thin-Layer Chromatography (TLC) Analysis

TLC is an indispensable tool for rapid, qualitative monitoring of reactions involving this compound. This section addresses common pitfalls and provides a standard protocol.

TLC Troubleshooting & FAQs

Q1: My spots are streaking up the TLC plate. Why is this happening?

A: Streaking is a frequent issue, especially with basic compounds like amines.[11][12]

  • Sample Overloading: The most common cause is applying too much sample to the plate.[11][12][13] Try diluting your sample significantly and re-spotting.

  • Strong Analyte-Silica Interaction: The basic amine group can interact too strongly with the acidic silica gel. To counteract this, add a small amount of a basic modifier like triethylamine (0.5-2%) or a few drops of ammonia to your eluting solvent.[11][13]

  • High Polarity of Reaction Solvent: If you are spotting directly from a highly polar reaction solvent like DMF or DMSO, it can cause streaking.[14] If possible, perform a mini-workup on a small aliquot before spotting or dilute the sample in a less polar solvent.[15]

Q2: My compound of interest is either stuck on the baseline (Rf ≈ 0) or running with the solvent front (Rf ≈ 1). How do I get a good separation?

A: This indicates that the polarity of your mobile phase (eluent) is incorrect for your compound.[13]

  • Spots on Baseline: The eluent is not polar enough to move the compound up the plate. You need to increase the polarity of the mobile phase.[13] For example, if you are using 10% Ethyl Acetate in Hexanes, try increasing it to 20% or 30%.

  • Spots at Solvent Front: The eluent is too polar, causing the compound to travel with it instead of interacting with the silica gel. You need to decrease the polarity of the mobile phase.[13] For example, reduce the percentage of Ethyl Acetate in your Hexanes mixture. An ideal Rf value for good separation is often considered to be around 0.2-0.4.[16]

Q3: I can't see any spots on my TLC plate after development. What should I do?

A: This can happen for several reasons.

  • Non-UV Active Compound: Your compound may not absorb UV light. After checking under a UV lamp, you must use a chemical stain for visualization.[13][17][18]

  • Sample Too Dilute: The concentration of your compound may be too low to be detected.[13][17] Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry completely between applications.[13][17]

  • Compound Evaporation: If your compound is volatile, it may have evaporated from the plate. This is less likely with this compound but can be a factor with smaller molecules.[13]

Q4: What is the best way to visualize this compound and the starting material on a TLC plate?

A: A multi-step visualization process is most effective.

  • UV Light: Both the starting material and the Cbz-protected product contain aromatic rings and should be visible under a short-wave (254 nm) UV lamp.[18][19][20] They will appear as dark spots on a fluorescent background. Circle the spots with a pencil.

  • Ninhydrin Stain: If your reaction is a protection step, a ninhydrin stain is excellent for specifically visualizing the primary amine starting material (3-Aminomethylaniline). It will appear as a distinct colored spot (often purple or yellow) after gentle heating, while the Cbz-protected product will not react.

  • Potassium Permanganate (KMnO₄) Stain: This is a general oxidizing stain that will visualize most organic compounds.[21] It is useful for seeing all spots on the plate, including those that may not be UV-active. Spots will appear as yellow-brown spots on a purple background.

Quantitative Data: Example TLC Rf Values

The following table provides example Rf values. The choice of mobile phase is critical and should be optimized to achieve good separation (ΔRf > 0.1) between key components.

CompoundMobile Phase (Ethyl Acetate : Hexanes)Rf Value
3-Aminomethylaniline50 : 500.15
This compound30 : 700.35
Reaction Byproduct30 : 700.50
Detailed Experimental Protocol: TLC Reaction Monitoring
  • Plate Preparation: Use silica gel 60 F254 plates. With a pencil, gently draw a baseline about 1 cm from the bottom.[10]

  • Spotting:

    • Dissolve small amounts of your starting material and any other standards in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Take a small aliquot of your reaction mixture.

    • Using separate capillary tubes, spot small amounts of the starting material, the reaction mixture, and a "co-spot" (starting material and reaction mixture spotted on top of each other) on the baseline. Keep spots small and concentrated.

  • Development:

    • Place a small amount of the chosen mobile phase (e.g., 30% Ethyl Acetate in Hexanes) into a developing chamber with a lid and filter paper to ensure the atmosphere is saturated.

    • Place the TLC plate in the chamber, ensuring the solvent level is below the baseline.[12][17] Close the chamber.

    • Allow the solvent to run up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

  • Visualization & Analysis:

    • View the dried plate under a UV lamp (254 nm) and circle any visible spots.[10]

    • Dip the plate in a chemical stain (e.g., potassium permanganate or ninhydrin), then gently heat with a heat gun until spots appear.

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front).[12] Compare the spots in the reaction lane to the standards to assess the reaction's progress.

TLC Analysis Workflow

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis PlatePrep Prepare Plate (Draw Baseline) Spotting Spot Samples (SM, Rxn, Co-spot) PlatePrep->Spotting Development Develop Plate Spotting->Development ChamberPrep Prepare Chamber ChamberPrep->Development Drying Dry Plate Development->Drying Visualize Visualize Spots (UV then Stain) Drying->Visualize Calculate Calculate Rf Values Visualize->Calculate Analyze Interpret Results Calculate->Analyze

Caption: A step-by-step workflow for performing and analyzing a TLC experiment.

References

Storage and handling recommendations for 3-N-Cbz-Aminomethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-N-Cbz-Aminomethylaniline (benzyl N-[(3-aminophenyl)methyl]carbamate). Below you will find frequently asked questions and troubleshooting guides to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] For long-term storage, refrigeration is recommended. It is important to keep the compound away from strong oxidizing agents and strong acids.[2][3]

Q2: What personal protective equipment (PPE) should be used when handling this compound?

A2: When handling this compound, it is crucial to use appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[1][4]

Q3: What is the general stability of the Cbz protecting group on this molecule?

A3: The Carboxybenzyl (Cbz) protecting group is generally stable under basic and mildly acidic conditions.[4] However, it is sensitive to strong acids and catalytic hydrogenation, which are the common methods for its removal.

Q4: In which common solvents is this compound soluble?

Storage and Handling Data

The following table summarizes the key storage and handling recommendations for this compound, based on data from structurally similar compounds.

ParameterRecommendationSource
Storage Temperature Room temperature (short-term), Refrigerated (long-term)Inferred from general chemical stability
Storage Conditions Tightly sealed container, dry, well-ventilated area[1][2][3]
Incompatible Materials Strong oxidizing agents, Strong acids[2][3]
Personal Protective Equipment Safety glasses, chemical-resistant gloves, lab coat[4]
Handling Area Well-ventilated area or chemical fume hood[1][4]

Troubleshooting Guides

This section addresses common issues that may be encountered during the use of this compound in synthetic protocols.

Issue 1: Incomplete or Slow Cbz Deprotection via Catalytic Hydrogenolysis

Question: My Cbz deprotection reaction using Palladium on carbon (Pd/C) and hydrogen gas is sluggish or does not go to completion. What could be the cause?

Answer: Several factors can hinder the efficiency of catalytic hydrogenolysis for Cbz deprotection.

  • Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds or other impurities. Trace amounts of sulfur can deactivate the catalyst.

  • Poor Catalyst Quality: The activity of Pd/C can vary between batches and degrade over time.

  • Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for complete deprotection.

  • Solvent Choice: The choice of solvent can influence the reaction rate.

Solutions:

  • Ensure the starting material and solvent are free from sulfur-containing impurities.

  • Use a fresh, high-quality Pd/C catalyst.

  • Increase the hydrogen pressure (e.g., using a Parr hydrogenator).

  • Methanol and ethanol are generally good solvent choices for this reaction.

Issue 2: Unwanted Side Products During Acidic Cbz Deprotection

Question: I am observing unexpected side products when removing the Cbz group with a strong acid like HBr in acetic acid. What are these and how can I avoid them?

Answer: The use of strong acids for Cbz deprotection can sometimes lead to side reactions.

  • N-Benzylation: The benzyl cation formed during the cleavage can potentially alkylate the newly deprotected amine, leading to an N-benzyl impurity.

  • Acetylation: If acetic acid is used as the solvent, the deprotected amine can be acetylated.[6]

Solutions:

  • Use a scavenger, such as anisole or thioanisole, to trap the benzyl cation and prevent N-benzylation.

  • Consider using a different acid/solvent system, such as HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane, to avoid acetylation.

Experimental Protocols

Protocol 1: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol describes a general procedure for the removal of the Cbz protecting group from this compound using catalytic hydrogenolysis.

Materials:

  • This compound

  • Palladium on carbon (10 wt. % Pd)

  • Methanol (or Ethanol)

  • Hydrogen gas (H₂)

  • Celite® or another filtration aid

Procedure:

  • Dissolve this compound in methanol in a suitable reaction flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution (typically 5-10 mol% relative to the substrate).

  • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow it to dry on the filter paper. Quench the filter cake with water immediately after filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected product, which can be purified further if necessary.

Protocol 2: Cbz Deprotection using HBr in Acetic Acid

This protocol outlines a method for Cbz group removal using a strong acid.

Materials:

  • This compound

  • 33% Hydrogen bromide in acetic acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve this compound in a minimal amount of glacial acetic acid.

  • Cool the solution in an ice bath.

  • Add a solution of 33% HBr in acetic acid dropwise with stirring.

  • Allow the reaction mixture to stir at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

  • Collect the precipitate by filtration and wash it with diethyl ether.

  • To obtain the free amine, dissolve the salt in water and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected amine.

Visualizations

experimental_workflow General Experimental Workflow for Cbz Deprotection cluster_hydrogenolysis Catalytic Hydrogenolysis cluster_acidic Acidic Cleavage H_start Start with This compound H_dissolve Dissolve in Methanol H_start->H_dissolve H_add_catalyst Add Pd/C Catalyst H_dissolve->H_add_catalyst H_hydrogenate Hydrogenate (H2 balloon) H_add_catalyst->H_hydrogenate H_monitor Monitor Reaction (TLC/LC-MS) H_hydrogenate->H_monitor H_filter Filter through Celite H_monitor->H_filter H_concentrate Concentrate H_filter->H_concentrate H_product Deprotected Product H_concentrate->H_product A_start Start with This compound A_dissolve Dissolve in Acetic Acid A_start->A_dissolve A_add_acid Add HBr in Acetic Acid A_dissolve->A_add_acid A_stir Stir at Room Temperature A_add_acid->A_stir A_monitor Monitor Reaction (TLC/LC-MS) A_stir->A_monitor A_precipitate Precipitate with Ether A_monitor->A_precipitate A_neutralize Neutralize with NaHCO3 A_precipitate->A_neutralize A_extract Extract and Concentrate A_neutralize->A_extract A_product Deprotected Product A_extract->A_product

Caption: Cbz Deprotection Workflows

troubleshooting_logic Troubleshooting Logic for Cbz Deprotection cluster_hydrogenolysis_trouble Hydrogenolysis Issues cluster_acidic_trouble Acidic Cleavage Issues start Cbz Deprotection Issue H_issue Slow/Incomplete Reaction start->H_issue A_issue Side Product Formation start->A_issue H_cause1 Catalyst Poisoning? H_issue->H_cause1 H_cause2 Poor Catalyst Quality? H_issue->H_cause2 H_cause3 Low H2 Pressure? H_issue->H_cause3 H_solution1 Purify Starting Material H_cause1->H_solution1 H_solution2 Use Fresh Catalyst H_cause2->H_solution2 H_solution3 Increase H2 Pressure H_cause3->H_solution3 A_cause1 N-Benzylation? A_issue->A_cause1 A_cause2 Acetylation? A_issue->A_cause2 A_solution1 Add Scavenger (Anisole) A_cause1->A_solution1 A_solution2 Change Solvent System (e.g., HCl in Dioxane) A_cause2->A_solution2

Caption: Cbz Deprotection Troubleshooting

References

Technical Support Center: Synthesis of 3-N-Cbz-Aminomethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 3-N-Cbz-Aminomethylaniline.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the synthesis of this compound?

The primary reaction involves the selective protection of the primary aliphatic amine of 3-aminobenzylamine with benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction is a nucleophilic acyl substitution where the more nucleophilic aliphatic amine preferentially attacks the electrophilic carbonyl carbon of Cbz-Cl.

Q2: What are the most common byproducts in this synthesis?

The most common byproducts include:

  • Di-Cbz-protected 3-aminobenzylamine: Both the aliphatic and aromatic amines are protected by the Cbz group.

  • Unreacted 3-aminobenzylamine: Incomplete reaction leading to the presence of the starting material in the final product mixture.

  • Benzyl alcohol: Formed from the hydrolysis of benzyl chloroformate.

  • Dibenzyl carbonate: Formed from the reaction of benzyl chloroformate with benzyl alcohol or from the decomposition of excess Cbz-Cl.

Q3: Why is the aliphatic amine more reactive than the aromatic amine in 3-aminobenzylamine?

The aliphatic amine is a stronger nucleophile than the aromatic amine because the lone pair of electrons on the nitrogen of the aromatic amine is delocalized into the benzene ring, making it less available for nucleophilic attack. The benzylic amine's lone pair is localized on the nitrogen atom, making it more basic and nucleophilic.

Q4: How can I minimize the formation of the di-Cbz-protected byproduct?

To minimize the formation of the di-Cbz-protected byproduct, you can:

  • Use a controlled amount of benzyl chloroformate (typically 1.0-1.1 equivalents).

  • Maintain a low reaction temperature (0-5 °C) to favor the more reactive aliphatic amine.

  • Slowly add the benzyl chloroformate to the reaction mixture to avoid localized high concentrations.

  • Carefully control the pH of the reaction, as a higher pH can increase the nucleophilicity of the aromatic amine.[1]

Q5: What are the ideal pH conditions for this reaction?

The ideal pH for Cbz protection of amines is typically maintained between 8 and 10.[1] A pH that is too low can lead to the protonation of the amine, reducing its nucleophilicity, while a very high pH can promote the hydrolysis of benzyl chloroformate and potentially increase the formation of the di-Cbz byproduct.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired product 1. Incomplete reaction. 2. Hydrolysis of benzyl chloroformate. 3. Suboptimal pH.1. Increase reaction time or temperature slightly. 2. Ensure anhydrous conditions and use fresh benzyl chloroformate. 3. Monitor and adjust the pH to be within the 8-10 range.[1]
Presence of a significant amount of di-Cbz-protected byproduct 1. Excess benzyl chloroformate used. 2. High reaction temperature. 3. High pH.1. Use a stoichiometric amount or a slight excess (1.0-1.1 eq.) of Cbz-Cl. 2. Maintain the reaction temperature at 0-5 °C. 3. Control the pH to the lower end of the optimal range (around 8-9).
Unreacted starting material (3-aminobenzylamine) detected 1. Insufficient amount of benzyl chloroformate. 2. Low reaction temperature or short reaction time.1. Ensure accurate measurement of reagents; consider a small excess of Cbz-Cl (up to 1.1 eq.). 2. Allow the reaction to proceed for a longer duration or let it warm to room temperature after the initial addition at low temperature.
Presence of benzyl alcohol and/or dibenzyl carbonate 1. Degradation of benzyl chloroformate due to moisture. 2. Reaction of excess Cbz-Cl with benzyl alcohol formed in situ.1. Use a freshly opened bottle of benzyl chloroformate and anhydrous solvents. 2. These byproducts can usually be removed during workup and purification (e.g., column chromatography).
Multiple unknown spots on TLC/peaks in HPLC 1. Formation of various side products. 2. Degradation of the product during workup or analysis.1. Isolate the major impurities and characterize them using LC-MS and NMR. 2. Ensure the workup conditions are not too harsh (e.g., avoid strong acids or bases if the product is sensitive). Carbamates can be thermally labile, so avoid high temperatures during analysis.[2][3]

Quantitative Data Summary

Table 1: Molecular Weights of Key Compounds for Mass Spectrometry Analysis

Compound Molecular Formula Molecular Weight ( g/mol )
3-AminobenzylamineC₇H₁₀N₂122.17
This compoundC₁₅H₁₆N₂O₂256.30
Di-Cbz-protected 3-aminobenzylamineC₂₃H₂₂N₂O₄390.43
Benzyl alcoholC₇H₈O108.14
Dibenzyl carbonateC₁₅H₁₄O₃242.27

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Dissolution: Dissolve 3-aminobenzylamine (1.0 eq.) in a suitable solvent system such as a mixture of tetrahydrofuran (THF) and water (e.g., 1:1 v/v).

  • Basification: Add sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) (2.0-2.5 eq.) to the solution and cool the mixture to 0-5 °C in an ice bath.[4]

  • Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.05 eq.) dropwise to the stirred reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Work-up:

    • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: HPLC Method for Byproduct Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).

    • Example Gradient: Start with 10% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 214 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should provide good separation of the starting material, the desired product, and the more nonpolar di-Cbz-protected byproduct.

Visualizations

Synthesis_Pathway 3-Aminobenzylamine 3-Aminobenzylamine This compound This compound 3-Aminobenzylamine->this compound  + Benzyl Chloroformate (Base, 0-25°C) Benzyl Chloroformate Benzyl Chloroformate

Figure 1: Main synthetic pathway for this compound.

Byproduct_Formation 3-Aminobenzylamine 3-Aminobenzylamine Mono-Cbz_Product This compound 3-Aminobenzylamine->Mono-Cbz_Product + 1 eq. Cbz-Cl Di-Cbz_Product Di-Cbz-protected byproduct Mono-Cbz_Product->Di-Cbz_Product + Excess Cbz-Cl (Harsher Conditions)

Figure 2: Formation pathway of the di-Cbz-protected byproduct.

Experimental_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Byproduct Identification Synthesis Cbz Protection Reaction Workup Aqueous Work-up Synthesis->Workup Purification Column Chromatography Workup->Purification TLC TLC Analysis Purification->TLC Crude & Purified Fractions HPLC HPLC-UV Analysis TLC->HPLC LCMS LC-MS Analysis HPLC->LCMS NMR NMR Spectroscopy LCMS->NMR

Figure 3: Experimental workflow for synthesis and byproduct identification.

References

Technical Support Center: Scaling Up Reactions Involving 3-N-Cbz-Aminomethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up reactions involving 3-N-Cbz-Aminomethylaniline. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the synthesis, purification, and subsequent reactions of this intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control during the Cbz protection of 3-aminobenzylamine to ensure selective mono-protection and high yield on a large scale?

A1: When scaling up the selective N-Cbz protection of 3-aminobenzylamine, the following parameters are crucial:

  • Temperature Control: The reaction is exothermic. Maintaining a low and consistent temperature (typically 0-5 °C) is critical to prevent side reactions, such as the formation of the di-Cbz protected byproduct and other impurities.[1] On a large scale, this requires an efficient cooling system and careful monitoring of the internal reaction temperature.

  • Rate of Addition: Slow, controlled addition of benzyl chloroformate (Cbz-Cl) is essential. A rapid addition can lead to localized high concentrations of the reagent, increasing the likelihood of di-protection. The addition rate should be adjusted based on the reactor's heat removal capacity.

  • pH Control: Maintaining the reaction mixture at a specific pH (typically 8-10) is important for achieving high selectivity and yield.[2] Using a suitable base, such as sodium carbonate or triethylamine, and monitoring the pH throughout the reaction is recommended.

  • Solvent System: A biphasic solvent system, such as dichloromethane/water or THF/water, is often used to facilitate the reaction and subsequent work-up. The choice of solvent can impact the reaction rate and selectivity.

  • Molar Ratio of Reactants: A slight excess of 3-aminobenzylamine may be used to ensure complete consumption of the more expensive Cbz-Cl and to minimize the formation of di-protected species.

Q2: What are the common impurities formed during the synthesis of this compound, and how can they be minimized?

A2: The primary impurities encountered are:

  • Di-Cbz Protected Byproduct: This is the most common impurity, arising from the reaction of Cbz-Cl with both the aliphatic and aromatic amino groups of 3-aminobenzylamine. It can be minimized by slow addition of Cbz-Cl at low temperatures and using a slight excess of the diamine.

  • Benzyl Alcohol: Formed from the hydrolysis of benzyl chloroformate. This can be minimized by using anhydrous solvents and avoiding prolonged reaction times in aqueous conditions.

  • Unreacted 3-Aminobenzylamine: Can be present if the reaction does not go to completion. Monitoring the reaction by TLC or HPLC is crucial to ensure full conversion.

  • Over-alkylation Products: Although less common with Cbz protection, N-alkylation can sometimes occur, especially if the reaction temperature is not well-controlled.

Q3: What are the recommended methods for purifying this compound on a large scale?

A3: Large-scale purification strategies include:

  • Crystallization: This is the most common and cost-effective method for purifying this compound at scale. A suitable solvent system (e.g., ethyl acetate/heptane, toluene, or isopropanol/water) should be identified to provide good recovery and high purity. Seeding the crystallization can be beneficial for controlling crystal size and improving consistency.

  • Column Chromatography: While effective at the lab scale, silica gel chromatography can be expensive and time-consuming for large quantities. It is typically reserved for the purification of very high-value intermediates or when crystallization is not feasible.

  • Extraction: A thorough aqueous work-up is essential to remove water-soluble impurities and unreacted reagents. Adjusting the pH of the aqueous phase can help in separating the product from acidic or basic impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound in a Scaled-Up Batch

Symptoms: The isolated yield of the desired mono-protected product is significantly lower than in lab-scale experiments.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Poor Temperature Control On a larger scale, exothermic reactions can be difficult to control. Ensure the reactor's cooling system is adequate. Monitor the internal temperature closely and adjust the addition rate of benzyl chloroformate to maintain the desired temperature range (e.g., 0-5 °C).
Inefficient Mixing Inadequate agitation can lead to localized "hot spots" and areas of high reagent concentration, promoting side reactions. Verify that the stirrer speed and design are appropriate for the reactor volume to ensure a homogeneous reaction mixture.
Incomplete Reaction The reaction may not have reached completion. Monitor the reaction progress using in-process controls (e.g., TLC, HPLC). If necessary, extend the reaction time or consider a slight increase in the amount of Cbz-Cl.
Product Loss During Work-up Significant amounts of product may be lost during the extraction and isolation steps. Optimize the work-up procedure by ensuring the correct pH for extractions and minimizing the number of transfers. For crystallization, perform solubility studies to select an optimal solvent system that maximizes recovery.
Issue 2: High Levels of Di-Cbz Protected Byproduct

Symptoms: Analysis of the crude product shows a significant peak corresponding to the di-Cbz protected 3-aminobenzylamine.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Rapid Addition of Benzyl Chloroformate Adding Cbz-Cl too quickly creates a high local concentration, favoring reaction at both amino groups. Decrease the addition rate. For very large scales, consider using a dosing pump for precise and consistent addition.
Elevated Reaction Temperature Higher temperatures increase the reaction rate, including the rate of the undesired second protection. Maintain the reaction at a low temperature (0-5 °C) throughout the addition and for a period afterward.
Incorrect Stoichiometry Using an excess of benzyl chloroformate will drive the formation of the di-protected product. Carefully control the stoichiometry, and consider using a slight excess of the 3-aminobenzylamine.
Insufficiently Selective Reaction Conditions The inherent difference in nucleophilicity between the aliphatic and aromatic amines should favor mono-protection. However, the reaction conditions can influence this selectivity. A method using aqueous acetic acid and 1,4-dioxane at a controlled pH of 4.5 has been reported to be highly regioselective for the protection of aromatic amines in the presence of aliphatic amines.[3]

Experimental Protocols

Lab-Scale Synthesis of this compound

Materials:

  • 3-Aminobenzylamine

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA) or Sodium Carbonate

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-aminobenzylamine (1.0 eq) and triethylamine (2.0 eq) in THF at 0 °C, add benzyl chloroformate (1.1 eq) dropwise over 30 minutes, ensuring the temperature is maintained below 5 °C.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Quench the reaction with water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography (e.g., 0-50% EtOAc in hexanes) or by crystallization.

Pilot-Scale Synthesis of this compound (Illustrative)

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel/dosing pump.

  • Chiller for temperature control.

Procedure:

  • Charge the reactor with 3-aminobenzylamine (1.0 eq) and a suitable solvent (e.g., THF).

  • Add the base (e.g., triethylamine, 2.0 eq) and cool the mixture to 0-5 °C with efficient stirring.

  • Slowly add a solution of benzyl chloroformate (1.05-1.1 eq) in the reaction solvent via the dosing pump over 2-4 hours, carefully monitoring the internal temperature and ensuring it does not exceed 5 °C.

  • After the addition is complete, continue to stir the mixture at 0-5 °C for another 1-2 hours, or until in-process analysis confirms the reaction is complete.

  • Perform an aqueous work-up by adding water and separating the layers. The product is typically in the organic layer.

  • Wash the organic layer with brine.

  • Concentrate the organic layer under reduced pressure.

  • Purify the product by crystallization from a pre-determined solvent system. Isolate the product by filtration and dry under vacuum.

Quantitative Data

Table 1: Comparison of Reaction Parameters for the Synthesis of this compound at Different Scales

ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)
Reactant Ratio (Diamine:Cbz-Cl) 1 : 1.05-1.11.05 : 1
Temperature (°C) 0 - 50 - 5
Addition Time 15-30 minutes2-4 hours
Typical Solvent THF, DCMTHF, Toluene
Typical Base TriethylamineSodium Carbonate, Triethylamine
Typical Yield 70-85%75-90%
Typical Purity (crude) 85-95%90-97%
Typical Purity (after cryst.) >98%>99%

Visualizations

Experimental Workflow for Scaling Up this compound Synthesis

G Workflow for Scaling Up this compound Synthesis start Start: Lab Scale Synthesis process_dev Process Development - Reaction Condition Optimization - Analytical Method Development start->process_dev scale_up Pilot Plant Scale-Up - Equipment Selection - Safety Assessment process_dev->scale_up validation Process Validation - Consistency Batches - Impurity Profiling scale_up->validation manufacturing Manufacturing Scale - Routine Production validation->manufacturing end End: Final Product manufacturing->end

Caption: A typical workflow for scaling up a chemical synthesis process.

Troubleshooting Logic for Low Yield in Scale-Up

G Troubleshooting Low Yield in Scale-Up low_yield Low Yield Observed check_temp Review Temperature Profile low_yield->check_temp check_mixing Evaluate Mixing Efficiency low_yield->check_mixing check_completion Verify Reaction Completion (IPC) low_yield->check_completion check_workup Analyze Work-up Losses low_yield->check_workup temp_issue Exotherm Not Controlled? - Decrease Addition Rate - Improve Cooling check_temp->temp_issue mixing_issue Inadequate Agitation? - Increase Stirrer Speed - Change Impeller Design check_mixing->mixing_issue completion_issue Incomplete Reaction? - Extend Reaction Time - Adjust Stoichiometry check_completion->completion_issue workup_issue Product Lost in Aqueous/Mother Liquor? - Optimize pH for Extraction - Re-evaluate Crystallization Solvent check_workup->workup_issue

Caption: A decision tree for troubleshooting low yield during scale-up.

References

Validation & Comparative

A Comparative Guide to Amine Protection Strategies: 3-N-Cbz-Aminomethylaniline vs. Alternative Protected Anilines

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of organic synthesis and drug development, the selective masking and de-masking of reactive functional groups is a cornerstone of constructing complex molecules. The amino group of aniline and its derivatives is highly nucleophilic and susceptible to oxidation, often necessitating the use of a protecting group to prevent unwanted side reactions. The choice of this group is critical, as it dictates the reaction conditions that can be employed in subsequent synthetic steps.

This guide provides an objective, data-driven comparison of the Carbobenzyloxy (Cbz) group, as utilized in 3-N-Cbz-aminomethylaniline, against other prevalent amine protecting groups for anilines: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Acetyl (Ac). We will examine the conditions for their introduction and removal, their stability profiles, and their roles in orthogonal protection strategies, providing researchers with the information needed to select the optimal protecting group for their specific synthetic challenge.

Comparative Analysis of Amine Protecting Groups

The efficacy of a protecting group is defined by its ease of installation, its stability (or "robustness") under a variety of reaction conditions, and the facility with which it can be removed without affecting other functional groups. The key distinction among the most common carbamate-based protecting groups—Cbz, Boc, and Fmoc—lies in their cleavage conditions, which forms the basis of their orthogonality.[1][2]

  • Cbz (Carbobenzyloxy): Removed by catalytic hydrogenolysis, a reductive method.[3]

  • Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions.[1][4]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved under basic conditions.[1][5]

  • Ac (Acetyl): Typically removed under harsh hydrolytic conditions (strong acid or base).[6]

This differential lability allows for the selective deprotection of one amine in the presence of others protected by orthogonal groups, a crucial strategy in multi-step synthesis.[2][7]

Data Presentation: Protecting Group Characteristics

The following table summarizes the quantitative and qualitative performance of Cbz, Boc, Fmoc, and Acetyl groups for the protection of anilines.

FeatureCbz (Carbobenzyloxy)Boc (tert-Butoxycarbonyl)Fmoc (Fluorenylmethyloxycarbonyl)Ac (Acetyl)
Protecting Reagent Benzyl Chloroformate (Cbz-Cl)[3]Di-tert-butyl Dicarbonate (Boc₂O)[8]Fmoc-Chloride (Fmoc-Cl) / Fmoc-OSu[9]Acetic Anhydride / Acetyl Chloride[10]
Protection Conditions Basic (e.g., NaHCO₃, Pyridine)[3]Basic (e.g., TEA, DMAP) or catalyst-free[8][11]Basic (e.g., NaHCO₃, Piperidine)[5][9]Basic (e.g., Pyridine) or neat[12][13]
Deprotection (Cleavage) Conditions Catalytic Hydrogenolysis (H₂, Pd/C); NaBH₄/Pd-C; Transfer Hydrogenation[1][3][14]Strong Acid (TFA, HCl)[1][15]Base (20% Piperidine in DMF)[1][16]Strong Acid (reflux) or Strong Base (reflux)[6]
Typical Reaction Time (Deprotection) 3-20 minutes (NaBH₄/Pd-C)[14]; 1-40 hours (H₂/Pd-C)[3]5-30 minutes[4][16]2-10 minutes[9][16]Several hours (reflux)[6]
Stability Profile Stable to: Acid, Base[1]. Labile to: Hydrogenolysis[1].Stable to: Base, Hydrogenolysis[1]. Labile to: Strong Acid[1].Stable to: Acid, mild reduction[9]. Labile to: Base[1].Stable to: Mild Acid/Base, Reductive conditions. Labile to: Strong Hydrolytic conditions[6].
Orthogonal To Boc, Fmoc[2][17]Cbz, Fmoc[2][7]Cbz, Boc[2][18]Cbz, Boc, Fmoc (under non-hydrolytic conditions)
Key Advantages High stability to a wide range of non-reductive reagents.[19]Excellent acid lability for mild deprotection; orthogonal to Cbz/Fmoc.[1]Extremely mild, base-labile deprotection; orthogonal to Cbz/Boc.[1][18]Inexpensive; reduces aniline reactivity significantly.[20]
Potential Limitations Incompatible with reducible groups (e.g., alkynes, alkenes, some nitro groups). Catalyst can be a contamination issue.[19]Strong acid can damage sensitive substrates.[19] Potential for t-butyl cation side reactions.[21]Piperidine is toxic; dibenzofulvene byproduct can form adducts.[19]Harsh removal conditions limit compatibility with many functional groups.[6]

Experimental Protocols

The following are generalized experimental protocols. Researchers should note that optimal conditions (solvent, temperature, stoichiometry) may vary depending on the specific aniline substrate.

Protocol 1: Cbz-Protection of 3-(Aminomethyl)aniline

Objective: To protect the primary benzylic amine of 3-(aminomethyl)aniline with a Carbobenzyloxy (Cbz) group.

Materials:

  • 3-(Aminomethyl)aniline

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl Acetate

  • Brine

Procedure:

  • Dissolve 3-(aminomethyl)aniline (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, add water to the reaction mixture and extract the product three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude N-Cbz-protected product, which can be purified further by column chromatography or recrystallization.

Protocol 2: Cbz-Deprotection via Catalytic Hydrogenolysis

Objective: To remove the Cbz protecting group to yield the free amine.

Materials:

  • N-Cbz protected aniline derivative

  • Palladium on Carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected aniline (1.0 eq) in methanol or ethyl acetate in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst (5-10 mol% Pd) to the solution.

  • Seal the flask and purge the system with nitrogen, followed by hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-8 hours.

  • Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected aniline product.[3] The byproducts, toluene and CO₂, are volatile and easily removed.

Visualization of Synthetic Strategy

Diagrams created with Graphviz can help illustrate the logical workflows and relationships in chemical synthesis.

G start Aniline Derivative (Free Amine) protect Protection Step (+ Protecting Reagent) start->protect Masks reactivity protected Protected Aniline (e.g., N-Cbz) protect->protected reaction Chemical Transformation (e.g., Acylation, Alkylation) protected->reaction Amine is inert intermediate Modified Protected Aniline reaction->intermediate deprotect Deprotection Step (e.g., Hydrogenolysis) intermediate->deprotect Unmasks amine product Final Product (Free Amine) deprotect->product

Caption: General workflow for a Protect-React-Deprotect sequence in synthesis.

G mol Multi-functional Molecule (Aniline-NH-Cbz, Aliphatic-NH-Boc, Phenol-O-Fmoc) deprotect_cbz H₂, Pd/C (Hydrogenolysis) mol->deprotect_cbz deprotect_boc TFA (Acid) mol->deprotect_boc deprotect_fmoc Piperidine (Base) mol->deprotect_fmoc prod_cbz Aniline-NH₂ (Boc, Fmoc intact) deprotect_cbz->prod_cbz Selective Cleavage prod_boc Aliphatic-NH₂ (Cbz, Fmoc intact) deprotect_boc->prod_boc Selective Cleavage prod_fmoc Phenol-OH (Cbz, Boc intact) deprotect_fmoc->prod_fmoc Selective Cleavage

References

A Comparative Analysis of Cbz and Fmoc Protection for Aminomethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic protection and deprotection of amine functional groups are fundamental to the successful execution of complex multi-step organic syntheses, particularly in the fields of peptide synthesis and drug development. The choice of a suitable protecting group is critical, as it directly influences reaction yields, purity, and compatibility with other functional groups within a molecule. This guide provides an objective, data-driven comparison of two of the most common amine protecting groups, Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc), specifically for the protection of aminomethylaniline.

At a Glance: Cbz vs. Fmoc Protection

The primary distinction between the Cbz and Fmoc protecting groups lies in their lability under different chemical conditions, which forms the basis of their orthogonal nature in synthetic strategies.[1]

  • Cbz (Carboxybenzyl): This group is characteristically stable under both acidic and basic conditions. Its removal is typically achieved through catalytic hydrogenolysis.[2]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): In contrast, the Fmoc group is stable to acidic conditions but is readily cleaved by treatment with a mild base, most commonly piperidine.[3][4]

This orthogonality allows for the selective deprotection of one group while the other remains intact, a crucial feature in the synthesis of complex molecules with multiple amine functionalities.

Data Presentation: A Quantitative Comparison

While a direct, head-to-head comparative study on the protection of aminomethylaniline was not identified in the surveyed literature, the following tables summarize the typical conditions and expected outcomes based on established protocols for aromatic amines. Yields are representative and can be substrate-dependent.

Table 1: Comparison of Protection Reactions for Aminomethylaniline

ParameterCbz ProtectionFmoc Protection
Reagent Benzyl Chloroformate (Cbz-Cl)9-Fluorenylmethyl Chloroformate (Fmoc-Cl) or Fmoc-OSu
Base Aqueous Na₂CO₃ or NaHCO₃Aqueous NaHCO₃ or Pyridine/DIEA
Solvent Dioxane/Water or CH₂Cl₂Dioxane/Water or DMF
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 2-4 hours1-3 hours
Typical Yield High (>90%)High (>90%)

Table 2: Comparison of Deprotection Reactions

ParameterCbz DeprotectionFmoc Deprotection
Reagent H₂ gas20% Piperidine in DMF
Catalyst 10% Palladium on Carbon (Pd/C)None
Solvent Methanol or EthanolN,N-Dimethylformamide (DMF)
Temperature Room TemperatureRoom Temperature
Reaction Time 1-4 hours5-30 minutes
Byproducts Toluene, CO₂Dibenzofulvene-piperidine adduct
Typical Yield Excellent (>95%)Excellent (>95%)

Mandatory Visualization

Chemical Structures

Chemical Structures of Protected Aminomethylaniline cluster_cbz Cbz-Protected Aminomethylaniline cluster_fmoc Fmoc-Protected Aminomethylaniline cbz fmoc

Caption: Structures of Cbz- and Fmoc-protected aminomethylaniline.

Reaction Workflows

cluster_cbz Cbz Protection & Deprotection cluster_fmoc Fmoc Protection & Deprotection A Aminomethylaniline B Add Cbz-Cl & Base A->B C Cbz-Protected Aminomethylaniline B->C D Hydrogenolysis (H₂, Pd/C) C->D E Deprotected Aminomethylaniline D->E F Aminomethylaniline G Add Fmoc-Cl/OSu & Base F->G H Fmoc-Protected Aminomethylaniline G->H I 20% Piperidine in DMF H->I J Deprotected Aminomethylaniline I->J cluster_conditions Key Considerations Start Protecting Aminomethylaniline Stability Downstream Reaction Conditions Start->Stability Acid_Stable Need Acid Stability? Stability->Acid_Stable Base_Stable Need Base Stability? Stability->Base_Stable Metal_Free Avoid Heavy Metals? Stability->Metal_Free Cbz Use Cbz Protection Acid_Stable->Cbz No Fmoc Use Fmoc Protection Acid_Stable->Fmoc Yes Base_Stable->Cbz Yes Base_Stable->Fmoc No Metal_Free->Cbz No Metal_Free->Fmoc Yes

References

A Head-to-Head Battle of Protecting Groups: 3-N-Cbz-Aminomethylaniline vs. Its Boc-Protected Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step synthesis. The choice between the benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) groups for the protection of amines can significantly influence reaction outcomes, yields, and purification strategies. This guide provides an in-depth comparison of 3-N-Cbz-Aminomethylaniline and its Boc-protected analogue, offering insights into their respective advantages supported by representative experimental data.

Chemical Properties and Stability: A Tale of Two Stabilities

The fundamental difference between the Cbz and Boc protecting groups lies in their stability and the conditions required for their removal, a concept known as orthogonality.[1] The Cbz group is renowned for its stability under a wide range of conditions, including acidic and basic environments, but is readily cleaved by catalytic hydrogenolysis.[2] In contrast, the Boc group is stable to catalytic hydrogenation and basic conditions but is labile to acid.[2][3] This orthogonality is a critical advantage in complex syntheses, allowing for the selective deprotection of one group in the presence of the other.[1]

PropertyThis compound3-N-Boc-Aminomethylaniline
Chemical Formula C₁₅H₁₆N₂O₂C₁₂H₁₈N₂O₂
Molecular Weight 256.30 g/mol 222.28 g/mol
Stability Stable to acidic and basic conditions.Stable to bases, nucleophiles, and catalytic hydrogenation.[2][3]
Lability Labile to catalytic hydrogenolysis and strong acids.[2]Labile to strong acids.[2]

Performance in Synthetic Applications

The choice between this compound and its Boc analogue often depends on the subsequent reaction steps and the presence of other functional groups within the molecule.

Advantages of this compound

The Cbz group offers distinct advantages in scenarios where acidic or basic conditions are required for other transformations, and where functional groups sensitive to reduction are absent.

  • Stability in Acidic and Basic Environments: The robustness of the Cbz group allows for a broader range of reaction conditions to be employed on other parts of the molecule without premature deprotection.

  • Orthogonality to Boc: In a molecule containing both Boc and Cbz protected amines, the Boc group can be selectively removed with acid while the Cbz group remains intact, enabling regioselective modifications.[1]

  • Crystallinity: Cbz-protected amino acids and peptides often exhibit a higher tendency to crystallize, which can simplify purification by recrystallization, a more scalable and cost-effective method than chromatography.

Advantages of the Boc-Protected Analogue

The Boc-protected aminomethylaniline is the preferred choice when the synthetic route involves catalytic hydrogenation or when a milder deprotection method is desired.

  • Compatibility with Reducible Functional Groups: The most significant advantage of the Boc group is its stability under the reductive conditions used to cleave a Cbz group.[2] This is crucial when the molecule contains functionalities such as alkenes, alkynes, nitro groups, or other benzyl-based protecting groups that would be reduced during hydrogenolysis.[2]

  • Mild Deprotection: Removal of the Boc group is typically achieved under mild acidic conditions, often with trifluoroacetic acid (TFA), which is often less harsh than the conditions required for Cbz cleavage by strong acids.[2]

Experimental Data and Protocols

Protection of Amines: Representative Yields
AmineProtecting GroupReagentYield (%)
AnilineCbzBenzyl Chloroformate94
AnilineBocDi-tert-butyl dicarbonate95
Deprotection of Protected Amines: Representative Conditions and Yields
Protected AmineDeprotection MethodReagentTimeYield (%)
N-Cbz-AnilineCatalytic Hydrogenolysis10% Pd/C, H₂40 hHigh
N-Cbz-AmineCatalytic Transfer Hydrogenation10% Pd/C, Ammonium Formate6-10 min>90
N-Boc-AnilineAcidolysisTrifluoroacetic Acid (TFA)2 hHigh

Detailed Experimental Protocols

Protection of 3-Aminomethylaniline with Benzyl Chloroformate (Cbz-Cl)

Materials:

  • 3-Aminomethylaniline

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve 3-aminomethylaniline (1.0 eq) in DCM.

  • Add an aqueous solution of NaHCO₃ (2.0 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add Cbz-Cl (1.05 eq) dropwise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protection of 3-Aminomethylaniline with Di-tert-butyl dicarbonate (Boc₂O)

Materials:

  • 3-Aminomethylaniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve 3-aminomethylaniline (1.0 eq) in THF.

  • Add triethylamine (1.2 eq).

  • Add Boc₂O (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 12-16 hours at room temperature.

  • Monitor the reaction progress by TLC.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution to obtain the crude product.

  • Purify by column chromatography on silica gel.

Deprotection of this compound via Catalytic Transfer Hydrogenation

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate

  • Methanol

Procedure:

  • To a stirred suspension of this compound (1.0 eq) and 10% Pd/C (equal weight to the substrate) in methanol, add anhydrous ammonium formate (5.0 eq) in a single portion under a nitrogen atmosphere.[4]

  • Reflux the reaction mixture and monitor by TLC. The reaction is typically complete within 10 minutes.[4]

  • Filter the catalyst through a pad of celite and wash the pad with chloroform.[4]

  • Combine the organic filtrates and evaporate under reduced pressure to yield the deprotected amine.[4]

Deprotection of 3-N-Boc-Aminomethylaniline via Acidolysis

Materials:

  • 3-N-Boc-Aminomethylaniline

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected amine in DCM (e.g., 0.2 M solution).

  • Add an equal volume of TFA to the solution.

  • Stir the mixture at room temperature for 2 hours.

  • Remove the volatiles in vacuo to yield the deprotected amine as its TFA salt.

Visualizing Synthetic Pathways and Applications

The utility of these protected building blocks is evident in various synthetic workflows, such as in the synthesis of urea derivatives, which are prevalent in medicinal chemistry, or as linkers in advanced therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras).

Protection_Deprotection_Workflow cluster_protection Protection of 3-Aminomethylaniline cluster_deprotection Deprotection Pathways amine 3-Aminomethylaniline cbz_reagent Cbz-Cl, Base amine->cbz_reagent boc_reagent Boc₂O, Base amine->boc_reagent cbz_protected This compound cbz_reagent->cbz_protected boc_protected 3-N-Boc-Aminomethylaniline boc_reagent->boc_protected cbz_deprotection Catalytic Hydrogenolysis (e.g., H₂, Pd/C) cbz_protected->cbz_deprotection boc_deprotection Acidolysis (e.g., TFA) boc_protected->boc_deprotection deprotected_amine 3-Aminomethylaniline cbz_deprotection->deprotected_amine boc_deprotection->deprotected_amine

Caption: Protection and orthogonal deprotection strategies for 3-aminomethylaniline.

Urea_Synthesis_Workflow cluster_synthesis Synthesis of a Disubstituted Urea start Protected 3-Aminomethylaniline (Cbz or Boc) deprotection Selective Deprotection start->deprotection amine 3-Aminomethylaniline deprotection->amine isocyanate Isocyanate (R-N=C=O) amine->isocyanate Reaction urea Disubstituted Urea Product isocyanate->urea PROTAC_Linker_Application cluster_protac Role as a Linker in PROTAC Synthesis poi_ligand Ligand for Protein of Interest (POI) Reactive Handle linker 3-Aminomethylaniline Derivative Amine Aniline poi_ligand:f1->linker:f1 Coupling e3_ligand Ligand for E3 Ligase Reactive Handle linker:f2->e3_ligand:f1 Coupling protac PROTAC Molecule linker->protac

References

A Comparative Guide to Analytical Methods for Validating the Purity of 3-N-Cbz-Aminomethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of robust and reproducible research and manufacturing. This guide provides an objective comparison of common analytical methods for validating the purity of 3-N-Cbz-aminomethylaniline, a key building block in various synthetic pathways. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are compared, with supporting experimental protocols and data to inform methodology selection.

Comparison of Analytical Methods

The choice of analytical method for purity determination depends on various factors, including the nature of the analyte, the expected impurities, and the required level of sensitivity and accuracy. Below is a comparative summary of the most common techniques for assessing the purity of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a stationary and mobile phase.Separation of volatile compounds followed by mass-based detection.Quantitation based on the direct proportionality between NMR signal area and the number of nuclei.[1][2]
Typical Purity (%) ≥ 99.0%≥ 99.0%≥ 98.5%
Precision (RSD) < 1.0%< 2.0%< 1.0%
Sensitivity (LOD/LOQ) Low ng/mL to µg/mL range.[3][4]pg/mL to low ng/mL range.[5]~0.1% for impurities.
Specificity High, can separate isomers and related impurities.High, provides mass fragmentation patterns for identification.High, provides structural information for both analyte and impurities.
Sample Throughput HighMediumLow to Medium
Destructive YesYesNo
Primary Method No (requires reference standards)No (requires reference standards)Yes (can be used without a specific reference standard of the analyte)[2]

Experimental Workflow for Purity Validation

A typical workflow for the purity validation of a chemical intermediate like this compound involves a multi-step process to ensure the reliability of the results.

Purity Validation Workflow cluster_0 Sample Handling cluster_2 Data Analysis and Reporting Sample_Receipt Sample Receipt and Login Sample_Preparation Sample Preparation Sample_Receipt->Sample_Preparation HPLC HPLC Analysis Sample_Preparation->HPLC GCMS GC-MS Analysis Sample_Preparation->GCMS qNMR qNMR Analysis Sample_Preparation->qNMR Data_Processing Data Processing and Integration HPLC->Data_Processing GCMS->Data_Processing qNMR->Data_Processing Purity_Calculation Purity Calculation Data_Processing->Purity_Calculation Report Final Purity Report Purity_Calculation->Report

A general workflow for the purity validation of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques used to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for purity determination due to its high resolving power and sensitivity.[6]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-20 min: 20% to 80% B

    • 20-25 min: 80% to 95% B

    • 25-30 min: Hold at 95% B

    • 30-31 min: 95% to 20% B

    • 31-35 min: Hold at 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable diluent (e.g., a 1:1 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both separation and structural identification of impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C, hold for 10 min.

  • Injection Mode: Splitless.

Mass Spectrometer Conditions:

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: 40-500 m/z.

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve volatility and peak shape if the primary amine is present as an impurity.

Data Analysis: Purity is assessed by the area percentage of the main peak. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[2]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

Experimental Parameters:

  • Solvent: A suitable deuterated solvent in which both the analyte and an internal standard are soluble and stable (e.g., DMSO-d6, CDCl3).

  • Internal Standard: A certified reference material with known purity that has a simple NMR spectrum with peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Program: A single pulse experiment with a calibrated 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.

  • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (typically 16 or more).

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into an NMR tube.

  • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same NMR tube.

  • Add a precise volume of the deuterated solvent (e.g., 0.7 mL).

  • Ensure complete dissolution by gentle vortexing or sonication.

Data Analysis: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • IS = Internal Standard

Potential Impurities

The primary impurities in this compound are likely to arise from the starting materials and side reactions during its synthesis. Common potential impurities include:

  • 3-Aminomethylaniline: Unreacted starting material.

  • Benzyl chloroformate: Unreacted reagent.

  • Dibenzyl carbonate: A byproduct from the decomposition of benzyl chloroformate.

  • Bis-Cbz protected 3-aminomethylaniline: Over-reaction product.

  • Benzyl alcohol: A hydrolysis product of benzyl chloroformate.

Each of the described analytical methods offers the capability to separate and identify these potential impurities, providing a comprehensive purity profile of the final product. The orthogonal nature of these techniques, when used in combination, provides the highest level of confidence in the purity assessment of this compound.

References

A Comparative Guide to Peptides Synthesized with 3-N-Cbz-Aminomethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of peptides synthesized using the novel linker, 3-N-(Benzyloxycarbonyl)-aminomethylaniline (3-N-Cbz-AMA). While direct, peer-reviewed experimental data on peptides incorporating this specific linker is emerging, this document extrapolates its potential performance characteristics based on established principles of peptide chemistry and data from structurally analogous aromatic and diamine-containing linkers, such as o-aminoaniline derivatives.

Introduction to 3-N-Cbz-Aminomethylaniline in Peptide Synthesis

This compound is a bifunctional linker candidate for solid-phase peptide synthesis (SPPS), particularly for the production of C-terminally modified peptides. Its structure, benzyl N-[(3-aminophenyl)methyl]carbamate, features a free aniline amino group for initial attachment to a resin or peptide C-terminus, and a Cbz-protected aminomethyl group that can be deprotected post-synthesis to allow for further conjugation or modification. This "safety-catch" potential allows for the selective unmasking of a reactive group, offering versatility in peptide design.

Hypothetical Performance and Comparison with Alternative Linkers

The performance of peptides synthesized with a 3-N-Cbz-AMA linker is compared here with peptides produced with a standard C-terminal carboxyl group (using Wang resin) and peptides utilizing the well-characterized 3,4-diaminobenzoic acid (Dbz) linker, known for its application in generating peptide thioesters and cyclic peptides.[1]

Table 1: Comparative Performance of Peptides with Different C-Terminal Modifications

FeaturePeptide with 3-N-Cbz-AMA Linker (Hypothetical)Peptide with C-Terminal Carboxylic Acid (Wang Resin)Peptide with Dbz Linker
Synthesis Strategy Fmoc-based SPPS. Linker attached to the C-terminal amino acid in solution, then loaded onto the resin, or attached to a pre-loaded resin.Standard Fmoc-based SPPS on pre-loaded Wang resin.Fmoc-based SPPS. Fmoc-Dbz is incorporated like an amino acid.[1]
C-Terminal Functionality A primary amine on a flexible aminomethyl spacer, available for post-synthetic modification after Cbz deprotection.Carboxylic acid.Can be converted to a peptide thioester for Native Chemical Ligation (NCL) or used for direct aminolysis to form cyclic peptides or other C-terminal modifications.[1]
Potential Applications Conjugation of reporter molecules (dyes, biotin), PEGylation, attachment of small molecule drugs, or formation of branched peptides.Standard peptide assays, structural studies.Protein synthesis via NCL, synthesis of cyclic peptides, C-terminal diversification.[1]
Expected Purity (Crude) Moderate to high, dependent on coupling efficiency of the linker and subsequent amino acids.High.Moderate to high, potential for side reactions during activation if not optimized.[1]
Stability The aniline and benzylcarbamate moieties are stable to standard Fmoc-SPPS conditions (piperidine, TFA for side-chain cleavage).[2]Stable.Stable to Fmoc-SPPS conditions. Activation step requires specific reagents (e.g., NaNO₂).[1]
Solubility The aromatic nature of the linker may decrease the solubility of the final peptide compared to a free C-terminal acid.Generally good, but sequence-dependent.The aromatic nature of the linker may influence solubility.
Post-Synthetic Versatility High. The deprotected amine offers a site for a wide range of chemical modifications.Low. Limited to modifications of the carboxyl group.High. Can be activated for various nucleophilic attacks.

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis and characterization of peptides incorporating an aminomethylaniline-type linker.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with a Diamine Linker
  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide backbone) in dimethylformamide (DMF) for 30 minutes.

  • Linker Coupling:

    • Activate the carboxyl group of the C-terminal Fmoc-protected amino acid using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA in DMF.

    • React the activated amino acid with the aniline amino group of this compound in solution.

    • Purify the resulting Fmoc-amino acid-linker conjugate.

    • Couple the conjugate to the prepared resin.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.[3]

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling agent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIEA, 6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.[4]

    • Monitor coupling completion with a qualitative test like the Kaiser test.[4]

  • Repeat Cycles: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

  • Final Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5 v/v/v) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[4]

    • The Cbz group on the linker will remain intact under these conditions.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether and isolate by centrifugation.[3]

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Characterization of the Synthesized Peptide
  • Purity Analysis (RP-HPLC):

    • Dissolve the purified peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Inject the sample onto an analytical C18 RP-HPLC column.

    • Elute with a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the absorbance at 214 nm and 280 nm to determine the purity of the peptide.

  • Mass Spectrometry (MS):

    • Analyze the purified peptide using MALDI-TOF or ESI-MS to confirm the molecular weight and verify the identity of the synthesized peptide-linker conjugate.[3]

Protocol 3: Post-Synthetic Modification (Cbz Deprotection)
  • Catalytic Hydrogenolysis:

    • Dissolve the purified peptide-linker conjugate in a suitable solvent (e.g., methanol, acetic acid, or a mixture thereof).

    • Add a palladium catalyst (e.g., 10% Pd/C).

    • Stir the reaction mixture under a hydrogen atmosphere until the reaction is complete (monitored by HPLC-MS).

    • Filter off the catalyst and lyophilize the solution to obtain the deprotected peptide with a free aminomethyl group.

Visualizing the Workflow and Logic

The following diagrams illustrate the synthesis workflow and the logical relationship of using 3-N-Cbz-AMA as a versatile linker.

Caption: Experimental workflow for peptide synthesis with a 3-N-Cbz-AMA linker.

G cluster_conjugation Potential Conjugation Pathways start Peptide-Linker-Cbz (Protected) deprotection Cbz Deprotection start->deprotection final_peptide Peptide-Linker-NH2 (Active) deprotection->final_peptide reporter Reporter Molecule (e.g., FITC, Biotin) final_peptide->reporter drug Small Molecule Drug final_peptide->drug peg PEGylation final_peptide->peg other_peptide Another Peptide final_peptide->other_peptide

Caption: Logical pathways for post-synthetic modification of the deprotected peptide.

Conclusion

The use of this compound as a linker in peptide synthesis presents a promising strategy for creating C-terminally modified peptides with high versatility. While this guide is based on analogies to existing technologies, the principles outlined provide a solid framework for researchers looking to explore this and similar linkers. The ability to introduce a protected, selectively deprotectable functional group opens up numerous possibilities for developing advanced peptide-based therapeutics, diagnostics, and research tools. Further experimental validation is required to fully elucidate the performance and potential advantages of this specific linker in comparison to established alternatives.

References

The Strategic Synthesis of 3-Aminomethylaniline: A Cost-Benefit Analysis of Cbz, Boc, and Fmoc Protective Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of an appropriate amine protecting group is a critical decision that significantly influences the efficiency, cost, and scalability of a synthetic route. This guide provides a comprehensive cost-benefit analysis of using 3-N-Cbz-Aminomethylaniline compared to its Boc and Fmoc protected counterparts, supported by experimental data and detailed protocols.

The strategic protection of the benzylamine functional group in 3-aminomethylaniline is crucial for its application as a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. The choice between the Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups involves a trade-off between reagent cost, reaction yield, and the conditions required for deprotection. This analysis aims to provide a clear, data-driven comparison to inform the selection of the most suitable protected derivative for specific synthetic needs.

At a Glance: A Comparative Overview

FeatureThis compound3-N-Boc-Aminomethylaniline3-N-Fmoc-Aminomethylaniline
Protecting Group Carboxybenzyl (Cbz)tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Reagent Cost LowModerateHigh
Synthesis Yield High (Reported at 71%)High (Reported up to 98% for similar anilines)Generally high, but can be substrate-dependent
Deprotection Condition Catalytic Hydrogenolysis (mild) or Strong Acid (harsh)Acid-labile (e.g., TFA)Base-labile (e.g., Piperidine)
Orthogonality Orthogonal to Boc and FmocOrthogonal to Cbz and FmocOrthogonal to Cbz and Boc
Key Advantages Cost-effective, stable protecting groupMild acid deprotection, widely used in SPPSVery mild base deprotection, suitable for sensitive substrates
Key Disadvantages Requires specialized equipment for hydrogenolysis (catalyst, H₂ gas)Strong acid for deprotection can be limitingHigher cost of the protecting group reagent

Cost Analysis: A Quantitative Comparison

The economic viability of a synthetic route is a primary consideration, especially for large-scale production. This section breaks down the approximate costs associated with the synthesis of each protected 3-aminomethylaniline, considering both the protecting group reagent and the final product.

Compound/ReagentSupplier ExamplePrice (USD)QuantityCost per Gram (USD)
This compound ChemicalBook$425.0010g$42.50
Benzyl Chloroformate (Cbz-Cl)Sigma-Aldrich~$60.001kg~$0.06
3-(Aminomethyl)-1-N-Boc-aniline Santa Cruz BiotechnologyInquire for pricing--
Di-tert-butyl Dicarbonate (Boc₂O)Sigma-Aldrich~$264.00100g$2.64
4-(N-Fmoc-aminomethyl)aniline Chem-Impex$106.961g$106.96
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)Sigma-Aldrich~$142.0025g$5.68

Note: Prices are approximate and can vary between suppliers and based on purity and quantity.

From a purely reagent cost perspective, the Cbz protecting group is the most economical choice. However, the overall cost-benefit analysis must also factor in the yield of the protection reaction and the cost of the deprotection step.

Performance and Experimental Data

The efficiency of the protection reaction directly impacts the overall cost of the desired intermediate. Below are representative experimental protocols for the synthesis of each protected aminomethylaniline, along with reported yields.

Synthesis of this compound

Experimental Protocol:

To a solution of 3-aminobenzylamine (610 mg, 5 mmol) and triethylamine (1.01 g, 10 mmol) in 10 mL of tetrahydrofuran (THF) at 0°C, benzyl chloroformate (936 mg, 5.5 mmol) was added dropwise. The mixture was stirred at room temperature for 30 minutes. The reaction was then quenched with water and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over sodium sulfate, and concentrated. The crude product was purified by flash chromatography (0 to 50% ethyl acetate in hexanes).[1]

Yield: 911 mg (71%)[1]

Synthesis of 3-N-Boc-Aminomethylaniline (Representative Protocol)

While a specific protocol for 3-N-Boc-Aminomethylaniline was not found, a general and high-yielding procedure for the Boc protection of a similar aniline derivative, tert-butyl 2-aminophenylcarbamate, is as follows:

Experimental Protocol:

A mixture of 2-nitrophenylcarbamate (0.800 g, 3.361 mmol) and ferric chloride (0.779 g, 3.361 mmol) was dissolved in methanol (10 cm³). Hydrazine hydrate (5 cm³) was added at room temperature, and the reaction mixture was heated under reflux for 3 hours. The reaction was monitored by TLC. After cooling, the solvent was removed under reduced pressure. The residue was basified with a saturated sodium bicarbonate solution and extracted with dichloromethane. The organic layer was washed with water and brine.[2]

Yield: "Excellent yield" is reported for this similar transformation, and a 98% yield was reported for the synthesis of tert-butyl 3-aminobenzylcarbamate.[2][3]

Synthesis of 3-N-Fmoc-Aminomethylaniline (Representative Protocol)

A specific protocol for the Fmoc protection of 3-aminobenzylamine was not identified in the search results. However, a general method for Fmoc protection of amines is presented below.

Experimental Protocol:

To a solution of the amine (1 equivalent) in a 1:1 mixture of dioxane and water, sodium carbonate (2.5 equivalents) is added. 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1 equivalent) is then added, and the mixture is stirred at room temperature for 4 hours. The product is then extracted and purified.[4]

Yield: Yields for Fmoc protection are generally high but can be substrate-dependent.

Visualizing the Synthetic Pathways

To further clarify the synthetic processes, the following diagrams illustrate the reaction workflows.

G cluster_Cbz Cbz Protection 3-Aminobenzylamine_Cbz 3-Aminobenzylamine This compound This compound 3-Aminobenzylamine_Cbz->this compound TEA, THF, 0°C to rt Benzyl_Chloroformate Benzyl Chloroformate (Cbz-Cl) Benzyl_Chloroformate->this compound

Caption: Synthesis of this compound.

G cluster_Boc Boc Protection 3-Aminobenzylamine_Boc 3-Aminobenzylamine 3-N-Boc-Aminomethylaniline 3-N-Boc-Aminomethylaniline 3-Aminobenzylamine_Boc->3-N-Boc-Aminomethylaniline Base, Solvent Boc_Anhydride Di-tert-butyl Dicarbonate (Boc₂O) Boc_Anhydride->3-N-Boc-Aminomethylaniline

Caption: Synthesis of 3-N-Boc-Aminomethylaniline.

G cluster_Fmoc Fmoc Protection 3-Aminobenzylamine_Fmoc 3-Aminobenzylamine 3-N-Fmoc-Aminomethylaniline 3-N-Fmoc-Aminomethylaniline 3-Aminobenzylamine_Fmoc->3-N-Fmoc-Aminomethylaniline Na₂CO₃, Dioxane/H₂O Fmoc_Chloride Fmoc-Cl Fmoc_Chloride->3-N-Fmoc-Aminomethylaniline

Caption: Synthesis of 3-N-Fmoc-Aminomethylaniline.

Decision Workflow for Protecting Group Selection

The choice of protecting group is highly dependent on the specific requirements of the synthetic route. The following logical workflow can aid in this decision-making process.

G Start Start: Select Protecting Group for 3-Aminomethylaniline Cost Is cost the primary driver? Start->Cost Acid_Sensitive Is the rest of the molecule sensitive to strong acid? Cost->Acid_Sensitive No Hydrogenolysis_OK Are catalytic hydrogenolysis conditions acceptable? Cost->Hydrogenolysis_OK Yes Base_Sensitive Is the rest of the molecule sensitive to base? Acid_Sensitive->Base_Sensitive Yes Use_Boc Consider Boc Acid_Sensitive->Use_Boc No Base_Sensitive->Use_Boc Yes Use_Fmoc Consider Fmoc Base_Sensitive->Use_Fmoc No Hydrogenolysis_OK->Acid_Sensitive No Use_Cbz Consider Cbz Hydrogenolysis_OK->Use_Cbz Yes

Caption: Decision workflow for protecting group selection.

Conclusion: Making the Optimal Choice

The cost-benefit analysis of using this compound versus its Boc and Fmoc protected counterparts reveals a nuanced landscape where the optimal choice is dictated by the specific priorities of the synthesis.

  • For large-scale, cost-driven syntheses where the downstream chemistry is compatible with hydrogenolysis, the Cbz protecting group offers a clear economic advantage. The low cost of benzyl chloroformate and the high reported yield for the protection of 3-aminobenzylamine make it an attractive option.

  • The Boc protecting group strikes a balance between cost and versatility. While the reagent is more expensive than Cbz-Cl, the protection reaction is typically high-yielding, and the acidic deprotection is a well-established and reliable method, particularly in solid-phase peptide synthesis.

  • The Fmoc protecting group is the premium choice for syntheses involving acid-sensitive substrates. Its removal under very mild basic conditions provides a high degree of orthogonality. However, the significantly higher cost of both the protecting group reagent and the final protected aminomethylaniline derivative makes it more suitable for small-scale, high-value applications where preserving sensitive functional groups is paramount.

Ultimately, a thorough evaluation of the entire synthetic route, including the stability of all functional groups and the cost implications of both protection and deprotection steps, will guide the researcher to the most strategic and cost-effective choice for their specific application.

References

A Comparative Guide to Orthogonal Deprotection Strategies for 3-N-Cbz-Aminomethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the strategic use of protecting groups is fundamental to achieving desired molecular architectures. The concept of orthogonal protection, where one protecting group can be selectively removed in the presence of others, is a cornerstone of modern synthetic chemistry. This guide provides a detailed comparison of orthogonal deprotection strategies involving 3-N-Cbz-Aminomethylaniline, a versatile building block, when its aniline nitrogen is protected with either a tert-Butoxycarbonyl (Boc) or a 9-Fluorenylmethyloxycarbonyl (Fmoc) group.

Introduction to Orthogonal Protection with this compound

This compound possesses two distinct amine functionalities: a primary aromatic amine (aniline) and a secondary benzylic amine resulting from the Cbz protection of the aminomethyl group. This structural feature allows for the selective protection of the aniline nitrogen, creating a platform for orthogonal deprotection strategies. The Carboxybenzyl (Cbz) group is renowned for its stability under a wide range of conditions and is typically removed by catalytic hydrogenolysis.[1][2] In contrast, the Boc group is labile to acidic conditions, while the Fmoc group is removed by treatment with a mild base.[1][3] This differential reactivity forms the basis of the orthogonal deprotection strategies discussed herein.

Performance Comparison of Orthogonal Deprotection Strategies

The following tables summarize the key performance indicators for the orthogonal deprotection of N-Boc-3-(N'-Cbz-aminomethyl)aniline and N-Fmoc-3-(N'-Cbz-aminomethyl)aniline. The data is based on established principles and typical outcomes for similar substrates, as specific experimental data for these exact compounds is not extensively published.

Table 1: Orthogonal Deprotection of N-Boc-3-(N'-Cbz-aminomethyl)aniline

Deprotection StrategyTarget GroupReagents & ConditionsTypical Reaction TimeExpected Yield (%)PurityOrthogonality Notes
Acidic DeprotectionBocTrifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in Dioxane0.5 - 2 hours>95HighCbz group is stable under these acidic conditions.[3][4]
HydrogenolysisCbzH₂, 10% Pd/C in Methanol (MeOH) or Ethanol (EtOH)2 - 16 hours>95HighBoc group is stable to catalytic hydrogenolysis.[1]

Table 2: Orthogonal Deprotection of N-Fmoc-3-(N'-Cbz-aminomethyl)aniline

Deprotection StrategyTarget GroupReagents & ConditionsTypical Reaction TimeExpected Yield (%)PurityOrthogonality Notes
Basic DeprotectionFmoc20% Piperidine in Dimethylformamide (DMF)10 - 30 minutes>95HighCbz group is stable to the basic conditions used for Fmoc removal.[1][5]
HydrogenolysisCbzH₂, 10% Pd/C in Methanol (MeOH) or Ethanol (EtOH)2 - 16 hours>95HighFmoc group is stable to catalytic hydrogenolysis.[6]

Experimental Protocols

The following are detailed methodologies for the key experimental steps, including the synthesis of the orthogonally protected starting materials and their subsequent selective deprotection.

Synthesis of Orthogonally Protected this compound Derivatives

Protocol 1: Synthesis of N-Boc-3-(N'-Cbz-aminomethyl)aniline

This procedure is based on the selective protection of aromatic amines in the presence of aliphatic amines.[7]

  • Dissolution: Dissolve this compound (1.0 equiv) in a mixture of 1,4-dioxane and 10% aqueous acetic acid.

  • pH Adjustment: Adjust the pH of the solution to approximately 4.5.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Protocol 2: Synthesis of N-Fmoc-3-(N'-Cbz-aminomethyl)aniline

This protocol also leverages the differential reactivity of the two amino groups.[7]

  • Dissolution: Dissolve this compound (1.0 equiv) in a mixture of 1,4-dioxane and 10% aqueous acetic acid.

  • pH Adjustment: Adjust the pH of the solution to approximately 4.5.

  • Reagent Addition: Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Orthogonal Deprotection Protocols

Protocol 3: Selective Deprotection of the Boc Group

This protocol describes the removal of the Boc group while leaving the Cbz group intact.[4]

  • Dissolution: Dissolve N-Boc-3-(N'-Cbz-aminomethyl)aniline (1.0 equiv) in Dichloromethane (DCM).

  • Reagent Addition: Add Trifluoroacetic acid (TFA, 10-50% v/v in DCM) to the solution at room temperature.

  • Reaction: Stir the mixture for 0.5 to 2 hours, monitoring the reaction by TLC.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The residue can be neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate solution) and extracted with an organic solvent.

  • Isolation: Dry the organic layer, filter, and concentrate to yield the Cbz-protected aminomethylaniline.

Protocol 4: Selective Deprotection of the Fmoc Group

This protocol details the removal of the Fmoc group in the presence of the Cbz group.[8]

  • Dissolution: Dissolve N-Fmoc-3-(N'-Cbz-aminomethyl)aniline (1.0 equiv) in Dimethylformamide (DMF).

  • Reagent Addition: Add a solution of 20% piperidine in DMF.

  • Reaction: Stir the mixture at room temperature for 10 to 30 minutes. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Isolation: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the Cbz-protected aminomethylaniline.

Protocol 5: Deprotection of the Cbz Group

This protocol is applicable for the removal of the Cbz group from either of the doubly protected starting materials, leaving the Boc or Fmoc group intact.[1]

  • Catalyst Suspension: Suspend 10% Palladium on carbon (Pd/C, 10 mol%) in a suitable solvent (e.g., Methanol or Ethanol).

  • Substrate Addition: Add the Cbz-protected substrate (1.0 equiv) to the suspension.

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (typically 1 atm, balloon) at room temperature.

  • Reaction: Monitor the reaction by TLC. Reaction times can vary from 2 to 16 hours.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Visualization of Orthogonal Deprotection Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflows for the orthogonal deprotection strategies.

Orthogonal_Deprotection_Boc_Cbz start N-Boc-3-(N'-Cbz-aminomethyl)aniline boc_deprotected 3-(N'-Cbz-aminomethyl)aniline start->boc_deprotected TFA / DCM cbz_deprotected N-Boc-3-(aminomethyl)aniline start->cbz_deprotected H2, Pd/C fully_deprotected 3-(aminomethyl)aniline boc_deprotected->fully_deprotected H2, Pd/C cbz_deprotected->fully_deprotected TFA / DCM

Boc/Cbz Orthogonal Deprotection Workflow

Orthogonal_Deprotection_Fmoc_Cbz start N-Fmoc-3-(N'-Cbz-aminomethyl)aniline fmoc_deprotected 3-(N'-Cbz-aminomethyl)aniline start->fmoc_deprotected 20% Piperidine / DMF cbz_deprotected N-Fmoc-3-(aminomethyl)aniline start->cbz_deprotected H2, Pd/C fully_deprotected 3-(aminomethyl)aniline fmoc_deprotected->fully_deprotected H2, Pd/C cbz_deprotected->fully_deprotected 20% Piperidine / DMF

References

The Versatility of 3-N-Cbz-Aminomethylaniline in Drug Discovery: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 3-N-Cbz-aminomethylaniline has emerged as a valuable and versatile building block in the synthesis of novel therapeutic agents. Its unique structural features allow for its incorporation into diverse molecular scaffolds, leading to the development of potent and selective kinase inhibitors and peptide-based radiopharmaceuticals. This guide provides a comparative analysis of its applications, supported by experimental data and detailed protocols, to highlight its utility in modern medicinal chemistry.

The strategic importance of the aniline scaffold in pharmaceuticals is well-established, though often challenged by metabolic instability and potential toxicity. The introduction of a protected aminomethyl group at the meta-position, as seen in this compound, offers a versatile handle for synthetic elaboration while potentially mitigating some of the drawbacks associated with simpler anilines. This guide explores two prominent areas where this building block has been successfully employed: the development of Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors for inflammatory diseases and oncology, and the synthesis of Gastrin-Releasing Peptide Receptor (GRPR) antagonists for diagnostic imaging in oncology.

Application 1: A Core Scaffold for Potent and Selective PI3Kδ Inhibitors

The 3-aminomethylaniline moiety serves as a key component in a novel class of highly potent and selective PI3Kδ inhibitors based on a 7-phenyl-pyrrolo[2,1-f][1][2][3]triazin-4-amine scaffold. The 3-aminomethyl group is synthetically elaborated to incorporate a piperazine ring, which is crucial for achieving high affinity and selectivity for the PI3Kδ isoform.

Comparative Performance of PI3Kδ Inhibitors

The following table summarizes the in vitro potency of a series of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine derivatives against the PI3Kδ isoform. The data highlights the structure-activity relationship (SAR) within this chemical series, demonstrating the impact of substitutions on inhibitory activity.

CompoundR Group on PiperazinePI3Kδ IC50 (nM)[4]
Example 1 H1.2
Example 2 Methyl0.8
Example 3 Ethyl0.7
Idelalisib -2.5[5]

Note: Idelalisib is an FDA-approved PI3Kδ inhibitor included for comparison.

Experimental Protocols

Synthesis of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine (General Procedure):

The synthesis of the target PI3Kδ inhibitors commences with the coupling of a suitable boronic acid or ester derivative of the 3-(piperazin-1-ylmethyl)aniline core with a halogenated pyrrolo[2,1-f][1][2][3]triazine precursor via a Suzuki coupling reaction. The piperazine moiety can be further functionalized before or after the coupling step. The Cbz protecting group on the 3-aminomethylaniline starting material is typically removed under standard hydrogenolysis conditions prior to the elaboration of the piperazine ring.

PI3Kδ Kinase Inhibition Assay (ADP-Glo™ Kinase Assay): [3]

This biochemical assay quantifies the amount of ADP produced by the kinase reaction, which is directly correlated with kinase activity.

  • Reaction Setup: A reaction mixture is prepared containing PI3Kδ enzyme, the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2), and the test inhibitor at various concentrations in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM CHAPS).

  • Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Termination and ADP Detection: The reaction is stopped, and the remaining ATP is depleted. A reagent is then added to convert the ADP generated into ATP.

  • Luminescence Measurement: The newly synthesized ATP is measured using a luciferase/luciferin reaction, and the luminescent signal is detected with a plate reader. The IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Downstream Signaling (Cell Proliferation, Survival) AKT->Downstream Promotes Inhibitor 3-Aminomethylaniline Derivative Inhibitor->PI3K Inhibits

Application 2: A Versatile Linker in GRPR-Targeted Radiopharmaceuticals

In the field of nuclear medicine, derivatives of aminomethylaniline are utilized as linkers to conjugate chelating agents with peptide-based targeting vectors. This application is exemplified by the development of antagonists for the Gastrin-Releasing Peptide Receptor (GRPR), which is overexpressed in several cancers, including prostate and breast cancer. The aminomethylaniline linker provides a rigid spacer between the chelator, which sequesters a radionuclide (e.g., ⁶⁸Ga), and the peptide that binds to the GRPR.

Comparative Performance of GRPR Antagonists

The binding affinity of GRPR antagonists is a critical parameter for their effectiveness as imaging agents. The following table compares the binding affinity (Ki) of a GRPR antagonist utilizing a p-aminomethylaniline linker, [68Ga]Ga-ProBOMB1, with other GRPR-targeted radiotracers.

CompoundLinker MoietyGRPR Ki (nM)[2][6]
[68Ga]Ga-ProBOMB1 p-aminomethylaniline-diglycolic acid3.97 ± 0.76
[68Ga]Ga-NeoBOMB1 (4-amino-1-carboxymethyl-piperidine)Not explicitly stated
RM2 4-amino-1-carboxymethyl-piperidine1.51 ± 0.24[7]

Note: While the provided data is for the para-isomer, it demonstrates the utility of the aminomethylaniline scaffold as a linker. Further research is ongoing to explore the impact of the meta-isomer on the pharmacokinetic properties of these tracers.

Experimental Protocols

Synthesis of a GRPR-Targeting Peptide Conjugate (General Procedure):

The synthesis is typically performed using solid-phase peptide synthesis (SPPS). The peptide sequence is assembled on a resin support. The this compound, after deprotection of the amine, is coupled to the N-terminus of the peptide. Subsequently, a chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is conjugated to the aniline nitrogen of the aminomethylaniline linker. The final conjugate is then cleaved from the resin and purified.

GRPR Competitive Binding Assay: [7]

This in vitro assay determines the binding affinity of a non-radiolabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

  • Cell Culture: A cell line overexpressing GRPR (e.g., PC-3 human prostate cancer cells) is cultured and seeded in multi-well plates.

  • Competitive Binding: The cells are incubated with a constant concentration of a radiolabeled GRPR ligand (e.g., ¹²⁵I-[Tyr⁴]Bombesin) and varying concentrations of the non-radiolabeled test compound (the GRPR antagonist).

  • Incubation and Washing: The incubation is carried out at a specific temperature (e.g., 37°C) to allow binding to reach equilibrium. The cells are then washed to remove unbound ligands.

  • Radioactivity Measurement: The amount of radioactivity bound to the cells is quantified using a gamma counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

GRPR_Workflow Start 3-N-Cbz- Aminomethylaniline SPPS Solid-Phase Peptide Synthesis Start->SPPS Incorporate Peptide Peptide-Linker Conjugate SPPS->Peptide Chelation Chelator Conjugation Peptide->Chelation Final GRPR Antagonist (e.g., for ⁶⁸Ga labeling) Chelation->Final Assay GRPR Binding Assay (Ki) Final->Assay Evaluate

References

Evaluating the Stability of the Carboxybenzyl (Cbz) Group Under Diverse Reaction Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The carboxybenzyl (Cbz or Z) group is a cornerstone in the strategic protection of amines, particularly within peptide synthesis and complex molecule construction.[1][2] Its utility stems from its predictable stability under a range of chemical environments and its susceptibility to specific deprotection methods.[3][4] This guide provides a comparative analysis of the Cbz group's stability under various reaction conditions, supported by experimental data and detailed protocols, to aid researchers in designing robust synthetic routes.

The Cbz group's defining characteristic is its robustness towards many reagents and conditions, yet its lability under specific, controlled methods.[3] This balance makes it an invaluable tool for chemists. It is generally stable to basic and mildly acidic conditions, allowing for a wide operational scope in multi-step syntheses.[3] However, it is readily cleaved by catalytic hydrogenolysis or strong acids, which forms the basis of its primary deprotection strategies.[3][4]

A key feature of the Cbz group is its orthogonality with other common amine protecting groups. For instance, it remains intact under the acidic conditions used to remove the tert-butyloxycarbonyl (Boc) group and the basic conditions that cleave the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][3] This orthogonality is crucial for the selective deprotection of one amine in the presence of others, a common requirement in peptide and medicinal chemistry.[3][5]

Quantitative Comparison of Cbz Group Stability

The following table summarizes the stability of the Cbz group under a variety of reaction conditions, providing a quantitative basis for comparison.

Condition Category Reagents and Conditions Temperature Reaction Time Cbz Group Stability (Retention/Cleavage) Reference(s)
Acidic Conditions
33% HBr in Acetic AcidRoom Temperature1 - 2 hours> 90% Cleavage[6]
Trifluoroacetic Acid (TFA) (95%)Room Temperature1 - 4 hours> 90% Cleavage[6]
AlCl₃ in Hexafluoroisopropanol (HFIP)Room TemperatureVariesHigh cleavage efficiency, good functional group tolerance[7]
Mildly Acidic (e.g., pH 4)Room TemperatureStableHigh Retention[3][8]
Basic Conditions
Aqueous Na₂CO₃ or NaHCO₃ (pH 8-10)0 °C to Room Temperature2 - 4 hoursHigh Retention (Used for Cbz introduction)[3][7]
LiHMDSVariesVariesHigh Retention (Used for Cbz introduction on amides)[7]
Stronger bases (e.g., pH > 12)Room TemperatureStableHigh Retention[8]
Hydrogenation Conditions
H₂ (1 atm), 10% Pd/CRoom TemperatureVaries (monitored by TLC)> 95% Cleavage[3][4]
Transfer Hydrogenation (e.g., Ammonium formate, 10% Pd/C)RefluxVariesHigh cleavage efficiency[9]
NaBH₄, Pd/C in MeOHVariesVariesHigh cleavage efficiency[7]
Other Reagents
Nucleophiles (e.g., 2-Mercaptoethanol, K₃PO₄ in DMAc)75 °C24 hoursHigh cleavage efficiency[4]
Lewis Acids (e.g., AlCl₃)VariesVariesEffective for cleavage[7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and adaptation in novel synthetic contexts.

Protocol 1: Catalytic Hydrogenolysis for Cbz Deprotection

This is the most common and mildest method for Cbz group removal.[4][5]

Materials:

  • Cbz-protected compound

  • Methanol or Ethanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent like methanol or ethanol in a flask equipped with a magnetic stir bar.[3]

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).[3]

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.[3]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.[3]

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[3]

Protocol 2: Acid-Catalyzed Cleavage of the Cbz Group using HBr in Acetic Acid

This method is effective when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.[4][6]

Materials:

  • Cbz-protected compound

  • 33% Hydrogen bromide (HBr) in acetic acid

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the Cbz-protected compound in 33% HBr in acetic acid.[4][6]

  • Stir the mixture at room temperature. The reaction time typically ranges from 20 minutes to a few hours.[4]

  • Monitor the reaction's progress by TLC.

  • Upon completion, add cold, anhydrous diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.[4][6]

  • Isolate the precipitate by filtration or decantation.[4]

Protocol 3: Evaluation of Cbz Stability under Basic Conditions

This protocol is designed to confirm the stability of the Cbz group to basic conditions commonly used in subsequent synthetic steps.

Materials:

  • Cbz-protected compound

  • Desired basic reagent (e.g., 1 M Na₂CO₃, triethylamine)

  • Appropriate solvent (e.g., Dichloromethane, THF)

  • Standard workup reagents

Procedure:

  • Dissolve the Cbz-protected compound in the chosen solvent.

  • Add the basic reagent and stir the mixture at the desired temperature for a specified period (e.g., 24 hours).

  • Periodically take aliquots from the reaction mixture and analyze by TLC or LC-MS to monitor for any degradation of the starting material.

  • At the end of the specified time, perform a standard aqueous workup.

  • Isolate the product and analyze its purity and structure (e.g., by NMR) to confirm the integrity of the Cbz group.

Visualizing Cbz Group Stability and Experimental Workflow

Graphical representations can clarify the logical relationships in protecting group chemistry and streamline experimental design.

Cbz_Stability_Pathways cluster_deprotection Deprotection Pathways cluster_stability Stable Conditions Cbz_Protected_Amine Cbz-Protected Amine Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Cbz_Protected_Amine->Hydrogenolysis Strong_Acid Strong Acid (HBr/AcOH, TFA) Cbz_Protected_Amine->Strong_Acid Nucleophilic_Attack Nucleophilic Attack (e.g., 2-Mercaptoethanol) Cbz_Protected_Amine->Nucleophilic_Attack Mild_Acid Mildly Acidic (e.g., Boc deprotection) Cbz_Protected_Amine->Mild_Acid Stable Base Basic Conditions (e.g., Fmoc deprotection) Cbz_Protected_Amine->Base Stable Other_Reagents Various Reagents Cbz_Protected_Amine->Other_Reagents Generally Stable Free_Amine Free Amine Hydrogenolysis->Free_Amine Strong_Acid->Free_Amine Nucleophilic_Attack->Free_Amine Experimental_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis Select_Substrate Select Cbz-Protected Substrate Define_Conditions Define Reaction Conditions to be Tested Select_Substrate->Define_Conditions Prepare_Reaction Prepare Reaction Mixture Define_Conditions->Prepare_Reaction Run_Reaction Run Reaction under Defined Conditions Prepare_Reaction->Run_Reaction Monitor_Progress Monitor Progress (TLC, LC-MS) Run_Reaction->Monitor_Progress Workup Aqueous Workup and Product Isolation Monitor_Progress->Workup Analyze_Product Analyze Product Purity and Structure (NMR, MS) Workup->Analyze_Product Quantify_Stability Quantify Cbz Stability/ Cleavage Analyze_Product->Quantify_Stability Conclusion Draw Conclusions on Cbz Group Stability Quantify_Stability->Conclusion

References

Safety Operating Guide

Proper Disposal of 3-N-Cbz-Aminomethylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 3-N-Cbz-Aminomethylaniline, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a combustible liquid and is toxic if swallowed, in contact with skin, or inhaled.[1] It can cause serious eye irritation and may lead to organ damage through prolonged or repeated exposure.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1]

Essential Personal Protective Equipment (PPE) includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

  • Body Protection: A lab coat and appropriate protective clothing.[1]

  • Respiratory Protection: Use only in a well-ventilated area or with a suitable respirator.[1]

Quantitative Data Summary

A comprehensive understanding of the chemical and physical properties of this compound is crucial for its safe handling and disposal.

PropertyValue
Molecular Formula C₁₅H₁₆N₂O₂
Appearance Not specified, likely a liquid
Hazards Combustible liquid, Toxic (oral, dermal, inhalation), Serious eye irritation, Potential for organ damage, Very toxic to aquatic life

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal service. On-site chemical treatment is not recommended without specific, validated protocols due to the potential for hazardous reactions.

1. Waste Segregation:

  • Identify the Waste Stream: All materials contaminated with this compound, including unused product, solutions, and labware (e.g., pipette tips, vials), must be treated as hazardous waste.

  • Segregate as Halogenated Organic Waste: Although not containing a halogen, its toxic and organic nature warrants segregation into a designated "Toxic Organic Waste" or "Nitrogen-Containing Organic Waste" stream, separate from non-hazardous and other types of chemical waste. Do not mix with incompatible materials.

2. Waste Collection and Containment:

  • Solid Waste: Collect any solid waste contaminated with this compound in a clearly labeled, sealable, and chemically compatible container. High-density polyethylene (HDPE) is a suitable option.

  • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container. This container must also be clearly labeled. Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The label should also indicate the associated hazards (e.g., "Toxic," "Environmental Hazard").

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secure area, away from heat, sparks, and open flames.[1]

  • Ensure containers are tightly closed to prevent leaks or spills.

4. Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.

  • Provide the disposal company with a complete and accurate description of the waste, including its composition and hazards.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_pre_disposal Pre-Disposal Steps cluster_containment Waste Containment cluster_storage_disposal Storage & Final Disposal start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: - Solid vs. Liquid - As Toxic Organic Waste ppe->segregate collect_solid Collect Solid Waste in Labeled, Sealed Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled, Leak-Proof Container (≤80% Full) segregate->collect_liquid store Store in Designated Secure Area collect_solid->store collect_liquid->store contact_disposal Contact Licensed Hazardous Waste Disposal Company store->contact_disposal end End: Waste Collected for Proper Disposal contact_disposal->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 3-N-Cbz-Aminomethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-N-Cbz-Aminomethylaniline, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to offer clear, step-by-step guidance for safe operational workflow.

Hazard Summary

This compound is a combustible liquid that is toxic if swallowed, inhaled, or in contact with skin. It can cause serious eye irritation and may lead to organ damage with prolonged or repeated exposure, specifically affecting the liver, spleen, and bone marrow. This substance is also very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. It is imperative to use the correct PPE to minimize exposure and ensure personal safety.

Body Part Personal Protective Equipment Specifications and Remarks
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. Change gloves immediately if contaminated.
Eyes/Face Safety glasses with side shields or goggles, and a face shieldA face shield should be worn in addition to safety glasses or goggles when there is a risk of splashing.
Body Laboratory coat or chemical-resistant apronA flame-retardant lab coat is advisable. Ensure it is fully buttoned. For larger quantities or increased risk of splashing, a chemical-resistant apron over the lab coat is recommended.
Respiratory Use in a well-ventilated area. A respirator may be required for certain operations.Work should be conducted in a chemical fume hood. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Feet Closed-toe shoesShoes should be made of a material that resists chemical penetration.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key stages from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe 1. Don PPE prep_setup 2. Prepare Work Area in Fume Hood prep_ppe->prep_setup Ensure proper fit and inspection prep_weigh 3. Weigh/Measure Chemical prep_setup->prep_weigh Verify fume hood function handle_reaction 4. Perform Experimental Procedure prep_weigh->handle_reaction Use appropriate tools handle_transfer 5. Transfer and Handle with Care handle_reaction->handle_transfer Avoid splashes and aerosol generation cleanup_decontaminate 6. Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate After experiment completion cleanup_ppe 7. Doff PPE Correctly cleanup_decontaminate->cleanup_ppe Use appropriate decontaminating agent disposal_waste 8. Dispose of Chemical Waste cleanup_ppe->disposal_waste Follow institutional procedures disposal_contaminated 9. Dispose of Contaminated Materials disposal_waste->disposal_contaminated Segregate waste streams

Caption: Workflow for Safe Handling of this compound.

1. Donning Personal Protective Equipment (PPE):

  • Before entering the laboratory, put on a lab coat, closed-toe shoes, and safety glasses.

  • Immediately before handling the chemical, don the appropriate chemical-resistant gloves.

  • If a risk of splashing exists, wear a face shield.

  • If required by your risk assessment, ensure your respirator is properly fitted.

2. Preparing the Work Area:

  • All work with this compound must be conducted in a certified chemical fume hood.

  • Ensure the fume hood sash is at the appropriate height.

  • Cover the work surface with absorbent, disposable bench paper.

  • Have an emergency spill kit readily accessible.

3. Weighing and Measuring:

  • Dispense the chemical slowly and carefully to avoid creating dust or splashes.

  • Use a dedicated and clean set of spatulas and glassware.

  • Close the container tightly immediately after use.

4. Experimental Procedure:

  • When performing reactions, use appropriate glassware that can withstand the experimental conditions.

  • Keep all containers of this compound sealed when not in use.

  • Avoid heating the substance near open flames or sparks as it is a combustible liquid.

5. Transfer and Handling:

  • When transferring the chemical, use a funnel to prevent spills.

  • Carry containers with both hands and keep them below eye level.

6. Decontamination:

  • Decontaminate all glassware and equipment that has come into contact with this compound. Use a suitable solvent (e.g., ethanol) followed by a thorough wash with soap and water.

  • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

7. Doffing PPE:

  • Remove PPE in the correct order to avoid cross-contamination: gloves, face shield, lab coat, and then safety glasses.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.

8. Chemical Waste Disposal:

  • Collect all waste containing this compound in a dedicated, labeled, and sealed waste container.

  • The container should be clearly marked as "Hazardous Waste" and include the chemical name.

  • Do not mix with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) department.

  • Store the waste container in a designated secondary containment area until it is collected by EHS.

9. Disposal of Contaminated Materials:

  • All disposable items that have come into contact with this compound, such as gloves, bench paper, and pipette tips, must be disposed of as hazardous waste.

  • Place these materials in a designated, labeled solid waste container.

Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with plenty of water. Remove contaminated clothing. Seek medical attention if you feel unwell.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

  • If swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

  • In case of a spill: Evacuate the area. Avoid breathing vapors. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Do not let the product enter drains.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.